molecular formula C8H11NO5S B001307 Sulbactam CAS No. 68373-14-8

Sulbactam

货号: B001307
CAS 编号: 68373-14-8
分子量: 233.24 g/mol
InChI 键: FKENQMMABCRJMK-RITPCOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Overview & Research Applications Sulbactam is a β-lactamase inhibitor with a foundational role in biochemical and microbiological research. It is extensively used to study bacterial resistance mechanisms, particularly how β-lactamase enzymes confer resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound helps restore the efficacy of partner antibiotics against resistant strains, making it a critical tool for developing more effective antibacterial strategies. Research into this compound is vital for managing infections caused by multidrug-resistant pathogens, with a significant focus on the Acinetobacter baumannii-calcoaceticus complex, a notorious nosocomial pathogen. Mechanism of Action this compound acts as a competitive, irreversible inhibitor of several Ambler class A β-lactamases. Its mechanism involves the formation of a reversible acyl-enzyme intermediate with the bacterial enzyme, which protects co-administered β-lactam antibiotics from hydrolysis. Furthermore, this compound possesses intrinsic antibacterial activity against a limited number of bacterial species, including Acinetobacter spp. This activity is mediated through the direct inhibition of essential Penicillin-Binding Proteins (PBPs), specifically PBP1 and PBP3, which disrupts bacterial cell wall synthesis. Key Research Areas • Antimicrobial Resistance Studies: Used to investigate and overcome resistance in β-lactamase-producing bacteria. • Enzymology: Serves as a model compound to explore enzyme kinetics and inhibition patterns of β-lactamases. • Combination Therapy Research: Studied in combination with various β-lactam antibiotics (e.g., ampicillin, cefoperazone) to assess synergistic effects against multidrug-resistant organisms. • Intrinsic Activity Investigation: Research into its standalone activity against pathogens like Acinetobacter baumannii provides insights into novel targets for drug development. Chemical Profile • CAS Number: 68373-14-8 • Molecular Formula: C₈H₁₁NO₅S • Molecular Weight: 233.24 g/mol • Purity: ≥97.5% (HPLC) • Form: High-quality powder Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENQMMABCRJMK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023605
Record name Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68373-14-8
Record name Sulbactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulbactam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulbactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Edged Sword: Sulbactam's Mechanism of Action Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its profound ability to acquire and express resistance determinants to multiple classes of antibiotics. Among the therapeutic options, the β-lactamase inhibitor sulbactam has garnered significant interest due to its intrinsic antibacterial activity against this opportunistic pathogen. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action against A. baumannii, detailing its primary cellular targets, the landscape of resistance mechanisms, and the quantitative measures of its efficacy. This document is intended to serve as a resource for researchers and professionals engaged in the study of antimicrobial resistance and the development of novel therapeutics against this critical threat.

Core Mechanism of Action: A Two-Pronged Attack

This compound's efficacy against Acinetobacter baumannii is not solely reliant on its function as a β-lactamase inhibitor; it possesses inherent bactericidal activity. This dual mechanism is central to its utility, particularly in an era of burgeoning multidrug resistance.

1.1. Primary Antibacterial Activity: Inhibition of Penicillin-Binding Proteins (PBPs)

The principal bactericidal effect of this compound against A. baumannii is achieved through the covalent inhibition of essential penicillin-binding proteins (PBPs), which are bacterial enzymes critical for the biosynthesis and remodeling of the peptidoglycan cell wall. By binding to the active site of these enzymes, this compound disrupts the structural integrity of the cell wall, leading to cell lysis and death.

Studies have consistently demonstrated that this compound exhibits a strong binding affinity for PBP1 and PBP3 in A. baumannii.[1][2][3] In contrast, its affinity for PBP2 is notably weaker.[2] The inhibition of PBP1 and PBP3 is considered the primary driver of its antibacterial activity.[1][2]

This compound's Primary Mechanism of Action cluster_this compound This compound cluster_Acinetobacter Acinetobacter baumannii Cell This compound This compound PBP1 PBP1 This compound->PBP1 Inhibits PBP3 PBP3 This compound->PBP3 Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP1->CellWall PBP3->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Diagram 1. this compound's inhibition of PBP1 and PBP3.

1.2. Secondary Activity: β-Lactamase Inhibition

Originally developed as a β-lactamase inhibitor, this compound is effective against many Ambler class A enzymes.[1][2] This activity protects co-administered β-lactam antibiotics from degradation. However, the β-lactamase profile of contemporary A. baumannii isolates is complex and often includes enzymes from classes C and D (such as OXA-type carbapenemases), which are poorly inhibited by this compound alone.[4] This limitation has driven the development of new combinations, such as this compound-durlobactam, where durlobactam (B607225) provides potent inhibition of class A, C, and D β-lactamases, thereby restoring this compound's activity.[5][6]

Quantitative Assessment of this compound's Activity

The in vitro activity of this compound against A. baumannii is quantified through several key metrics, including Minimum Inhibitory Concentrations (MICs) and the half-maximal inhibitory concentration (IC₅₀) for its PBP targets.

Table 1: In Vitro Activity of this compound and this compound Combinations against Acinetobacter baumannii
Agent/CombinationIsolate TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
This compoundAll isolates (Global, 2016-2017)864[5]
This compoundCarbapenem-Resistant (CRAB)1664[5]
This compoundChinese isolates (2018)3264[7]
This compound-DurlobactamAll isolates (Global)0.25 - 41 - 8[1]
This compound-DurlobactamCarbapenem-Resistant (CRAB)-2[5]
Cefoperazone-Sulbactam (1:1)MDR isolates2496[8]
Cefoperazone-Sulbactam (1:1)Non-MDR isolates≤2≤2[8]
Table 2: Binding Affinity of this compound for Acinetobacter spp. Penicillin-Binding Proteins
PBP TargetIC₅₀ (mg/L)IC₅₀ (µM)Reference(s)
PBP1b0.903.8[9]
PBP30.642.7[9]

Mechanisms of Resistance to this compound

Resistance to this compound in A. baumannii is a multifactorial issue, arising from enzymatic degradation, target site modifications, and other cellular adaptations.

  • Enzymatic Degradation: The production of β-lactamases that can hydrolyze this compound is a primary resistance mechanism. This includes not only class A enzymes but also the highly prevalent class D OXA-type carbapenemases and class C Acinetobacter-derived cephalosporinases (ADCs).[4]

  • Target Modification: Spontaneous mutations in the ftsI gene, which encodes PBP3, can reduce this compound's binding affinity.[10] These mutations are often located near the active site of the enzyme.[1][10]

  • Efflux Pumps: Overexpression of resistance-nodulation-division (RND) family efflux pumps can actively extrude this compound from the bacterial cell, reducing its intracellular concentration.

  • Other Mutations: Low-level resistance has been associated with mutations in genes related to cell wall biosynthesis and stress responses.[2]

Mechanisms of this compound Resistance in A. baumannii cluster_Mechanisms Resistance Mechanisms This compound This compound Target PBP3 This compound->Target Binds to Degradation Enzymatic Degradation (β-Lactamases: OXA, ADC) This compound->Degradation Hydrolysis by Efflux Efflux Pump Overexpression This compound->Efflux Extruded by Resistance Resistance Degradation->Resistance Modification Target Modification (PBP3 mutations) Modification->Target Alters Modification->Resistance Efflux->Resistance

Diagram 2. Overview of this compound resistance mechanisms.

The frequency of spontaneous resistance to this compound, especially when combined with a potent β-lactamase inhibitor like ETX2514, is notably low, with reported frequencies ranging from 7.6 × 10⁻¹⁰ to <9.0 × 10⁻¹⁰ at 4x the MIC.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays used to characterize the interaction between this compound and A. baumannii.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: From an overnight culture of A. baumannii on an agar (B569324) plate, suspend several colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Drug Dilution: Prepare serial two-fold dilutions of this compound (or this compound combinations) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13][14]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35±1°C for 18±2 hours in ambient air.[12]

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[12][14]

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the ability of this compound to compete with a fluorescent penicillin derivative for binding to PBPs.

Protocol:

  • Membrane Preparation: Grow A. baumannii to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication) and isolate the cell membranes, which contain the PBPs, via ultracentrifugation.[15]

  • Competition Reaction: Incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set period (e.g., 30 minutes) to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a fluorescent penicillin derivative, such as Bocillin FL, to the mixture and incubate for a shorter period (e.g., 10 minutes).[16] Bocillin FL will bind to any PBPs not already occupied by this compound.

  • SDS-PAGE: Stop the reaction and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a UV transilluminator or fluorescence scanner.[15] The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of this compound.

  • IC₅₀ Determination: Quantify the band intensities and plot them against the this compound concentration to determine the IC₅₀ value—the concentration of this compound required to inhibit 50% of Bocillin FL binding.

PBP Competitive Binding Assay Workflow Start Start: A. baumannii Membrane Prep (contains PBPs) Incubate_this compound Incubate with various concentrations of this compound Start->Incubate_this compound Add_Bocillin Add fluorescent Bocillin FL Incubate_this compound->Add_Bocillin SDS_PAGE Separate proteins via SDS-PAGE Add_Bocillin->SDS_PAGE Visualize Visualize fluorescent bands (UV or scanner) SDS_PAGE->Visualize Analyze Quantify band intensity and calculate IC50 Visualize->Analyze

Diagram 3. Generalized workflow for a PBP binding assay.
β-Lactamase Inhibition Assay

This spectrophotometric assay quantifies the ability of this compound to inhibit β-lactamase activity using a chromogenic substrate.

Protocol:

  • Reagent Preparation: Prepare a solution of purified β-lactamase enzyme in an appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 7.0). Prepare a stock solution of the chromogenic substrate Nitrocefin (typically in DMSO) and a working solution in the assay buffer.[17][18]

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the β-lactamase enzyme with various concentrations of this compound for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Nitrocefin working solution to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 486-490 nm over time using a microplate reader.[18][19][20] The hydrolysis of the yellow Nitrocefin substrate to its red product results in an increase in absorbance.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration. The level of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited enzyme control. This data can be used to calculate kinetic parameters such as Kᵢ.

β-Lactamase Inhibition Assay Workflow Start Start: Purified β-Lactamase Enzyme Incubate_this compound Pre-incubate enzyme with various concentrations of this compound Start->Incubate_this compound Add_Nitrocefin Add chromogenic substrate (Nitrocefin) Incubate_this compound->Add_Nitrocefin Measure Measure absorbance change (490 nm) over time Add_Nitrocefin->Measure Analyze Calculate reaction rates and determine inhibition constants Measure->Analyze

Diagram 4. Generalized workflow for a β-lactamase inhibition assay.

Conclusion

This compound's mechanism of action against Acinetobacter baumannii is a compelling example of a dual-function antimicrobial agent. Its primary strength lies in the intrinsic bactericidal activity mediated by the inhibition of PBP1 and PBP3, a feature that distinguishes it from other classical β-lactamase inhibitors. While its efficacy can be compromised by the diverse array of β-lactamases produced by resistant strains and by modifications to its PBP targets, the low frequency of spontaneous resistance and the development of next-generation combination agents that protect this compound from degradation underscore its continued importance. A thorough understanding of these molecular interactions, supported by robust quantitative and methodological data, is crucial for optimizing its clinical use and for guiding the development of future therapies to combat the persistent threat of multidrug-resistant A. baumannii.

References

The Intrinsic Antibacterial Activity of Sulbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the intrinsic antibacterial properties of Sulbactam. While primarily known as a β-lactamase inhibitor, this compound possesses inherent bactericidal activity against a select group of clinically important pathogens. This document details its mechanism of action, spectrum of activity, relevant quantitative data, and the experimental protocols used for its evaluation.

Introduction

This compound is a penicillanic acid sulfone derivative, structurally featuring a β-lactam ring.[1] It was developed primarily as an irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases, designed to be co-administered with β-lactam antibiotics to protect them from enzymatic degradation.[1][2][3] However, independent of its inhibitory function, this compound exhibits clinically significant intrinsic antibacterial activity against a narrow spectrum of bacteria, most notably the multidrug-resistant pathogen Acinetobacter baumannii.[4][5][6][7] This activity is not reliant on a partner antibiotic and stems from its ability to interfere directly with bacterial cell wall synthesis.[8]

Mechanism of Intrinsic Antibacterial Action

The bactericidal effect of this compound is achieved through the inhibition of essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

The mechanism proceeds as follows:

  • Target Binding: this compound covalently binds to the active site of specific PBPs. In Acinetobacter baumannii, it demonstrates a high binding affinity for PBP1 and PBP3.[5][8][9] It shows poor affinity for PBP2.[10][11]

  • Enzyme Inhibition: This binding inactivates the transpeptidase function of the PBPs.

  • Disruption of Cell Wall Synthesis: The inactivation of PBP1 and PBP3 prevents the cross-linking of peptidoglycan strands, a critical step for cell wall stability.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to bacterial cell death.[8]

Sulbactam_Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBP1 & PBP3) This compound->PBPs Binds to Crosslinking Peptidoglycan Cross-linking This compound->Crosslinking Inhibits PBPs->Crosslinking Catalyzes CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Leads to Lysis Cell Lysis & Bacterial Death Crosslinking->Lysis Disruption leads to

Caption: Mechanism of this compound's intrinsic antibacterial activity.

Spectrum of Activity and Quantitative Data

This compound's intrinsic activity is most pronounced against Acinetobacter species.[4][12] It also shows moderate activity against Neisseria gonorrhoeae and Bacteroides fragilis.[6] The clinical utility of this compound as a standalone agent is primarily focused on infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB).

Minimum Inhibitory Concentrations (MICs)

The susceptibility of A. baumannii to this compound can vary significantly. The following table summarizes MIC data from various surveillance studies.

Study / Region (Year)No. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Global (2016-2017)1722Not Reported864[13]
North America (2016-2017)Not ReportedNot Reported232[13]
China (2018)300Not Reported3264[14]
Global (2018)929Not ReportedNot Reported64[15]
XDR* Isolates (Thailand)62≤4 - 25664128[16]
MDR** Isolates (Saudi Arabia)5416 - 256Not ReportedNot Reported[17]
CRAB*** Isolates (Brazil)222.0 - 32.0Not ReportedNot Reported[18][19]

**Extensively Drug-Resistant, **Multidrug-Resistant, ***Carbapenem-Resistant A. baumannii

PBP Binding Affinity

The binding affinity of this compound to specific PBPs is the molecular basis of its intrinsic activity. The 50% inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of PBP activity.

PBP Target (A. baumannii)IC₅₀ (mg/L)Reference
PBP1b0.90[11]
PBP2>100 (No affinity)[11]
PBP30.64[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the intrinsic activity of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound, adapted from CLSI guidelines.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB across a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 128 mg/L).[19]

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for visible bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Workflow start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of this compound in Plate prep_plate->inoculate incubate 4. Incubate (35°C, 16-20h) inoculate->incubate read_results 5. Read Plate for Visible Growth incubate->read_results determine_mic 6. Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol: PBP Binding Affinity via Bocillin FL Competition Assay

This protocol describes a common method to determine the binding affinity of this compound for specific PBPs.

  • Membrane Protein Preparation:

    • Culture the bacterial strain of interest (e.g., A. baumannii ATCC 17978) to mid-log phase.

    • Harvest cells via centrifugation.

    • Lyse the cells using sonication or a French press.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

    • Quantify the total protein concentration of the membrane preparation.

  • Competitive Binding Reaction:

    • In separate tubes, incubate a fixed amount of the membrane protein preparation (e.g., 150 µg) with increasing concentrations of this compound.[6]

    • Allow the reaction to proceed for a set time (e.g., 30 minutes at 30°C) to permit this compound to bind to the PBPs.[6]

  • Fluorescent Labeling:

    • Add a fixed concentration of a fluorescent penicillin analog, such as Bocillin FL, to each reaction tube.

    • Incubate for a further period (e.g., 10-30 minutes) to allow the Bocillin FL to bind to any PBPs not occupied by this compound.

  • Analysis:

    • Stop the reaction by adding Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing this compound increases.

    • Quantify the band intensities to calculate the IC₅₀ value.

PBP_Assay_Workflow start Start prep_membrane 1. Isolate Bacterial Membrane Proteins (Contain PBPs) start->prep_membrane compete 2. Incubate Proteins with Varying this compound Concentrations prep_membrane->compete label_pbp 3. Add Fluorescent Probe (Bocillin FL) to Bind Free PBPs compete->label_pbp sds_page 4. Separate Proteins by SDS-PAGE label_pbp->sds_page visualize 5. Visualize Fluorescent Bands on Gel sds_page->visualize calculate_ic50 6. Quantify Intensity & Calculate IC₅₀ visualize->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for PBP competitive binding assay.

Conclusion

This compound possesses a distinct and clinically relevant intrinsic antibacterial activity, which is separate from its well-known role as a β-lactamase inhibitor. This activity is mediated by the targeted inhibition of PBP1 and PBP3, disrupting bacterial cell wall synthesis. Its potent activity against Acinetobacter baumannii has positioned it as a valuable therapeutic option for treating infections caused by this challenging multidrug-resistant pathogen. Understanding the mechanisms, spectrum, and quantitative metrics of this compound's intrinsic activity is essential for its optimal use in clinical settings and for the development of future antibacterial strategies. The recent development of new combinations, such as this compound-Durlobactam, which protects this compound from an even broader range of β-lactamases, further leverages and restores this critical intrinsic activity.[8][9][15]

References

Sulbactam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam, a β-lactamase inhibitor, is distinguished by its intrinsic antibacterial activity against a select group of bacteria, most notably the Acinetobacter baumannii-calcoaceticus complex. This activity stems from its ability to covalently bind to and inactivate essential penicillin-binding proteins (PBPs), enzymes critical for the synthesis and remodeling of the bacterial cell wall.[1][2][3] This technical guide provides an in-depth analysis of this compound's binding affinity to various PBPs across different bacterial species, details the experimental protocols used for these determinations, and illustrates the underlying mechanisms through logical diagrams.

Core Mechanism of Action

β-lactam antibiotics, including this compound, mimic the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows them to act as suicide inhibitors of PBPs. The process involves the acylation of a serine residue within the active site of the PBP, forming a stable, covalent penicilloyl-enzyme intermediate. This irreversible inhibition disrupts the transpeptidation process, compromising the integrity of the bacterial cell wall, which can lead to cell lysis and death.[4]

cluster_0 Mechanism of PBP Inhibition by this compound This compound This compound PBP_Active_Site PBP Active Site (with Serine Residue) This compound->PBP_Active_Site Binding Acyl_Enzyme_Complex Covalent Acyl-Enzyme Complex (Inactive) PBP_Active_Site->Acyl_Enzyme_Complex Acylation Cell_Wall_Synthesis_Inhibition Inhibition of Peptidoglycan Synthesis Acyl_Enzyme_Complex->Cell_Wall_Synthesis_Inhibition Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Lysis

Mechanism of PBP inhibition by this compound.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the PBP activity. This is often measured using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.

Acinetobacter baumannii

This compound's most significant antibacterial activity is against A. baumannii, where it preferentially binds to PBP1 and PBP3.[1][5][6] Notably, it does not exhibit significant binding to PBP2 in this species.[5][6]

PBP TargetIC50 (μg/mL)IC50 (μM)Reference
PBP1a~33~141[7]
PBP1b~21~90[7]
PBP30.64 - 42.7 - 17[7]
Pseudomonas aeruginosa

In P. aeruginosa, this compound has been shown to primarily target PBP3.[8][9] However, detailed quantitative data on its binding affinity are limited in the reviewed literature. At a concentration of 4 mg/L, this compound showed modest binding to PBP3 in whole cells.[8]

PBP TargetBinding AffinityReference
PBP3Binds, but quantitative IC50/Ki not consistently reported.[8][9]
Klebsiella pneumoniae

For K. pneumoniae, studies indicate that this compound targets PBP2 and PBP3.[5]

PBP TargetIC50 (mg/L)Reference
PBP21[10][11]
PBP3128[10][11]
Escherichia coli

Comprehensive quantitative data on the binding affinity of this compound to specific E. coli PBPs is not extensively detailed in the currently available literature.

Experimental Protocols: Competitive PBP Binding Assay

A widely used method to determine the binding affinity of this compound for PBPs is the in vitro competitive binding assay using a fluorescent penicillin analog, Bocillin FL.

Principle

This assay measures the ability of a test compound (this compound) to compete with Bocillin FL for binding to the active site of PBPs. The PBPs are incubated with varying concentrations of the test compound, and then a fixed concentration of Bocillin FL is added. The amount of fluorescent signal from Bocillin FL bound to the PBPs is inversely proportional to the binding affinity of the test compound.

Experimental Workflow

cluster_1 Bocillin FL Competitive Binding Assay Workflow Start Start: Prepare Bacterial Membrane Fractions Incubate Incubate Membrane Fractions with varying concentrations of this compound Start->Incubate Add_Bocillin Add fixed concentration of Bocillin FL Incubate->Add_Bocillin Incubate_Again Incubate to allow Bocillin FL binding Add_Bocillin->Incubate_Again SDS_PAGE Separate proteins by SDS-PAGE Incubate_Again->SDS_PAGE Visualize Visualize fluorescent bands on a gel imager SDS_PAGE->Visualize Quantify Quantify band intensity Visualize->Quantify Calculate_IC50 Calculate IC50 values Quantify->Calculate_IC50

References

The Genesis of a Guardian: An In-Depth Technical Guide to the History and Discovery of Sulbactam, a Pioneer β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history, discovery, and foundational science of Sulbactam, a pivotal molecule in the fight against bacterial resistance. As a potent β-lactamase inhibitor, this compound's introduction marked a significant advancement in antimicrobial therapy, revitalizing the efficacy of β-lactam antibiotics. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies that underpinned its development.

A Historical Perspective: The Rise of Resistance and the Dawn of Inhibitors

The mid-20th century witnessed the dawn of the antibiotic era with the widespread use of penicillins. However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes capable of hydrolyzing the β-lactam ring, quickly threatened the efficacy of these life-saving drugs. This escalating crisis spurred a search for compounds that could neutralize these bacterial defenses.

This compound, a penicillanic acid sulfone, emerged from this research as a dedicated inhibitor of β-lactamases. Patented in 1977 and approved for medical use in 1986, it was designed not as a standalone antibiotic, but as a "guardian" to be co-administered with β-lactam antibiotics like ampicillin (B1664943). This combination, known as ampicillin/sulbactam, effectively restored the antibiotic's activity against many resistant bacterial strains.

Mechanism of Action: A "Suicide" Mission

This compound functions as a "suicide inhibitor," a class of irreversible enzyme inhibitors. Its structural similarity to penicillin allows it to be recognized by and bind to the active site of the β-lactamase enzyme. The initial binding is a reversible, competitive interaction. However, the chemical structure of this compound is engineered to undergo a series of rearrangements once in the active site. This process leads to the formation of a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis. This effectively inactivates the β-lactamase enzyme, preventing it from destroying the partner antibiotic. The antibiotic is then free to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.

This compound Mechanism of Action cluster_0 Bacterial Periplasmic Space Beta-Lactamase Beta-Lactamase Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactamase->Beta-Lactam Antibiotic Hydrolyzes (Blocked by this compound) Inactive_Enzyme Inactive Acyl-Enzyme Complex Beta-Lactamase->Inactive_Enzyme Irreversible acylation This compound This compound This compound->Beta-Lactamase Reversible binding PBP Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->PBP Binds to Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibited PBP->Cell_Wall_Synthesis_Inhibited Inhibits

Figure 1. Simplified pathway of this compound's action.

Quantitative Efficacy Data

The effectiveness of this compound is quantified through several key metrics, including its 50% inhibitory concentration (IC50) against various β-lactamases and the minimum inhibitory concentration (MIC) of its combination with β-lactam antibiotics against different bacterial strains.

Inhibitory Activity Against β-Lactamases (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase. Lower IC50 values indicate greater potency.

β-Lactamase (Ambler Class)Organism SourceThis compound IC50 (µM)Reference
TEM-1 (Class A)Escherichia coli0.8
SHV-1 (Class A)Klebsiella pneumoniae0.5
P99 (Class C)Enterobacter cloacae1.2
OXA-2 (Class D)Pseudomonas aeruginosa0.1

Note: IC50 values can vary depending on the experimental conditions.

In Vitro Susceptibility: Ampicillin-Sulbactam MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The addition of this compound significantly reduces the MIC of ampicillin for many β-lactamase-producing bacteria.

Bacterial SpeciesConditionAmpicillin MIC (µg/mL)Ampicillin-Sulbactam (2:1) MIC (µg/mL)
Staphylococcus aureusβ-lactamase positive>1282/1 - 8/4
Escherichia coliβ-lactamase positive>1284/2 - 32/16
Klebsiella pneumoniaeβ-lactamase positive>1284/2 - 64/32
Haemophilus influenzaeβ-lactamase positive16 - 640.5/0.25 - 2/1

Data compiled from multiple sources, reflecting typical ranges.

Key Experimental Protocols

The development and validation of this compound relied on standardized and reproducible experimental protocols. Below are detailed methodologies for two of the most critical assays.

β-Lactamase Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to prevent the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

Objective: To determine the IC50 of this compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • This compound stock solution

  • Nitrocefin solution (e.g., 100 µM in phosphate (B84403) buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 482-490 nm

Procedure:

  • Enzyme Preparation: Dilute the purified β-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a defined period.

  • Inhibitor Dilution: Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the diluted β-lactamase to wells containing the different concentrations of this compound. Include control wells with enzyme but no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the hydrolysis reaction.

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at 482-490 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value from the resulting sigmoidal curve.

Beta_Lactamase_Inhibition_Assay cluster_workflow Experimental Workflow Prepare_Reagents Prepare Reagents (Enzyme, this compound, Nitrocefin) Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Enzyme + this compound) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Nitrocefin Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (482-490 nm) Add_Substrate->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis

Figure 2. Workflow for β-lactamase inhibition assay.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent, alone or in combination, that inhibits the visible growth of a bacterium.

Objective: To determine the MIC of ampicillin-sulbactam against a specific bacterial strain.

Materials:

  • Bacterial isolate

  • Mueller-Hinton Broth (MHB)

  • Ampicillin and this compound stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (for automated reading)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in MHB from an overnight culture.

  • Antibiotic Dilution: In a 96-well plate, prepare serial two-fold dilutions of ampicillin in MHB. To each well, add a fixed concentration of this compound (e.g., maintaining a 2:1 ratio of ampicillin to this compound). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of ampicillin-sulbactam that shows no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density using a plate reader.

In Vivo Efficacy: From the Bench to Preclinical Models

The promising in vitro activity of this compound was further validated in various animal models of infection, which were crucial for its progression to clinical trials.

Mouse Septicemia Model

A common model to assess the in vivo efficacy of antibiotics is the mouse septicemia model.

Objective: To evaluate the protective effect of ampicillin-sulbactam against a lethal systemic infection in mice.

Methodology:

  • Infection: Mice are infected intraperitoneally with a lethal dose of a β-lactamase-producing bacterial strain (e.g., S. aureus, E. coli, K. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with ampicillin alone, this compound alone, or the ampicillin-sulbactam combination, typically administered subcutaneously or intraperitoneally. A control group receives a placebo.

  • Observation: The survival of the mice in each group is monitored over a period of several days.

  • Outcome Measure: The primary outcome is the 50% protective dose (PD50), which is the dose of the drug required to protect 50% of the animals from death. A significant reduction in the PD50 for the combination compared to the individual components demonstrates in vivo synergy.

Conclusion

The discovery and development of this compound represent a landmark in the ongoing battle against antibiotic resistance. By understanding its historical context, mechanism of action, and the key experimental data that supported its clinical use, researchers and drug development professionals can appreciate the foundational principles of β-lactamase inhibition. The methodologies outlined in this guide continue to be relevant in the evaluation of new antimicrobial agents and combination therapies. This compound's legacy as a "guardian" of β-lactam antibiotics underscores the importance of innovative strategies to preserve the effectiveness of our antimicrobial arsenal.

An In-depth Technical Guide to the Chemical Structure and Properties of Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of sulbactam, a crucial β-lactamase inhibitor used in combination with β-lactam antibiotics to combat bacterial resistance. It details the chemical structure, physicochemical properties, and mechanism of action of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important pharmaceutical compound.

Chemical Identity and Structure

This compound is a synthetic penicillanic acid derivative where the sulfur atom is oxidized to a sulfone.[1] This structural modification is key to its potent activity as a β-lactamase inhibitor.[1][2] While it possesses a β-lactam ring similar to penicillin, its intrinsic antibacterial activity is weak against most pathogens; its primary role is to protect other β-lactam antibiotics from enzymatic degradation by bacterial β-lactamases.[3][4]

Chemical Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below, providing a clear reference for its nomenclature and registration.

IdentifierValueReference
IUPAC Name (2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide[5][6]
CAS Number 68373-14-8[3][5]
Molecular Formula C₈H₁₁NO₅S[3][5]
SMILES CC1(--INVALID-LINK--=O)CC2=O)C(=O)O)C[5][7]
InChIKey FKENQMMABCRJMK-RITPCOANSA-N[5][7]
Synonyms Penicillanic acid sulfone, Betamaze, CP-45899[3][8]
Structural Classification

This compound's classification and therapeutic application are logically interconnected. It is a derivative of the core penicillin structure, functioning as an enzyme inhibitor, and is almost exclusively used as a synergist with β-lactam antibiotics.

G cluster_classification Chemical Classification cluster_function Functional Role cluster_application Therapeutic Application Penicillanic Acid Derivative Penicillanic Acid Derivative This compound This compound Penicillanic Acid Derivative->this compound β-Lactam β-Lactam β-Lactam->this compound Sulfone Sulfone Sulfone->this compound Enzyme Inhibitor Enzyme Inhibitor This compound->Enzyme Inhibitor β-Lactamase Inhibitor β-Lactamase Inhibitor Enzyme Inhibitor->β-Lactamase Inhibitor (Specifically) Combination Therapy Combination Therapy β-Lactamase Inhibitor->Combination Therapy β-Lactam Antibiotic β-Lactam Antibiotic β-Lactam Antibiotic->Combination Therapy G start BL_Enzyme Active β-Lactamase Enzyme start->BL_Enzyme This compound This compound start->this compound Binding Competitive Binding at Active Site BL_Enzyme->Binding This compound->Binding Acyl_Intermediate Covalent Acyl-Enzyme Intermediate Formed Binding->Acyl_Intermediate β-lactam ring opens Inactivation Irreversible Inactivation of β-Lactamase Acyl_Intermediate->Inactivation Complex is stable Antibiotic_Protected Co-administered Antibiotic is Protected Inactivation->Antibiotic_Protected end Antibiotic_Protected->end G Start Obtain Reference Standard Prep Prepare Solutions & Calibrate Instruments Start->Prep MP Determine Melting Point Range Prep->MP pKa Determine pKa via Potentiometric Titration Prep->pKa Sol Determine Aqueous Solubility Prep->Sol Spec Spectroscopic ID (e.g., IR, NMR) Prep->Spec Analysis Analyze & Compile Data MP->Analysis pKa->Analysis Sol->Analysis Spec->Analysis Report Generate Certificate of Analysis / Report Analysis->Report End Final Characterization Profile Report->End

References

Sulbactam Derivatives: A Technical Guide to Their Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam, a penicillanic acid sulfone, is a well-established β-lactamase inhibitor that has played a crucial role in combating bacterial resistance to β-lactam antibiotics. While initially developed to protect β-lactam antibiotics from degradation by bacterial β-lactamases, this compound has demonstrated intrinsic antibacterial activity against certain pathogens, most notably Acinetobacter baumannii. This dual-action mechanism, coupled with its chemical tractability, has spurred the development of a range of this compound derivatives and combination therapies aimed at addressing the ever-growing threat of multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth overview of this compound derivatives, their mechanisms of action, potential applications, and the experimental methodologies used in their evaluation.

Core Mechanism of Action

This compound and its derivatives exert their antibacterial effects through a two-pronged approach:

  • β-Lactamase Inhibition: this compound is a "suicide inhibitor" that irreversibly binds to the active site of many Ambler class A and some class C serine β-lactamases. This inactivation protects co-administered β-lactam antibiotics from enzymatic degradation, restoring their efficacy against otherwise resistant bacteria.

  • Penicillin-Binding Protein (PBP) Inhibition: this compound itself can act as a weak β-lactam antibiotic by binding to and inhibiting the activity of essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the synthesis and maintenance of the bacterial cell wall. In Acinetobacter baumannii, this compound has been shown to primarily target PBP1 and PBP3. This intrinsic activity is a key factor in its effectiveness against this challenging pathogen.

Key this compound Derivatives and Their Applications

The development of this compound derivatives has largely focused on improving its pharmacokinetic properties and expanding its spectrum of activity against resistant pathogens.

This compound Prodrugs

To enhance oral bioavailability, several prodrugs of this compound have been developed. These modified molecules are converted to the active this compound entity in vivo.

  • Sultamicillin: A mutual prodrug that links ampicillin (B1664943) and this compound via a methylene (B1212753) group. Upon oral administration, it is hydrolyzed to release equimolar concentrations of both parent drugs.

  • This compound Pivoxil: A lipophilic double-ester prodrug of this compound that exhibits improved oral absorption.

Novel β-Lactamase Inhibitor Combinations

To counter the evolving landscape of β-lactamase-mediated resistance, this compound has been combined with novel β-lactamase inhibitors that possess a broader spectrum of activity.

  • This compound-Durlobactam: Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases. This combination is particularly effective against carbapenem-resistant Acinetobacter baumannii (CRAB).

  • This compound-Avibactam: Avibactam, another DBO inhibitor, has been shown to restore the activity of this compound against many multidrug-resistant Acinetobacter isolates.

Quantitative Data on Antibacterial Activity

The following tables summarize the in vitro activity of this compound and its derivatives against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Combination Agents against Acinetobacter baumannii

Compound/CombinationStrain(s)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compoundCarbapenem-resistant A. baumannii3264
Ampicillin-Sulbactam (2:1)Carbapenem-resistant A. baumannii>64/32>64/32
Cefoperazone-Sulbactam (1:1)Carbapenem-resistant A. baumannii16/1664/64
This compound-Durlobactam (1:1)Carbapenem-resistant A. baumannii24

Table 2: IC50 Values of this compound against Various β-Lactamase Enzymes

β-Lactamase EnzymeClassThis compound IC50 (µM)Reference(s)
TEM-1A4.8
SHV-1A5.8
CTX-M-15A-
KPC-2A-
AmpC (P. aeruginosa)C-
OXA-23D-

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

This synthesis involves a multi-step process starting from the readily available 6-APA. The general scheme is as follows:

  • Diazotization and Bromination of 6-APA: 6-APA is treated with sodium nitrite (B80452) and bromine in an acidic medium to yield 6,6-dibromopenicillanic acid.

  • Oxidation: The thioether in the penam (B1241934) core is oxidized to a sulfone using an oxidizing agent like potassium permanganate (B83412).

  • Reductive Debromination: The bromine atoms at the C-6 position are removed via catalytic hydrogenation or using reducing agents like zinc powder to yield this compound.

Detailed Protocol Outline:

  • Step 1: Diazotization and Bromination:

    • Dissolve 6-APA in an acidic solution (e.g., hydrobromic acid or sulfuric acid).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite.

    • Subsequently, add bromine dropwise while maintaining the low temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, quench the reaction and extract the product with an organic solvent.

  • Step 2: Oxidation:

    • Dissolve the 6,6-dibromopenicillanic acid in a suitable solvent.

    • Add potassium permanganate solution portion-wise at a controlled temperature.

    • Monitor the reaction until the starting material is consumed.

    • Work up the reaction to isolate the oxidized product.

  • Step 3: Hydrogenation:

    • Dissolve the oxidized intermediate in a suitable solvent.

    • Add a catalyst (e.g., Raney nickel or palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere.

    • Filter the catalyst and purify the final product, this compound, by crystallization.

Synthesis of this compound Pivoxil

This prodrug is synthesized by esterifying the carboxylic acid group of this compound.

Detailed Protocol Outline:

  • React the sodium salt of this compound with chloromethyl pivalate (B1233124) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • The reaction is typically carried out at room temperature for several hours.

  • The product, this compound pivoxil, is then precipitated by the addition of water and isolated by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

β-Lactamase Inhibition Assay (Nitrocefin-based)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against β-lactamases.

Detailed Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963), in DMSO.

    • Prepare a working solution of nitrocefin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The working solution should be yellow.

    • Reconstitute the β-lactamase enzyme in the assay buffer.

    • Prepare serial dilutions of the this compound derivative to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add the β-lactamase enzyme solution.

    • Add the different concentrations of the this compound derivative (inhibitor) to the wells.

    • Incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 25 °C).

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately measure the absorbance at 490 nm in a microplate reader. The hydrolysis of nitrocefin results in a color change to red.

    • Monitor the change in absorbance over time (kinetic read) or after a fixed time point (endpoint read).

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.

Detailed Protocol Outline:

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the this compound derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of a 96-well microplate containing the antimicrobial dilutions with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a compound for specific PBPs.

Detailed Protocol Outline:

  • Membrane Preparation: Prepare bacterial cell membranes containing the PBPs of interest.

  • Competition Reaction:

    • Incubate the membrane preparation with various concentrations of the unlabeled this compound derivative (competitor).

    • Add a fluorescently labeled β-lactam, such as Bocillin FL, which binds to the PBPs.

  • Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Analysis: The binding of the this compound derivative to a specific PBP will prevent the binding of Bocillin FL, resulting in a decrease in the fluorescent signal for that PBP band. The concentration of the derivative that causes a 50% reduction in the fluorescent signal (IC50) can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental procedures.

Sulbactam_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolysis BetaLactam->PBP Inhibition This compound This compound Derivative This compound->PBP Inhibition This compound->BetaLactamase Inhibition MIC_Workflow A Prepare serial dilutions of this compound derivative C Inoculate microplate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Read for visible growth D->E F Determine MIC E->F PBP_Assay_Workflow A Isolate Bacterial Membranes (with PBPs) B Incubate with this compound Derivative (Competitor) A->B C Add Fluorescent β-Lactam (e.g., Bocillin FL) B->C D SDS-PAGE Separation C->D E Fluorescence Imaging D->E F Analyze PBP Binding (Signal Reduction) E->F

Inherent Stability of Sulbactam in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inherent stability of the Sulbactam molecule in various solution environments. Understanding the stability profile of this compound is critical for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document outlines the kinetics and mechanisms of this compound degradation, presents detailed experimental protocols for stability assessment, and offers quantitative data to support formulation and analytical development.

Core Concepts of this compound Stability

This compound, a β-lactamase inhibitor, is structurally related to the penicillin nucleus. The core of its chemical instability lies in the strained four-membered β-lactam ring. The primary degradation pathway for this compound in solution is the hydrolysis of this ring, a process significantly influenced by pH, temperature, and the presence of buffers. This hydrolysis renders the molecule inactive as a β-lactamase inhibitor.

The stability of this compound is characteristically represented by a U-shaped pH-rate profile, with maximum stability observed in the slightly acidic to neutral pH range, typically between pH 4 and 7.[1] Under both strongly acidic and alkaline conditions, the rate of hydrolysis increases significantly.

Quantitative Stability Data

The stability of this compound in solution can be quantified by its degradation rate constant (k) and half-life (t½). The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Human Plasma

Storage ConditionDurationStability (% Remaining)Reference
Room TemperatureNot specified93-107%[2]
2-8°C (Refrigerated)Not specified88-112%[2]
-20°C35 daysSignificant degradation[2]
-70°C35 days90-110%[2]
-80°C6 monthsStable[2]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationNotes
Solid (powder)Room TemperatureAs per manufacturer's specificationsStore in a cool, dry place.
Stock Solution (in organic solvent)-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CUse high-purity, anhydrous solvents. Minimize freeze-thaw cycles.
Working Solutions (in aqueous or mixed solvents)2-8°CPrepare fresh dailyStability is significantly reduced in aqueous solutions.
Samples in Autosampler2-8°CAnalyze as quickly as possible, ideally within 24 hoursMinimize time at room temperature.

Data compiled from BenchChem technical documents.[1]

Degradation Pathway of this compound

The primary mechanism of this compound degradation in aqueous solution is the hydrolytic cleavage of the β-lactam ring. This process is catalyzed by both acid and base. The degradation proceeds through a labile intermediate to form final, inactive products.

G This compound This compound (Active Molecule) Intermediate Labile Intermediate (Acyl-Enamine) This compound->Intermediate Hydrolysis (H+ or OH- catalysis) Product1 2-amino-3-methyl-3- sulfinobutanoic acid Intermediate->Product1 Further Degradation Product2 Formylacetic acid Intermediate->Product2 Further Degradation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, RT, 24h) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 24h) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stock->Oxidation Photo Photolytic Degradation (Solution, UV light, 24h) Stock->Photo Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples (including control) by Stability-Indicating Method Oxidation->Analyze Thermal Thermal Degradation (Solid, 60°C, 24h) Thermal->Analyze Photo->Analyze Neutralize->Analyze

References

Sulbactam's Spectrum of Activity Against ESBL-Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of extended-spectrum β-lactamase (ESBL)-producing organisms poses a significant threat to the efficacy of many β-lactam antibiotics. ESBLs are enzymes capable of hydrolyzing and inactivating a wide range of penicillins and cephalosporins, leading to therapeutic failures. Sulbactam, a β-lactamase inhibitor, is often combined with β-lactam antibiotics to counteract this resistance mechanism. This technical guide provides an in-depth analysis of this compound's spectrum of activity against ESBL-producing organisms, focusing on quantitative data, detailed experimental protocols, and the underlying molecular interactions.

Data Presentation: In Vitro Activity of this compound Combinations

The in vitro efficacy of this compound is most relevant when it is combined with a partner β-lactam antibiotic. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates for two common combinations, ampicillin-sulbactam and cefoperazone-sulbactam, against key ESBL-producing Enterobacterales.

Table 1: Activity of Cefoperazone-Sulbactam against ESBL-Producing E. coli and K. pneumoniae

Organism (Number of Isolates)Cefoperazone-Sulbactam RatioMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
E. coli (n=58)2:116>6490.9
1:183297.0
1:283297.0
K. pneumoniae (n=58)2:132>6463.6
1:116>6475.8
1:2166475.8

Data compiled from a study assessing various cefoperazone-sulbactam ratios.[1][2]

Table 2: Susceptibility Rates of Ampicillin-Sulbactam against ESBL-Producing Isolates

OrganismSusceptibility Rate (%)
ESBL-producing E. coli97.48
ESBL-producing K. pneumoniae90.48

Data from a study on urinary tract infections caused by ESBL-producing pathogens. The Kirby-Bauer disk diffusion method was used.

Experimental Protocols

Accurate determination of this compound's activity against ESBL-producing organisms relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for susceptibility testing and ESBL confirmation.

Antimicrobial Susceptibility Testing: Broth Microdilution

Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. When testing β-lactam/β-lactamase inhibitor combinations, a fixed concentration of the inhibitor or a fixed ratio of the two agents is typically used.

Protocol for Broth Microdilution with a Fixed Ratio (e.g., 2:1 Ampicillin-Sulbactam):

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of ampicillin (B1664943) and this compound.

    • Create serial twofold dilutions of the ampicillin-sulbactam combination, maintaining a constant 2:1 ratio (e.g., 64/32, 32/16, 16/8, 8/4, 4/2, 2/1, 1/0.5 µg/mL).

  • Inoculation and Incubation:

    • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antimicrobial combination that completely inhibits visible growth of the organism.

Phenotypic Confirmation of ESBL Production

The Clinical and Laboratory Standards Institute (CLSI) recommends a phenotypic confirmatory test for ESBL production.

Combined Disk Test Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

  • Inoculation: Inoculate a Mueller-Hinton agar (B569324) plate by swabbing the entire surface to ensure confluent growth.

  • Disk Placement: Place a disk of a third-generation cephalosporin (B10832234) (e.g., ceftazidime (B193861) 30 µg) and a disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., ceftazidime-clavulanic acid 30/10 µg) on the agar surface.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action against ESBLs

This compound is a penicillanic acid sulfone that acts as an irreversible inhibitor of many β-lactamase enzymes. Its mechanism involves acylation of the serine residue at the active site of the β-lactamase. This forms a stable, inactive intermediate, effectively preventing the enzyme from hydrolyzing the partner β-lactam antibiotic. The following diagram illustrates this process with common Class A ESBLs. This compound has demonstrated inhibitory activity against TEM, SHV, and CTX-M type β-lactamases.[3]

G Mechanism of this compound Inhibition of Class A ESBLs cluster_0 Bacterial Periplasmic Space ESBL ESBL Enzyme (e.g., TEM, SHV, CTX-M) BetaLactam β-Lactam Antibiotic ESBL->BetaLactam Hydrolysis (Inactivation) [Blocked by this compound] This compound This compound This compound->ESBL Forms stable acyl-enzyme intermediate PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binding and Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to

Caption: this compound's mechanism of action against ESBLs.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines a typical workflow for determining the in vitro susceptibility of a bacterial isolate to a β-lactam/sulbactam combination.

G Workflow for In Vitro Susceptibility Testing start Start: Bacterial Isolate culture 1. Subculture isolate on appropriate agar medium start->culture mcfarland 2. Prepare 0.5 McFarland standard suspension culture->mcfarland esbl_screen 3. ESBL Screening (e.g., using ceftazidime disk) mcfarland->esbl_screen esbl_confirm 4. ESBL Confirmation (Combined Disk Test) esbl_screen->esbl_confirm Screen Positive mic_testing 5. MIC Determination (Broth Microdilution) esbl_confirm->mic_testing ESBL Confirmed interpretation 6. Interpret Results based on CLSI Breakpoints mic_testing->interpretation end End: Report Susceptibility interpretation->end

Caption: A typical experimental workflow for susceptibility testing.

Conclusion

This compound, in combination with appropriate β-lactam partners, demonstrates significant in vitro activity against many ESBL-producing Enterobacterales. The data presented in this guide highlight the importance of the specific partner antibiotic and the ratio of the combination in achieving optimal efficacy. The detailed experimental protocols provide a framework for accurate and reproducible assessment of this compound's spectrum of activity. Understanding the molecular mechanism of this compound's interaction with various ESBLs is crucial for the continued development of effective strategies to combat antimicrobial resistance. This technical guide serves as a valuable resource for researchers and drug development professionals working to address the challenge of ESBL-producing pathogens.

References

Methodological & Application

Application Notes and Protocols for Sulbactam Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of sulbactam, a β-lactamase inhibitor, against various bacterial isolates. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a crucial β-lactamase inhibitor that is often used in combination with β-lactam antibiotics to combat resistance in bacteria that produce β-lactamase enzymes. Accurate determination of the MIC is essential for assessing the in vitro activity of this compound-containing antimicrobial agents, guiding therapeutic decisions, and in the research and development of new antibiotic therapies. This document outlines the standardized procedures for broth microdilution, agar (B569324) dilution, and gradient diffusion (Etest) methods for this compound MIC testing.

Key Principles of MIC Testing

The fundamental principle of MIC testing is to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This is achieved by exposing a standardized bacterial inoculum to a range of antimicrobial concentrations.

Quality Control

Adherence to rigorous quality control (QC) procedures is paramount to ensure the accuracy and reproducibility of MIC testing. This involves the regular testing of reference bacterial strains with known MIC values. The results of these QC tests must fall within established acceptable ranges.

Table 1: Quality Control Strains and Expected MIC Ranges for this compound Combinations

This compound CombinationQuality Control StrainMIC Range (µg/mL)Reference
This compound-DurlobactamAcinetobacter baumannii NCTC 133040.5/4 - 2/4[1][2]
Ampicillin-SulbactamEscherichia coli ATCC 25922See CLSI/EUCAST documents for ampicillin-sulbactam QC ranges[3]
Ampicillin-SulbactamKlebsiella pneumoniae ATCC 700603See CLSI/EUCAST documents for ampicillin-sulbactam QC ranges

Experimental Protocols

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to test a range of this compound concentrations.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (and combination antibiotic) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline, sterile water)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Prepare Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound combination at a concentration at least 10 times the highest concentration to be tested.

    • Perform serial twofold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plates. The final volume in each well should be 50 µL.

    • When testing this compound in combination with another drug (e.g., durlobactam (B607225), ampicillin), the concentration of the partner drug may be fixed or serially diluted alongside this compound, depending on the specific testing guidelines for that combination. For this compound-durlobactam, durlobactam is often at a fixed concentration of 4 µg/mL.[1][2] For ampicillin-sulbactam, a 2:1 ratio of ampicillin (B1664943) to this compound is commonly recommended.[3]

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound (and combination antibiotic) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile petri dishes

  • Sterile diluents

  • Incubator (35 ± 2°C)

  • Inoculator (e.g., multipoint replicator)

Protocol:

  • Prepare Antimicrobial Agar Plates:

    • Prepare a stock solution of the this compound combination at a concentration 10 times the desired final concentration in the agar.

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each desired concentration, add 2 mL of the appropriate antimicrobial dilution to 18 mL of molten MHA in a sterile tube. Mix well and pour into a sterile petri dish. [4] * Allow the agar to solidify completely.

    • Prepare a growth control plate containing no antimicrobial agent.

  • Prepare Bacterial Inoculum:

    • Prepare a 0.5 McFarland standardized inoculum as described for the broth microdilution method.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, ignoring a single colony or a faint haze.

Workflow for Agar Dilution MIC Testing

AgarDilution cluster_prep Preparation cluster_plate Plate Preparation cluster_analysis Analysis Antimicrobial Prepare Antimicrobial Stock Solution AgarPrep Prepare Antimicrobial Agar Plates Antimicrobial->AgarPrep Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculation Inoculate Plates Inoculum->Inoculation AgarPrep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read MIC Incubation->Reading

Caption: Workflow for Agar Dilution MIC determination.

Gradient Diffusion Method (Etest)

This method utilizes a plastic strip impregnated with a predefined gradient of the antimicrobial agent.

Materials:

  • MHA plates

  • This compound combination Etest strips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35 ± 2°C)

Protocol:

  • Prepare Inoculum and Plates:

    • Prepare a 0.5 McFarland standardized inoculum as described previously.

    • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Apply Etest Strip:

    • Aseptically apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

    • If the intersection occurs between two markings, the higher value should be reported.

Workflow for Gradient Diffusion (Etest) MIC Testing

Etest cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Inoculum PlatePrep Inoculate MHA Plate Inoculum->PlatePrep Strip Apply Etest Strip PlatePrep->Strip Incubation Incubate at 35°C for 16-20h Strip->Incubation Reading Read MIC from Intersection Incubation->Reading

Caption: Workflow for Etest MIC determination.

Data Presentation

All quantitative data, including MIC values for test isolates and quality control strains, should be recorded and summarized in a clear and organized manner. An example table is provided below.

Table 2: Example of MIC Data Summary

Isolate IDOrganismThis compound CombinationMIC (µg/mL)Interpretation (S/I/R)
001A. baumanniiThis compound-Durlobactam1/4S
002E. coliAmpicillin-Sulbactam8/4S
QC01A. baumannii NCTC 13304This compound-Durlobactam1/4In Control
QC02E. coli ATCC 25922Ampicillin-Sulbactam4/2In Control

Note: The interpretation of MIC results as Susceptible (S), Intermediate (I), or Resistant (R) should be based on the current clinical breakpoints established by regulatory bodies such as CLSI and EUCAST.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Instrumentation, Chemicals, and Reagents

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Data acquisition and processing software.

  • Chemicals and Reagents:

Experimental Protocols

Preparation of Mobile Phase

A mobile phase suitable for the separation of this compound can be prepared as follows:

  • Buffer Preparation (0.01M Ammonium Acetate, pH 6.0):

    • Accurately weigh and dissolve 0.7708 g of ammonium acetate in 1000 mL of HPLC grade water.

    • Adjust the pH of the solution to 6.0 using diluted ortho-phosphoric acid or ammonia (B1221849) solution.

  • Mobile Phase Preparation:

    • Mix the prepared buffer and acetonitrile in a ratio of 83:17 (v/v).

    • Degas the mobile phase by sonicating for 10-15 minutes or by vacuum filtration through a 0.45 µm membrane filter to remove dissolved gases.[2]

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Add a small amount of HPLC grade water to dissolve the standard, then dilute to the mark with water. This solution has a concentration of 500 µg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 50-150 µg/mL).

Preparation of Sample Solutions (from Injectable Dosage Form)
  • Take a powder sample from the injectable dosage form equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add a minimum quantity of distilled water to dissolve the powder and then dilute to the mark with water.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions and Data

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
HPLC System Isocratic HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm[3]
Mobile Phase 0.01M Ammonium Acetate Buffer (pH 6.0) : Acetonitrile (83:17, v/v)
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL[3]
Column Temperature Ambient[4]
Detection Wavelength 230 nm[5][6]
Retention Time Approximately 4.3 minutes

Method Validation Summary

The described method has been validated according to ICH guidelines, and the results are summarized in the table below.

Validation ParameterResult
Linearity Range 50-150 µg/mL
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.4 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:ACN 83:17) hplc_system HPLC System Setup (C18 Column, 1 mL/min) prep_mobile->hplc_system prep_std Prepare Standard Solutions (50-150 µg/mL) inject Inject Samples (20 µL) prep_std->inject prep_sample Prepare Sample Solutions prep_sample->inject hplc_system->inject detect UV Detection at 230 nm inject->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify this compound (Peak Area vs. Concentration) chromatogram->quantify report Generate Report quantify->report

Caption: Workflow for this compound quantification by HPLC.

HPLC System Components

HPLC_System solvent Solvent Reservoir Mobile Phase (Buffer:ACN) pump Pump Flow Rate: 1.0 mL/min solvent->pump injector Autosampler Injection Volume: 20 µL pump->injector column Column C18, 250x4.6mm injector->column detector UV Detector Wavelength: 230 nm column->detector data_system Data System Chromatogram & Integration detector->data_system waste Waste detector->waste

Caption: Key components of the HPLC system for analysis.

The presented RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting.

References

Application Notes and Protocols: Checkerboard Assay for Sulbactam Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of sulbactam in combination with other antimicrobial agents.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant challenge in clinical practice. Combination therapy, where two or more antibiotics are used concurrently, is a promising strategy to overcome resistance. This compound, a β-lactamase inhibitor, is frequently combined with β-lactam antibiotics to protect them from degradation by bacterial β-lactamase enzymes.[1][2] this compound itself also exhibits intrinsic antibacterial activity against certain pathogens, such as Acinetobacter baumannii.[3][4] The checkerboard assay is a robust in vitro method used to systematically test various concentration combinations of two compounds to determine their interactive effects.[5][6] This allows for the quantification of synergy, additivity, indifference, or antagonism between the drugs.

Mechanism of Action of this compound Combinations

This compound's primary mechanism of action is the irreversible inhibition of many Class A β-lactamase enzymes.[1][3] These enzymes are produced by bacteria and are responsible for hydrolyzing the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. By binding to and inactivating these enzymes, this compound restores the efficacy of its partner β-lactam antibiotic.[1][2]

Furthermore, this compound possesses intrinsic antibacterial activity against a select number of bacterial species, notably Acinetobacter baumannii.[3][7] This activity is attributed to its ability to bind to penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[4][7] This dual action makes this compound a valuable component in combination therapies against challenging MDR pathogens.

Mechanism of this compound Combination Therapy cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesizes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to This compound This compound This compound->Beta_Lactamase Irreversibly Inhibits This compound->PBP Intrinsic Activity (Inhibits)

Caption: Mechanism of this compound Combination Therapy.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol outlines the steps for performing a checkerboard assay in a 96-well microtiter plate to determine the synergistic activity of this compound with a partner antibiotic.

Materials
  • 96-well microtiter plates (U-bottom)

  • This compound analytical standard

  • Partner antibiotic analytical standard

  • Appropriate bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Preparation of Reagents
  • Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration of 10 mg/mL. Further dilute in CAMHB to create working stock solutions at a concentration 100 times the highest desired final concentration to be tested.

  • Bacterial Inoculum: From an overnight culture plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][9]

Assay Procedure
  • Plate Setup: The checkerboard assay involves creating a two-dimensional dilution matrix.[5] this compound is serially diluted along the y-axis (rows), and the partner antibiotic is serially diluted along the x-axis (columns).

  • Dispensing Antibiotics:

    • Add 100 µL of CAMHB to all wells of the 96-well plate.

    • In column 1, add 100 µL of the this compound working stock solution to the wells in rows A through G.

    • Perform a 2-fold serial dilution of this compound by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2, and so on, up to column 10. Discard 100 µL from the wells in column 10.

    • In row A, add 100 µL of the partner antibiotic working stock solution to the wells in columns 1 through 10.

    • Perform a 2-fold serial dilution of the partner antibiotic by transferring 100 µL from the wells in row A to the corresponding wells in row B, and so on, up to row G. Discard 100 µL from the wells in row G.

    • Column 11 will serve as the control for the partner antibiotic alone, and row H will serve as the control for this compound alone.

    • Well H12 will be the growth control (no antibiotic).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]

Data Analysis and Interpretation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antibiotic that completely inhibits visible growth of the microorganism.[10] The MIC of each drug alone is determined from the control wells (column 11 for the partner antibiotic and row H for this compound).

Calculation of the Fractional Inhibitory Concentration Index (FICI)

The interaction between this compound and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated for each well showing no visible growth using the following formula:

FICI = FIC of this compound + FIC of Partner Antibiotic

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

The ΣFIC is the lowest FICI value obtained from all the wells that show no growth.

Interpretation of FICI Values

The calculated ΣFIC value is used to classify the interaction between the two drugs.

ΣFIC ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[6][11]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solutions Prepare Antibiotic Stock Solutions Plate_Setup Set up 96-well plate with 2-fold serial dilutions of This compound and Partner Drug Stock_Solutions->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate plate with bacterial suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC of each drug alone and in combination Incubation->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret_Results Interpret FICI to determine Synergy, Additivity, Indifference, or Antagonism Calculate_FICI->Interpret_Results

Caption: Checkerboard Assay Experimental Workflow.

Data Presentation

All quantitative data from the checkerboard assay should be summarized in a clear and structured format. The following table is an example of how to present the results for a single bacterial isolate.

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)ΣFICInterpretation
This compound 1640.5Synergy
Partner Drug X 82

Table 2: Example of data presentation for a checkerboard assay result showing synergy.

Conclusion

The checkerboard assay is a valuable tool for evaluating the in vitro interactions of this compound with other antimicrobial agents. A systematic and well-executed protocol, coupled with accurate data analysis, can provide crucial insights into potential synergistic combinations that can be further explored for the treatment of infections caused by multidrug-resistant bacteria.

References

Preparing Sulbactam Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of sulbactam stock solutions for laboratory use. This compound is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance in bacteria that secrete β-lactamase. Accurate preparation of this compound stock solutions is crucial for reliable and reproducible experimental results in research and drug development settings.

Physicochemical Properties and Solubility

This compound is most commonly used in its sodium salt form, which exhibits good solubility in aqueous solutions.[1] Understanding the physicochemical properties of this compound sodium is essential for preparing stable and accurate stock solutions.

Table 1: Physicochemical Properties and Solubility of this compound and its Sodium Salt

PropertyThis compoundThis compound SodiumReferences
Molecular Formula C₈H₁₁NO₅SC₈H₁₀NNaO₅S[2]
Molecular Weight 233.24 g/mol 255.22 g/mol [2]
Appearance White to off-white crystalline powderWhite to yellowish-white crystalline powder[2]
Solubility in Water ≥18 mg/mLFreely soluble; ≥ 100 mg/mL[2][3]
Solubility in DMSO ~30 mg/mLSoluble[4]
Solubility in Ethanol ~30 mg/mLVery slightly soluble[5]
Storage (Solid) -20°C2-8°C or -20°C[1][2]

Experimental Protocols

This section outlines the detailed methodology for preparing a high-concentration aqueous stock solution of this compound sodium.

Materials
  • This compound sodium salt (powder)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile volumetric flasks

  • Sterile pipettes and filter tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile cryovials for aliquoting

Protocol: Preparation of a 100 mg/mL this compound Sodium Aqueous Stock Solution
  • Equilibration: Before opening, allow the vial of this compound sodium powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.[3]

  • Calculation: Calculate the required mass of this compound sodium to prepare the desired volume of the stock solution. For example, to prepare 10 mL of a 100 mg/mL solution, 1 g of this compound sodium is required.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound sodium powder into the tube.

  • Dissolution: Add a portion of the sterile, nuclease-free water to the tube containing the this compound sodium powder. Vortex the tube until the powder is completely dissolved.

  • Volume Adjustment: Quantitatively transfer the dissolved this compound solution to a sterile volumetric flask. Rinse the conical tube with a small amount of sterile water and add the rinse to the volumetric flask to ensure all the compound is transferred. Add sterile water to the flask up to the final desired volume.

  • Sterilization (Optional): For applications requiring a sterile stock solution, filter the solution through a 0.22 µm sterile syringe filter into a new sterile container.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Storage and Stability of this compound Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Table 2: Storage and Stability of this compound Sodium Stock Solutions

Storage TemperatureDurationNotesReferences
-80°CUp to 6 monthsRecommended for long-term storage. Protect from light and store under nitrogen for optimal stability.[6]
-20°CUp to 1 monthSuitable for short-term storage.[6]
2-8°CNot recommended for long-term storageStability may be compromised over extended periods.
Room TemperatureNot recommendedSignificant degradation may occur.

It is advisable to minimize freeze-thaw cycles as this can lead to degradation of the compound. For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[6]

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution A Equilibrate this compound Sodium to Room Temperature B Weigh Required Amount of this compound Sodium A->B C Dissolve in Sterile Water B->C D Adjust to Final Volume C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Sterile Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a sterile this compound stock solution.

Logical Relationship of this compound Application

G Application Logic of this compound cluster_0 Bacterial Resistance Mechanism cluster_1 This compound Intervention A β-lactamase Producing Bacteria C Inactive Antibiotic A->C hydrolyzes E Inactivated β-lactamase A->E is inhibited by B β-lactam Antibiotic B->C is hydrolyzed by F Active Antibiotic B->F D This compound D->E irreversibly inhibits G Bacterial Cell Lysis F->G

Caption: this compound's mechanism of action in overcoming bacterial resistance.

References

Application Notes and Protocols: Sulbactam Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of sulbactam in various common laboratory solvents. It includes tabulated quantitative data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow and the relationship between solvent polarity and this compound solubility.

This compound Solubility Data

This compound, a β-lactamase inhibitor, exhibits varying degrees of solubility in different laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound and its sodium salt.

SolventThis compoundThis compound Sodium
Water ≥18 mg/mL[1][2][3][4], 47 mg/mL[5], Soluble[1][2], Freely soluble[6]Freely soluble[6][7]
Ethanol ~30 mg/mL[8], 47 mg/mL[5]Very slightly soluble[6][7]
Methanol Soluble in alcohol-based organic solvents[1]Sparingly soluble[6]
DMSO (Dimethyl Sulfoxide) ~30 mg/mL[8], 47 mg/mL[5]-
DMF (Dimethylformamide) ~30 mg/mL[8]-
Ethyl Acetate Soluble[1]Sparingly soluble[7]
PBS (Phosphate-Buffered Saline, pH 7.2) ~5 mg/mL[8]-
Acetonitrile -Practically insoluble[6]
Dilute Acids -Freely soluble[7]

Note: The solubility of this compound can be influenced by factors such as temperature, pH, and the specific form of the compound (e.g., free acid vs. sodium salt).

Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10] This protocol outlines the steps for determining the solubility of this compound in a chosen laboratory solvent.

2.1. Materials

  • This compound (crystalline powder)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Vials for sample collection

2.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass flask). The excess solid should be visually present to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the container in a mechanical shaker or orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take several hours to days. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved this compound has reached a plateau.[11]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial to prevent artificially high solubility measurements.

  • Analysis:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

2.3. Considerations

  • Purity of this compound: Ensure the use of high-purity this compound to obtain accurate solubility data.

  • Solvent Purity: Use high-purity solvents to avoid interferences in the analysis.

  • Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

  • pH: For aqueous solvents, the pH should be controlled and reported, as it can significantly impact the solubility of ionizable compounds like this compound.

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to Solvent B Agitate at Constant Temperature A->B C Reach Equilibrium (Saturated Solution) B->C D Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate Solubility G->H G cluster_0 Solvent Polarity Spectrum cluster_1 This compound Solubility Non-Polar Non-Polar Moderately Polar Moderately Polar Non-Polar->Moderately Polar Increasing Polarity Low Low Non-Polar->Low e.g., Hexane (Expected) Polar Polar Moderately Polar->Polar Increasing Polarity Moderate to High Moderate to High Moderately Polar->Moderate to High e.g., Ethanol, Methanol High High Polar->High e.g., Water, DMSO

References

Application Notes and Protocols for Sulbactam Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulbactam, a β-lactamase inhibitor, exhibits intrinsic antibacterial activity, particularly against Acinetobacter baumannii.[1][2] Accurate determination of its in vitro efficacy is crucial for clinical decision-making and drug development. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This document provides detailed application notes and protocols for performing this compound susceptibility testing using this method, with a focus on its combination with other β-lactam antibiotics as guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Broth Microdilution Method

The broth microdilution method involves testing a microorganism's ability to grow in serially diluted concentrations of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1][3]

Application Notes

  • This compound in Combination: this compound is most commonly tested in combination with a β-lactam antibiotic to inhibit β-lactamases that would otherwise inactivate the partner drug. Common combinations include ampicillin-sulbactam and this compound-durlobactam.[2][4]

  • This compound-Durlobactam Testing: For testing against Acinetobacter baumannii-calcoaceticus complex (ABC), this compound is tested with a fixed concentration of 4 µg/mL of Durlobactam.[1][2][5][6][7] This combination has shown effective discrimination between susceptible and resistant strains.[2][5][7]

  • Ampicillin-Sulbactam Testing: When testing the ampicillin-sulbactam combination, a 2:1 ratio of ampicillin (B1664943) to this compound is recommended to accurately reflect its spectrum of activity and minimize false-susceptible results.[4][8]

  • Quality Control: Adherence to rigorous quality control procedures is essential for accurate and reproducible results. This includes the use of recommended QC strains and ensuring their MIC values fall within established ranges.

  • Reading and Interpretation: MIC endpoints are determined by the complete inhibition of visible growth.[9] Interpretation of MIC values as Susceptible, Intermediate, or Resistant should be based on the latest breakpoints published by standards organizations like CLSI and EUCAST.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound susceptibility testing.

Table 1: Quality Control (QC) Strains and Expected MIC Ranges

CombinationQC StrainQC MIC Range (µg/mL)Reference
This compound-DurlobactamAcinetobacter baumannii NCTC 133040.5/4 - 2/4[2][5][6][7]
Ampicillin-Sulbactam (2:1 ratio)Escherichia coli ATCC 259222/1 - 8/4[4]
Ampicillin-Sulbactam (1:1 ratio)Escherichia coli ATCC 352184/4 - 16/16[8]

Table 2: Interpretive Breakpoints for this compound Combinations

CombinationOrganism(s)Susceptible (S)Intermediate (I)Resistant (R)Reference
This compound-DurlobactamAcinetobacter baumannii-calcoaceticus complex≤ 4/4 µg/mL-> 4/4 µg/mL[1][6]
Ampicillin-SulbactamEnterobacteriaceae, Staphylococcus spp., Haemophilus influenzae≤ 8/4 µg/mL16/8 µg/mL≥ 32/16 µg/mL[4]

Note: Breakpoints are subject to change and users should always refer to the latest CLSI M100 or EUCAST breakpoint tables.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing of this compound-Durlobactam against Acinetobacter baumannii

1. Materials:

  • This compound and Durlobactam analytical grade powders
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Acinetobacter baumannii NCTC 13304 (QC strain)
  • Clinical isolates of A. baumannii
  • 0.5 McFarland turbidity standard
  • Sterile saline or water
  • Incubator (35°C ± 2°C)
  • Micropipettes and sterile tips

2. Preparation of Antimicrobial Stock Solutions:

  • Prepare a stock solution of this compound at a concentration of 2560 µg/mL.
  • Prepare a stock solution of Durlobactam at a concentration of 80 µg/mL.
  • To create the combination stock, add an equal volume of the 80 µg/mL Durlobactam solution to each serial twofold dilution of the this compound stock solution. For example, combine 5 mL of 2560 µg/mL this compound with 5 mL of 80 µg/mL Durlobactam to get a 1280/40 µg/mL working solution.

3. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the this compound-Durlobactam combination in CAMHB directly in the microtiter plates to achieve final concentrations ranging from, for example, 64/4 to 0.06/4 µg/mL.
  • Each well should contain 100 µL of the diluted antimicrobial solution.
  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
  • Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
  • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for bacterial growth.
  • The MIC is the lowest concentration of this compound-Durlobactam that shows no visible growth.
  • The MIC of the QC strain (A. baumannii NCTC 13304) should be within the established range of 0.5/4 to 2/4 µg/mL.[2][5][6][7]

Protocol 2: Broth Microdilution Susceptibility Testing of Ampicillin-Sulbactam

1. Materials:

  • Ampicillin and this compound analytical grade powders
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Escherichia coli ATCC 25922 (QC strain for 2:1 ratio) or E. coli ATCC 35218 (QC strain for 1:1 ratio)
  • Clinical isolates
  • 0.5 McFarland turbidity standard
  • Sterile saline or water
  • Incubator (35°C ± 2°C)
  • Micropipettes and sterile tips

2. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of Ampicillin and this compound separately.
  • For a 2:1 ratio, prepare working solutions where the concentration of Ampicillin is always twice that of this compound.

3. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the Ampicillin-Sulbactam combination in CAMHB in the microtiter plates.
  • Each well should contain 100 µL of the diluted antimicrobial solution.
  • Include growth and sterility controls.

4. Inoculum Preparation:

  • Follow the same procedure as described in Protocol 1, Section 4.

5. Inoculation and Incubation:

  • Follow the same procedure as described in Protocol 1, Section 5.

6. Reading and Interpreting Results:

  • After incubation, determine the MIC as the lowest concentration of Ampicillin-Sulbactam that inhibits visible growth.
  • Ensure the MIC of the appropriate QC strain is within its acceptable range.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_procedure Procedure cluster_results Results prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_plates Prepare Microtiter Plates (Serial Dilutions) prep_media->prep_plates prep_stock Prepare Antimicrobial Stock Solutions prep_stock->prep_plates inoculate_plates Inoculate Plates with Bacterial Suspension prep_plates->inoculate_plates select_colonies Select Colonies from Fresh Culture suspend_colonies Suspend in Saline (0.5 McFarland) select_colonies->suspend_colonies dilute_suspension Dilute to Final Inoculum Concentration suspend_colonies->dilute_suspension dilute_suspension->inoculate_plates incubate_plates Incubate at 35°C for 16-20 hours inoculate_plates->incubate_plates read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_plates->read_mic qc_check Check QC Strain MIC Against Acceptable Range read_mic->qc_check interpret_results Interpret Clinical Isolate MICs (S, I, R) qc_check->interpret_results

Caption: Workflow for Broth Microdilution Susceptibility Testing.

References

Application Notes and Protocols for Determining Sulbactam-durlobactam MIC using Etest®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of sulbactam-durlobactam against Acinetobacter baumannii-calcoaceticus complex (ABC) using the Etest® gradient diffusion method. This compound-durlobactam is a critical β-lactam/β-lactamase inhibitor combination developed to combat serious infections caused by multidrug-resistant ABC.[1][2][3] Durlobactam (B607225), a diazabicyclooctane β-lactamase inhibitor, restores the activity of this compound against ABC strains that produce Ambler class A, C, and D serine β-lactamases.[1][2][3][4]

The Etest® provides a quantitative measure of antimicrobial susceptibility and is a valuable tool for both clinical diagnostics and drug development research.[5][6]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for performing and interpreting the this compound-durlobactam Etest®.

Table 1: Etest® this compound-durlobactam (SUD) Strip Specifications

ParameterValueReference
This compound Concentration Range0.004 - 64 µg/mL[7][8]
Durlobactam ConcentrationFixed at 4 µg/mL[1][2][3][4][7][8]
Intended OrganismAcinetobacter baumannii-calcoaceticus complex[5][8][9]

Table 2: Quality Control (QC) Strain and Expected MIC Ranges

Quality Control StrainAntimicrobial AgentBroth Microdilution MIC QC Range (µg/mL)Etest® MIC QC Range (µg/mL)Zone Diameter QC Range (mm)Reference
A. baumannii NCTC 13304This compound-durlobactam0.5/4 - 2/4Within expected range24 - 30[1][2][3][4]

Table 3: CLSI MIC Interpretive Criteria for this compound-durlobactam against Acinetobacter baumannii-calcoaceticus complex

InterpretationMIC (µg/mL)
Susceptible (S)≤ 4/4
Intermediate (I)8/4
Resistant (R)≥ 16/4

Note: The breakpoints are for this compound, with durlobactam at a fixed concentration of 4 µg/mL.

Experimental Protocols

This section provides a detailed methodology for determining the MIC of this compound-durlobactam using Etest®. The protocol is based on established CLSI guidelines and manufacturer recommendations.

Materials
  • Etest® this compound-durlobactam (SUD) strips (0.004/4-64/4 µg/mL)

  • Mueller-Hinton Agar (B569324) (MHA) plates (90 or 150 mm)

  • Quality Control (QC) strain: Acinetobacter baumannii NCTC 13304

  • Clinical isolates of Acinetobacter baumannii-calcoaceticus complex

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Calipers or ruler for measuring zone diameters (for QC)

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or TSB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-2 x 10⁸ CFU/mL. Proper inoculum density is critical for accurate results.

Plate Inoculation
  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.

  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

  • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the agar surface to dry for 10-15 minutes before applying the Etest® strip. The surface should be moist but have no visible droplets of liquid.

Etest® Strip Application
  • Using sterile forceps, carefully place the Etest® SUD strip onto the inoculated agar surface with the MIC scale facing upwards.

  • Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.

  • If testing multiple isolates on a larger plate, ensure strips are placed far enough apart to prevent overlapping of inhibition ellipses.

Incubation
  • Invert the inoculated plates and place them in a non-CO₂ incubator.

  • Incubate at 35 ± 2°C for 16-20 hours.[7] For Acinetobacter spp., incubation for 20-24 hours may be necessary.[10][11]

Reading and Interpreting Results
  • After incubation, an elliptical zone of inhibition will be visible around the Etest® strip.

  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[7]

  • Read the MIC at the point of complete inhibition of all visible growth. Any haze or growth of microcolonies or macrocolonies within 3 mm from the strip should be considered as growth.[7]

  • If the inhibition ellipse intersects below the lowest concentration on the strip, the MIC is recorded as less than or equal to the lowest value on the scale (e.g., ≤0.004/4 µg/mL).

  • If the inhibition zone is absent and growth extends along the entire strip, the MIC is recorded as greater than the highest value on the scale (e.g., >64/4 µg/mL).

  • If the intersection point falls between two markings on the scale, the result should be rounded up to the next highest twofold dilution value before interpretation.[7]

  • Compare the obtained MIC value to the interpretive breakpoints in Table 3 to determine if the isolate is susceptible, intermediate, or resistant.

Quality Control
  • Concurrently with clinical isolates, perform the Etest® procedure on the QC strain, A. baumannii NCTC 13304.

  • The resulting MIC value for the QC strain should fall within the established acceptable range (see Table 2).[1][2][3]

  • If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the entire procedure should be repeated.

Visualizations

Experimental Workflow Diagram

Etest_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start inoculum_prep Prepare 0.5 McFarland Inoculum Suspension start->inoculum_prep plate_prep Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_prep apply_strip Apply Etest® SUD Strip plate_prep->apply_strip incubate Incubate at 35°C for 16-24 hours apply_strip->incubate read_mic Read MIC at Ellipse Intersection incubate->read_mic interpret Interpret Results using CLSI Breakpoints read_mic->interpret end End interpret->end Interpretation_Logic start Read MIC Value from Etest® Strip mic_check MIC ≤ 4/4 µg/mL? start->mic_check mic_check2 MIC = 8/4 µg/mL? mic_check->mic_check2 No susceptible Susceptible mic_check->susceptible Yes intermediate Intermediate mic_check2->intermediate Yes resistant Resistant mic_check2->resistant No (MIC ≥ 16/4)

References

Time-Kill Assays for Determining the Bactericidal Activity of Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulbactam, a β-lactamase inhibitor, is increasingly recognized for its intrinsic bactericidal activity against clinically significant pathogens, particularly Acinetobacter baumannii.[1][2] This activity is primarily attributed to its ability to bind to and inactivate penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[3] Specifically, this compound has shown affinity for PBP1 and PBP3. Time-kill assays are a crucial in vitro pharmacodynamic method used to evaluate the bactericidal or bacteriostatic effects of an antimicrobial agent over time. This application note provides a detailed protocol for performing time-kill assays to assess the bactericidal activity of this compound and presents representative data.

Mechanism of Action of this compound

This compound exerts its antibacterial effect through the inhibition of bacterial cell wall synthesis. As a β-lactam compound, it mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows it to act as a substrate for penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of the peptidoglycan layer of the cell wall. By covalently binding to the active site of these enzymes, this compound effectively inhibits their function, leading to a weakened cell wall and ultimately cell lysis and death. While it is a potent inhibitor of many β-lactamase enzymes, its direct antibacterial effect stems from its interaction with PBPs.

Sulbactam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Cell Lysis Cell Lysis CellWall->Cell Lysis Weakened wall leads to This compound This compound This compound->PBP Inhibits Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum assay_setup Set up Assay Tubes: - Growth Control - Test Concentrations prep_inoculum->assay_setup prep_this compound Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x MIC) prep_this compound->assay_setup incubation Incubate at 37°C assay_setup->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions onto Agar serial_dilution->plating incubation2 Incubate Plates (18-24h) plating->incubation2 counting Count Colonies (CFU) incubation2->counting analysis Calculate log10 CFU/mL and Plot Data counting->analysis end End analysis->end

References

Application Notes and Protocols for Sulbactam Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sulbactam in various murine infection models. The information detailed below, including quantitative data summaries and step-by-step experimental protocols, is intended to assist in the design and execution of in vivo efficacy studies for antimicrobial drug development.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in murine infection models, focusing on pharmacokinetic parameters and efficacy against common pathogens.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationDosageMouse ModelReference
Half-life (t½)~50 minutesIntravenous (IV)200 mg/kgNot specified[1][2]
Volume of Central Compartment (Vc)Suggests wide distributionIntravenous (IV)200 mg/kgNot specified[1][2]
Volume of Distribution (Vd)Suggests wide distribution in extracellular fluid and tissuesIntravenous (IV)200 mg/kgNot specified[1][2]
Epithelial Lining Fluid (ELF) to Free Plasma Ratio0.66 ± 0.05Subcutaneous (SC)1, 10, 25, 100, 200 mg/kgImmunocompromised, A. baumannii pneumonia[3]

Table 2: Efficacy of this compound in Murine Infection Models against Acinetobacter baumannii

Infection ModelThis compound RegimenComparator/CombinationEfficacy EndpointOutcomeReference
Neutropenic Pneumonia1-200 mg/kg q8h for 24h (as ampicillin-sulbactam)Saline controlChange in log10 CFU/lungs at 24hDose-dependent bacterial reduction[4][5]
Neutropenic PneumoniaHuman-simulated: 1 g q6h (0.5h infusion) & 3 g q8h (4h infusion)->1 log kill in lungs at 24hBoth regimens effective against susceptible isolates[6][7]
Neutropenic PneumoniaEscalating doses-%fT > MIC for 1-log killMedian of 27.36% required[4]
Neutropenic PneumoniaEscalating doses-%fT > MIC for 2-log killMedian of 48.36% required[4]
Immunocompetent Pneumonia60 mg/kgImipenem (B608078)Survival, lung/blood sterilityAs efficacious as imipenem when t > MIC is similar[8][9][10]
Sepsis (Carbapenem-Resistant)Not specifiedImipenem, Colistin (B93849), Tigecycline (B611373)Bacterial clearance in lung and liverCombination with imipenem showed improved bactericidal activity[11]
Thigh Infection (Colistin-Resistant)120 mg/kg (single dose, p.o.)Colistin (20 mg/kg, i.p.)CFU in thigh tissue at 8hCombination therapy was efficacious[12]

Experimental Protocols

Below are detailed methodologies for establishing and utilizing common murine infection models for the evaluation of this compound.

Protocol 1: Neutropenic Murine Pneumonia Model for A. baumannii

This model is used to assess the efficacy of antimicrobials in an immunocompromised host, mimicking infections in neutropenic patients.[4][7][13]

1. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) intraperitoneally (i.p.) to mice. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce neutropenia.

2. Bacterial Inoculum Preparation:

  • Culture A. baumannii isolates overnight on appropriate agar (B569324) plates.

  • Resuspend colonies in sterile saline to achieve a desired concentration, typically around 10⁷ CFU/mL.[4]

3. Induction of Pneumonia:

  • Anesthetize mice using isoflurane (B1672236) or a similar anesthetic.

  • Inoculate mice intranasally with the bacterial suspension (e.g., 50 µL).[4][14] This can also be achieved via intratracheal instillation or oropharyngeal aspiration.[14]

4. This compound Administration:

  • Initiate treatment at a specified time post-infection, commonly 2 hours.[4][5]

  • Administer this compound (often in combination with ampicillin) via subcutaneous (SC) or intraperitoneal (i.p.) injection. Doses can range from 1 mg/kg to 200 mg/kg.[4][5]

  • Dosing frequency can be varied (e.g., every 8 hours) to study pharmacokinetic/pharmacodynamic (PK/PD) parameters.[4]

5. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically harvest the lungs and homogenize in sterile saline.

  • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lungs).

  • Efficacy is measured as the change in log₁₀ CFU/lungs compared to control mice (0-hour or saline-treated).[4][6][7]

Protocol 2: Murine Sepsis Model

This model evaluates the systemic efficacy of this compound against severe, disseminated infections.

1. Induction of Sepsis:

  • Prepare a bacterial suspension of the desired pathogen (e.g., carbapenem-resistant A. baumannii) in sterile saline or with an adjuvant like 3% hog gastric mucin to enhance virulence.[11][15][16]

  • Induce sepsis by intraperitoneal (i.p.) injection of the bacterial inoculum into the mice.[11][17]

  • Alternatively, sepsis can be induced via cecal ligation and puncture (CLP), which creates a polymicrobial infection.[18][19]

2. This compound Administration:

  • Begin antibiotic treatment at a set time after bacterial inoculation, for instance, 2 hours post-injection.[11]

  • Administer this compound, alone or in combination with other antibiotics (e.g., imipenem), via the i.p. route.[11]

3. Outcome Measurement:

  • Monitor mice for survival over a period of 24 to 72 hours.[11]

  • For bacterial clearance studies, euthanize subgroups of mice at specific time points (e.g., 24, 48, 72 hours).[11]

  • Harvest organs such as the lungs, liver, spleen, and heart, as well as blood samples.[11]

  • Homogenize the organs and perform quantitative cultures to determine the bacterial load in each tissue.[11]

Protocol 3: Murine Thigh Infection Model

This localized infection model is useful for studying the in vivo efficacy of antibiotics against a specific bacterial burden in soft tissue.[12]

1. Induction of Neutropenia:

  • Render mice neutropenic using cyclophosphamide as described in Protocol 1.

2. Bacterial Inoculum and Infection:

  • Prepare a standardized bacterial inoculum.

  • Inject a defined volume (e.g., 100 µL) of the bacterial suspension directly into the thigh muscle of the mice.

3. This compound Administration:

  • Administer treatment at a specified time post-infection (e.g., 1 hour).[12]

  • This compound can be given via various routes, including oral (p.o.) or intraperitoneal (i.p.), depending on the formulation and study design. For example, a single dose of 120 mg/kg p.o. has been used.[12]

4. Efficacy Evaluation:

  • Euthanize mice at a predetermined endpoint, such as 8 hours post-infection.[12]

  • Aseptically dissect the entire thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions and plate the homogenate to enumerate the colony-forming units (CFU) within the thigh tissue.[12]

  • Compare the bacterial load in treated groups to that of an untreated control group.[12]

Mandatory Visualizations

The following diagrams illustrate common experimental workflows used in the study of this compound in murine infection models.

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment & Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Inoculation Induce Pneumonia (Intranasal Inoculation) Neutropenia->Inoculation Bacteria Prepare Bacterial Inoculum (e.g., A. baumannii) Bacteria->Inoculation Treatment Administer this compound (e.g., SC, 2h post-infection) Inoculation->Treatment 2 hours Harvest Euthanize & Harvest Lungs (24h post-treatment) Treatment->Harvest 24 hours Analysis Homogenize & Plate for CFU Count Harvest->Analysis

Caption: Workflow for a Neutropenic Murine Pneumonia Model.

G cluster_infection Infection cluster_treatment Treatment Groups cluster_analysis Analysis Prep Prepare Bacterial Suspension Inject Induce Sepsis (Intraperitoneal Injection) Prep->Inject Control Saline Control Inject->Control 2h post-infection This compound This compound Monotherapy Inject->this compound 2h post-infection Combo This compound Combination (e.g., + Imipenem) Inject->Combo 2h post-infection Monitor Monitor Survival Control->Monitor Harvest Harvest Organs at Timepoints (24, 48, 72h) Control->Harvest This compound->Monitor This compound->Harvest Combo->Monitor Combo->Harvest CFU Determine Bacterial Load (CFU/gram) Harvest->CFU

Caption: Experimental Workflow for a Murine Sepsis Model.

References

Troubleshooting & Optimization

Technical Support Center: Sulbactam Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulbactam susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a β-lactamase inhibitor that also possesses intrinsic antibacterial activity, particularly against Acinetobacter baumannii. Its primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are essential for bacterial cell wall synthesis. By binding to these enzymes, this compound disrupts the peptidoglycan layer, leading to cell lysis and death.

Q2: What are the common resistance mechanisms to this compound?

Bacterial resistance to this compound can emerge through several mechanisms:

  • β-Lactamase Production: Bacteria may produce β-lactamase enzymes (e.g., TEM-1, OXA-1) that can hydrolyze and inactivate this compound.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBP1 and PBP3 can reduce the binding affinity of this compound to its target, rendering it less effective.

  • Efflux Pumps: Some bacteria can actively pump this compound out of the cell using efflux pumps, preventing it from reaching its PBP targets.

  • Reduced Outer Membrane Permeability: Changes in the bacterial outer membrane can restrict the entry of this compound into the cell.

cluster_resistance Mechanisms of this compound Resistance BetaLactamase β-Lactamase Production (e.g., TEM-1, OXA-1) This compound This compound BetaLactamase->this compound Hydrolyzes PBP_Mutation PBP Target Modification (PBP1 & PBP3 mutations) PBPs Penicillin-Binding Proteins (PBP1 & PBP3) PBP_Mutation->PBPs Alters Efflux Efflux Pump Overexpression Efflux->this compound Exports Permeability Reduced Outer Membrane Permeability Permeability->this compound Blocks Entry This compound->PBPs Inhibits CellWall Cell Wall Synthesis PBPs->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanisms of this compound Action and Resistance.

Troubleshooting Guides

Problem 1: Inconsistent or irreproducible Minimum Inhibitory Concentration (MIC) results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum preparation issues Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Use a spectrophotometer for accuracy. The inoculum should be used within 15 minutes of preparation.
Media variations Use cation-adjusted Mueller-Hinton broth (CAMHB) from a reputable supplier. Ensure the pH of the media is between 7.2 and 7.4.
Incubation conditions Incubate at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions (ambient air for most non-fastidious organisms).
Contamination Visually inspect plates for mixed colonies. Perform a purity check by subculturing the inoculum.
Problem 2: Discrepancies between disk diffusion and broth microdilution results.

Background: Significant error rates have been reported when comparing disk diffusion and broth microdilution for ampicillin-sulbactam, particularly for Acinetobacter baumannii.[1][2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Methodological differences Agar (B569324) dilution is considered the gold standard and may provide more reliable results than disk diffusion for this compound combinations.[3]
Interpretive criteria Ensure you are using the most current CLSI or EUCAST breakpoints for the specific organism and drug combination. Note that breakpoints may differ between the two guidelines.[4]
Fixed ratio vs. fixed concentration The concentration of this compound in the testing method (fixed ratio or fixed concentration) can significantly impact results.[3][5] For ampicillin-sulbactam, a 2:1 ratio often correlates best with disk diffusion.[3] For newer combinations like this compound-durlobactam, a fixed concentration of the inhibitor is recommended.[6][7][8]

Table 1: Reported Error Rates Between Susceptibility Testing Methods for Ampicillin (B1664943)/Sulbactam against Acinetobacter spp.

Comparison Very Major Error Rate Minor Error Rate Reference
Disk Diffusion vs. Broth Microdilution9.8%16.1%[1]
Disk Diffusion vs. Agar Dilution15%Not Reported[2]
Etest vs. Agar Dilution10%Not Reported[2]
Problem 3: Quality Control (QC) strain results are out of the acceptable range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper storage of disks or powders Ensure antimicrobial disks and powders are stored at the recommended temperatures (often frozen at -20°C or below) with a desiccant.[9]
Incorrect QC strain For β-lactam/β-lactamase inhibitor combinations like ampicillin-sulbactam, use the appropriate QC strain that challenges the inhibitor component, such as E. coli ATCC 35218.
Deterioration of this compound This compound can be susceptible to degradation. Prepare solutions fresh and follow manufacturer's instructions for storage and handling.
Media issues Check for proper cation concentration and absence of thymidine, which can interfere with the activity of some antibiotics.

Experimental Protocols

Broth Microdilution Method (based on CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in combination with a partner β-lactam.

start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum prep_inoculum->dilute_inoculum inoculate Inoculate Plates dilute_inoculum->inoculate prep_plates Prepare Drug Dilutions in Microtiter Plate prep_plates->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow.

Methodology:

  • Prepare Drug Solutions: Create serial twofold dilutions of the β-lactam agent (e.g., ampicillin) in cation-adjusted Mueller-Hinton broth (CAMHB). If using a fixed concentration of this compound (e.g., 4 µg/mL as recommended by EUCAST for some combinations), add it to each well.[6] If using a fixed ratio (e.g., 2:1 ampicillin to this compound), prepare dilutions of the combination.

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with the diluted bacterial suspension.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (based on CLSI M02)

This method assesses the susceptibility of a bacterium to a fixed amount of an antimicrobial agent impregnated on a paper disk.

start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Streak Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Apply Antimicrobial Disks streak_plate->apply_disks incubate Incubate (35°C, 16-18h) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results measure_zones->interpret end End interpret->end

Caption: Disk Diffusion Workflow.

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application: Aseptically apply the ampicillin-sulbactam (or other combination) disk to the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

  • Interpretation: Compare the zone diameters to the interpretive criteria published by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.

Agar Dilution Method (based on CLSI M07)

This method is considered a reference method for determining MICs.

Methodology:

  • Prepare Antimicrobial-Containing Agar: Prepare serial twofold dilutions of the antimicrobial combination. Add a specific volume of each dilution to molten Mueller-Hinton agar held at 45-50°C. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum as for the other methods.

  • Inoculation: Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension, delivering a final inoculum of approximately 10^4 CFU per spot.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the organism.

References

Technical Support Center: Sulbactam Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling sulbactam in culture media to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in culture media?

A1: The primary degradation pathway for this compound is the hydrolysis of its strained β-lactam ring. This chemical reaction is catalyzed by several factors including pH, temperature, and the presence of enzymes like β-lactamases.[1] The opening of this four-membered ring renders the molecule inactive as a β-lactamase inhibitor.[1]

Q2: How do pH and temperature affect this compound stability?

A2: this compound is susceptible to both acidic and basic hydrolysis.[1] It exhibits a U-shaped stability profile with respect to pH, with maximum stability typically observed in the slightly acidic to neutral pH range (pH 4-7).[1][2] Extreme acidic or alkaline conditions will significantly accelerate the hydrolysis of the β-lactam ring.[1] Elevated temperatures also increase the rate of degradation.[1][3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Proper storage is critical to prevent the degradation of this compound. For optimal stability, stock solutions in organic solvents should be stored at -20°C or -80°C.[1] Aqueous working solutions are significantly less stable and should be prepared fresh daily and stored at 2-8°C.[1] It is also crucial to minimize freeze-thaw cycles.[1]

Q4: Can components of the culture media contribute to this compound degradation?

A4: Yes, certain components in the sample matrix, such as enzymes present in serum or cell lysates, can accelerate the degradation of this compound.[1][4] For instance, esterases can contribute to the hydrolysis of the β-lactam ring.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected this compound activity in my experiment.

  • Possible Cause: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.[1]

    • Control pH: Ensure the pH of your culture medium is within the optimal stability range for this compound (pH 4-7).[1][2]

    • Maintain Low Temperature: Keep stock solutions and, when possible, experimental setups at a low temperature (2-8°C) to minimize thermal degradation.[1]

    • Minimize Incubation Time: If long incubation times are necessary, consider the stability of this compound under your specific experimental conditions.

    • Serum Considerations: If using serum, consider using heat-inactivated serum to reduce enzymatic activity.

Issue 2: Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS/MS).

  • Possible Cause: Presence of this compound degradation products.

  • Troubleshooting Steps:

    • Run a Degradation Study: Intentionally degrade a sample of this compound using acid, base, or heat to identify the retention times of its degradation products.[1] This will help confirm if the unexpected peaks correspond to degraded this compound.

    • Use a Stability-Indicating Method: Ensure your analytical method is capable of separating this compound from its potential degradation products.[1] This often involves using a gradient elution on a high-resolution column.[1]

    • LC-MS/MS Analysis: If available, use LC-MS/MS to obtain mass information on the unexpected peaks to help in their identification.[1]

Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Recommended Storage Conditions for this compound Solutions [1]

Solution TypeStorage TemperatureRecommended DurationNotes
Solid (powder)Room TemperatureAs per manufacturer's specificationsStore in a cool, dry place.
Stock Solution (in organic solvent)-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CUse high-purity, anhydrous solvents. Minimize freeze-thaw cycles.
Working Solutions (in aqueous media)2-8°CPrepare fresh dailyStability is significantly reduced in aqueous solutions.
Samples in Autosampler2-8°CAnalyze as quickly as possible (ideally within 24 hours)Minimize time at room temperature.

Table 2: this compound Stability in Different Infusion Solutions [3]

Infusion SolutionTemperatureStability
Various4°CMore stable than ampicillin (B1664943), amoxicillin, and clavulanic acid
Various25°CMore stable than ampicillin, amoxicillin, and clavulanic acid
Various37°CMore stable than ampicillin, amoxicillin, and clavulanic acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound [1]

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess the stability-indicating properties of an analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Dissolve in the mobile phase before analysis.

  • Analysis: Analyze the treated samples and an untreated control sample using a suitable analytical method (e.g., HPLC, LC-MS/MS).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification [5][6]

This protocol provides a general framework for the quantification of this compound. Method optimization will be required based on the specific instrumentation and experimental needs.

  • Chromatographic Conditions:

    • Column: Develosil ODS-10 (25 cm × 4.6 mm i.d.) or equivalent C18 column.[5]

    • Mobile Phase: 5mM tetra-n-butylammonium bromide + 1mM Na₂HPO₄ + 1mM NaH₂PO₄ solution/methanol. The ratio of the aqueous to organic phase may need to be optimized (e.g., 3/1 or 2/1 v/v).[5]

    • Flow Rate: 1.2 ml/min.[5]

    • Detection: UV at 276 nm after post-column derivatization.[5]

  • Post-Column Reaction (for UV detection):

    • Reagent: 0.5 N aqueous NaOH solution.[5]

    • Flow Rate: 0.6 ml/min.[5]

    • Reaction Coil: 2m × 0.25mm i.d.[5]

  • Sample Preparation:

    • Prepare a standard curve of this compound in the relevant culture medium.

    • Dilute experimental samples to fall within the linear range of the standard curve.

    • For plasma or urine samples, protein precipitation with a solvent like acetonitrile (B52724) may be necessary.[7]

  • Injection and Analysis: Inject prepared standards and samples into the HPLC system and integrate the peak area for this compound.

Visualizations

Sulbactam_Degradation_Pathway cluster_factors Factors Accelerating Degradation This compound This compound (Active β-lactamase inhibitor) Intermediate Labile Intermediate (5-carboxy-6-methyl-6-sulfino- 4-aza-2-heptenoic acid) This compound->Intermediate Hydrolysis of β-lactam ring Degradation_Products Degradation Products (Inactive) - 2-amino-3-methyl-3-sulfinobutanoic acid - Formylacetic acid Intermediate->Degradation_Products High Temperature High Temperature Extreme pH\n(Acidic or Alkaline) Extreme pH (Acidic or Alkaline) β-lactamases β-lactamases

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare fresh this compound working solution B Add this compound to culture medium A->B C Incubate under controlled conditions (pH, Temperature) B->C D Collect samples at defined time points C->D E Prepare samples for analysis (e.g., protein precipitation) D->E F Analyze by HPLC or LC-MS/MS E->F G Quantify this compound concentration F->G H Assess this compound stability over time G->H I Troubleshoot unexpected results H->I

Caption: General experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Sulbactam Concentration for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulbactam concentrations for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound has a dual mechanism of action. Primarily, it acts as a β-lactamase inhibitor, binding to and inactivating β-lactamase enzymes produced by bacteria.[1][2] These enzymes would otherwise degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the activity of partner antibiotics like ampicillin (B1664943) and cefoperazone.[1][2] Additionally, this compound possesses intrinsic antibacterial activity against a select group of bacteria, including Acinetobacter baumannii, by binding to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[3]

Q2: What are the typical concentration ranges for this compound in in vitro studies?

A2: The optimal concentration of this compound depends on whether it is being used for its intrinsic activity or in combination with a β-lactam antibiotic. When used alone against susceptible strains like A. baumannii, the minimal inhibitory concentration (MIC) can vary. For instance, studies have reported MIC50 and MIC90 values for this compound to be 32 mg/L and 64 mg/L, respectively.[4][5][6] In combination studies, the ratio of this compound to the partner antibiotic is crucial, with ratios of 1:1, 1:2, and even 1:3 being explored to enhance the efficacy of the partner drug.[4][6]

Q3: Which factors can influence the in vitro efficacy of this compound?

A3: Several factors can impact this compound's effectiveness in in vitro experiments:

  • Bacterial Strain: The species and even the specific strain of bacteria being tested can significantly affect this compound's activity.

  • β-Lactamase Production: The type and level of β-lactamase expression in the test organism are critical. This compound is a potent inhibitor of many common β-lactamases.[2]

  • Partner Antibiotic: When used in combination, the choice of the β-lactam antibiotic (e.g., ampicillin, cefoperazone) will influence the synergistic effect.[4][5]

  • Ratio of Combination: Increasing the proportion of this compound in a combination can enhance its efficacy against resistant strains.[4][5][6]

  • Intrinsic Resistance: Some bacteria may exhibit intrinsic resistance to this compound through mechanisms other than β-lactamase production, such as alterations in PBP targets.[3]

Troubleshooting Guide

Issue 1: Higher than expected MIC values for the combination of this compound and a partner antibiotic.

  • Possible Cause 1: High-level β-lactamase production. The concentration of this compound may be insufficient to inhibit all the β-lactamase enzymes produced by the bacterial isolate.

    • Troubleshooting Step: Increase the concentration ratio of this compound to the partner antibiotic. For example, if a 1:1 ratio was used, try a 1:2 or 1:3 ratio of the β-lactam to this compound.[4][6]

  • Possible Cause 2: Presence of a β-lactamase not inhibited by this compound. this compound is effective against many, but not all, β-lactamases.

    • Troubleshooting Step: Characterize the β-lactamase profile of your test organism. If it produces a β-lactamase that is not susceptible to this compound, another inhibitor may be required.

  • Possible Cause 3: Intrinsic resistance of the test organism. The resistance mechanism may not be β-lactamase mediated.

    • Troubleshooting Step: Investigate other resistance mechanisms, such as altered PBPs or efflux pumps.[3]

Issue 2: Inconsistent results in synergy testing (e.g., checkerboard assay).

  • Possible Cause 1: Inaccurate pipetting or dilution series. The checkerboard assay is sensitive to small variations in concentration.

    • Troubleshooting Step: Ensure careful and accurate preparation of all antibiotic dilutions. Use calibrated pipettes and perform serial dilutions with precision.

  • Possible Cause 2: Suboptimal inoculum preparation. The density of the bacterial inoculum can affect the outcome of susceptibility tests.

    • Troubleshooting Step: Standardize your inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.

  • Possible Cause 3: Incorrect interpretation of the Fractional Inhibitory Concentration Index (FICI).

    • Troubleshooting Step: Review the formula and interpretation criteria for the FICI. A FICI of ≤0.5 is generally considered synergistic.[7]

Data Presentation

Table 1: In Vitro Activity of this compound and Combinations against Acinetobacter baumannii

Antibiotic/CombinationRatio (Drug:this compound)MIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
This compound-3264-
Ampicillin-Sulbactam1:1.5--29.3
Ampicillin-Sulbactam1:3--58.3
Cefoperazone-Sulbactam1:1.5--66.3
Cefoperazone-Sulbactam1:3-1691
Imipenem-Sulbactam1:3--16.3

Data synthesized from studies on clinical isolates of A. baumannii.[4][5][6][8]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of this compound alone or in combination with a fixed concentration of a partner antibiotic.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), this compound stock solution, bacterial inoculum standardized to 0.5 McFarland, incubator.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The concentration range should bracket the expected MIC.

    • If testing a combination, add the partner antibiotic to all wells at a fixed concentration.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the standardized bacterial suspension to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound with a partner antibiotic.

  • Materials: 96-well microtiter plates, CAMHB, stock solutions of this compound and the partner antibiotic, standardized bacterial inoculum.

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the partner antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Prepare a bacterial inoculum as described for the MIC assay.

    • Inoculate each well with the bacterial suspension.

    • Include growth control wells for each antibiotic alone.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results: FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.[7]

Visualizations

Sulbactam_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Beta-lactam_Antibiotic β-lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Beta-lactamase β-lactamase Enzyme Beta-lactamase->Beta-lactam_Antibiotic Inactivates This compound This compound This compound->PBP Intrinsic Activity: Binds to PBP1 & PBP3 This compound->Beta-lactamase Inhibits Experimental_Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep MIC_Test Broth Microdilution: Determine MIC of this compound Inoculum_Prep->MIC_Test Synergy_Test Checkerboard Assay: Test this compound in Combination Inoculum_Prep->Synergy_Test Data_Analysis Data Analysis: Calculate FICI MIC_Test->Data_Analysis Synergy_Test->Data_Analysis Interpretation Interpret Results: Synergy, Additive, Antagonism Data_Analysis->Interpretation End End: Optimized Concentration Interpretation->End Troubleshooting_Logic High_MIC High MIC Observed Check_Ratio Increase this compound Ratio? High_MIC->Check_Ratio Yes Characterize_Enzyme Characterize β-lactamase Check_Ratio->Characterize_Enzyme No Ratio_Increased Ratio Increased Check_Ratio->Ratio_Increased Yes Investigate_Other Investigate Other Resistance Mechanisms Characterize_Enzyme->Investigate_Other Unknown/No β-lactamase Alternative_Inhibitor Consider Alternative Inhibitor Characterize_Enzyme->Alternative_Inhibitor Known β-lactamase Alternative_Target Target Different Mechanism Investigate_Other->Alternative_Target

References

Sulbactam Interference in Common Biological Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the known and potential interference of the beta-lactamase inhibitor, sulbactam, with common biological assays. Accurate and reliable experimental data is paramount in research and development, and understanding potential assay interferences is critical to achieving this.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its potential for assay interference a concern?

A1: this compound is a β-lactamase inhibitor that is frequently combined with β-lactam antibiotics, such as ampicillin (B1664943), to overcome bacterial resistance. While effective clinically, the introduction of any exogenous compound into an experimental system can potentially interfere with assay chemistry, leading to inaccurate results. Understanding these interactions is crucial for the correct interpretation of experimental data.

Q2: Which biological assay is most notably affected by this compound?

A2: The most well-documented interference of this compound, particularly in the ampicillin-sulbactam combination, is with the Aspergillus galactomannan (B225805) (GM) enzyme immunoassay (EIA). This can lead to false-positive results in the diagnosis of invasive aspergillosis.[1][2][3]

Q3: What is the proposed mechanism for this compound's interference with the galactomannan assay?

A3: The interference is believed to be caused by cross-reactivity. Some semi-synthetic penicillins, including ampicillin which is combined with this compound, are derived from fungal cultures (Penicillium species).[3] These preparations may contain galactomannan-like antigens that are recognized by the antibodies used in the Aspergillus GM assay, leading to a false-positive signal.[4]

Q4: Are there any known interferences of this compound with other common laboratory assays?

A4: Currently, there is limited direct evidence in the scientific literature detailing the interference of this compound with other common assays such as the Bradford or BCA protein assays, and cell viability assays like MTT or LDH. However, penicillins as a class have been reported to interfere with the bicinchoninic acid (BCA) protein assay.[5] Given that this compound is structurally related to penicillin, it is prudent to consider the potential for interference in these assays.

II. Troubleshooting Guides

A. Galactomannan (GM) Assay

Issue: Unexpected positive results in the Aspergillus galactomannan assay in patients or samples treated with ampicillin-sulbactam.

Troubleshooting Workflow:

start Unexpected Positive Galactomannan Result check_treatment Is the sample from a patient treated with ampicillin-sulbactam or other β-lactam antibiotics? start->check_treatment potential_interference High probability of false-positive result due to antibiotic interference. check_treatment->potential_interference Yes final_interpretation Interpret results with caution, considering the potential for antibiotic interference. check_treatment->final_interpretation No confirm_diagnosis Correlate with other diagnostic markers (e.g., β-D-glucan, PCR, clinical signs). potential_interference->confirm_diagnosis alternative_testing Consider alternative diagnostic methods not affected by the antibiotic. potential_interference->alternative_testing retest_sample If possible, re-test a sample collected when the patient is not receiving the interfering antibiotic. potential_interference->retest_sample confirm_diagnosis->final_interpretation alternative_testing->final_interpretation retest_sample->final_interpretation

Caption: Troubleshooting workflow for unexpected positive galactomannan results.

Quantitative Data on False-Positive Galactomannan Results with Beta-Lactam Antibiotics:

Antibiotic CombinationSample TypeFalse-Positive Rate (%)Reference
Cefoperazone-SulbactamSerum66.7[1]
Amoxicillin-ClavulanateSerum26.7[1]
Piperacillin-TazobactamSerum58.3[1]
Amoxicillin-ClavulanateBAL Fluid27.3[1]
Piperacillin-TazobactamBAL Fluid50.0[1]
B. Protein Quantification Assays (BCA and Bradford)

Issue: Inaccurate protein concentration measurements in samples containing this compound.

Logical Relationship for Potential Interference:

cluster_this compound This compound cluster_assays Protein Assays This compound This compound penicillin_structure Structurally related to Penicillin This compound->penicillin_structure penicillin_class Penicillins (as a class) can interfere with BCA assay. penicillin_structure->penicillin_class bca_assay BCA Assay bradford_assay Bradford Assay no_bradford_interference No direct evidence of interference with Bradford assay. bradford_assay->no_bradford_interference potential_bca_interference Potential for this compound to interfere with BCA assay. penicillin_class->potential_bca_interference potential_bca_interference->bca_assay

Caption: Potential interference of this compound with protein assays.

Troubleshooting Steps:

  • Run a Buffer Control: Prepare a standard curve in the same buffer that your this compound-containing sample is in. This can help to account for some matrix effects.

  • Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a level where it no longer interferes.

  • Use an Alternative Assay: If interference is suspected with the BCA assay, consider using the Bradford protein assay, for which there is currently no evidence of interference by penicillins.[5]

  • Protein Precipitation: As a last resort, precipitating the protein from the sample can remove interfering substances. However, this may lead to protein loss and should be validated carefully.

C. Cell Viability Assays (MTT, XTT, LDH)

Issue: Aberrant results in cell viability or cytotoxicity studies in the presence of this compound.

Experimental Workflow for a Cell-Free Control:

start Suspected Interference in Cell Viability Assay prepare_plates Prepare two sets of microplates: 1. With cells + treatment 2. Cell-free + treatment start->prepare_plates add_this compound Add a range of this compound concentrations to both sets of plates. prepare_plates->add_this compound incubate Incubate under standard experimental conditions. add_this compound->incubate add_reagent Add assay reagent (e.g., MTT, LDH substrate) to all wells. incubate->add_reagent measure_signal Measure absorbance/fluorescence. add_reagent->measure_signal analyze Analyze data. Does the cell-free plate show a signal change with increasing this compound concentration? measure_signal->analyze interference_confirmed Interference is confirmed. Consider an alternative assay with a different detection principle. analyze->interference_confirmed Yes no_interference No direct interference observed. Proceed with interpreting the cell-based assay results. analyze->no_interference No

References

Overcoming Sulbactam resistance in laboratory bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding sulbactam resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a β-lactamase inhibitor that is commonly combined with β-lactam antibiotics like ampicillin.[1][2] Its primary role is to inhibit the activity of many Class A β-lactamase enzymes, which would otherwise degrade the partner antibiotic.[1] Interestingly, this compound also possesses intrinsic antibacterial activity against a select group of bacteria, most notably Acinetobacter baumannii, by binding to its penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[1]

Q2: What are the primary mechanisms of this compound resistance in bacteria?

A2: Bacterial resistance to this compound is multifactorial and typically involves one or more of the following mechanisms:

  • Production of β-Lactamases: Bacteria may produce β-lactamase enzymes that are not inhibited by this compound. This includes certain Class A enzymes (like TEM-1), Class C (AmpC), and Class D (OXA-type) β-lactamases.[2][3][4]

  • Modification of Penicillin-Binding Proteins (PBPs): Since this compound's intrinsic activity relies on binding to PBPs, mutations in the genes encoding these proteins (e.g., pbp3 in A. baumannii) can reduce binding affinity and lead to high-level resistance.[1][5][6]

  • Upregulated Efflux Pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, such as the AdeIJK system in A. baumannii, preventing it from reaching its PBP targets.[1][7]

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria like Klebsiella pneumoniae, the loss or modification of outer membrane porins can restrict the entry of this compound into the cell.[8]

Q3: My bacterial strain is resistant to ampicillin-sulbactam. What are the immediate next steps?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound both alone and in combination with a partner antibiotic. This will help you quantify the level of resistance. The next step is to investigate the underlying mechanism. A logical workflow would be to first test for β-lactamase production, as this is a very common mechanism. If the strain produces β-lactamases, you can then explore the use of novel, broader-spectrum inhibitors.

Q4: What are some of the new β-lactamase inhibitors that can overcome this compound resistance?

A4: Several new β-lactamase inhibitors have been developed with broader activity spectra than this compound. These include:

  • Durlobactam: A diazabicyclooctane (DBO) inhibitor with potent activity against Class A, C, and D β-lactamases. It is particularly effective at restoring this compound's activity against multidrug-resistant A. baumannii.[9][10]

  • Avibactam (B1665839): A DBO inhibitor effective against Class A, Class C, and some Class D (e.g., OXA-48) enzymes.[11]

  • Relebactam & Vaborbactam: These inhibitors are highly effective against Klebsiella pneumoniae carbapenemase (KPC) and other Class A serine carbapenemases.[11]

  • ETX2514: A novel inhibitor with broad-spectrum activity against Class A, C, and D serine β-lactamases.[6][12]

Troubleshooting Guides

Issue 1: Acinetobacter baumannii Isolate Shows High Resistance to this compound (MIC > 16 µg/mL)

Q: How can I determine if resistance in my A. baumannii isolate is due to β-lactamases, PBP mutations, or efflux pumps?

A: A systematic approach is required to dissect the resistance mechanism. The following workflow can guide your investigation.

start Start: this compound-Resistant A. baumannii Isolate test_beta_lactamase Perform Nitrocefin Assay for β-lactamase activity start->test_beta_lactamase positive_bl Result: Positive (β-lactamase producer) test_beta_lactamase->positive_bl Positive negative_bl Result: Negative (No/low β-lactamase activity) test_beta_lactamase->negative_bl Negative test_novel_inhibitors Test Synergy with Novel Inhibitors (e.g., this compound + Durlobactam) positive_bl->test_novel_inhibitors test_efflux_pump Perform MIC with an Efflux Pump Inhibitor (EPI) (e.g., PAβN) negative_bl->test_efflux_pump synergy_found Conclusion: Resistance is likely mediated by a β-lactamase (e.g., OXA-type) inhibited by Durlobactam. test_novel_inhibitors->synergy_found Synergy (MIC drops) no_synergy Conclusion: Resistance is likely NOT mediated by a serine-β-lactamase. test_novel_inhibitors->no_synergy No Synergy mic_reduced Conclusion: Efflux pump overexpression contributes to resistance. test_efflux_pump->mic_reduced MIC drops ≥4-fold mic_not_reduced Conclusion: Resistance is likely due to PBP3 modification. Sequence pbp3 gene. test_efflux_pump->mic_not_reduced No change in MIC

Caption: Troubleshooting workflow for A. baumannii this compound resistance.
Issue 2: Klebsiella pneumoniae Isolate is Resistant to Cefoperazone-Sulbactam

Q: My K. pneumoniae strain is resistant to cefoperazone-sulbactam. What are the likely causes and how can I overcome this?

A: Resistance in K. pneumoniae is often complex. The coexistence of multiple mechanisms, such as producing a β-lactamase combined with reduced membrane permeability, can lead to high-level resistance.[8]

  • Likely Cause 1: ESBL or Carbapenemase Production: K. pneumoniae is notorious for producing a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC), which are poorly inhibited by this compound.[4][13]

  • Solution: Test for synergy with newer inhibitor combinations. For ESBL and KPC-producing strains, combinations like ceftazidime-avibactam or imipenem-relebactam are often effective.[11] For strains producing metallo-β-lactamases (MBLs), a combination of aztreonam (B1666516) and avibactam may be required.[14]

  • Likely Cause 2: Porin Loss + β-Lactamase: A common scenario is the expression of a β-lactamase (even one that is moderately inhibited by this compound) combined with the loss of outer membrane porins (e.g., OmpK35/36). This dual mechanism significantly reduces the drug concentration at the target site.[8]

  • Solution: This is a challenging phenotype to overcome. While newer inhibitors can tackle the enzymatic resistance, overcoming the permeability barrier is difficult. Efflux pump inhibitors, though largely experimental, could play a future role.[15][16] Your best approach is to test a panel of the newest β-lactam/β-lactamase inhibitor combinations to identify any that retain activity.

Data Presentation: Efficacy of Novel Inhibitors

The tables below summarize key resistance mechanisms and the impact of novel inhibitors on this compound activity, illustrated by typical MIC shifts.

Table 1: Common this compound Resistance Mechanisms in Laboratory Strains

Bacterial SpeciesPrimary Resistance MechanismCommon Genes/Factors Involved
Acinetobacter baumannii Intrinsic PBP activity & β-Lactamase Productionpbp3 mutations, blaOXA, blaTEM, blaADC
Efflux Pump OverexpressionadeB, adeIJK
Klebsiella pneumoniae β-Lactamase Production (ESBL, AmpC, Carbapenemase)blaSHV, blaCTX-M, blaKPC, blaNDM
Porin LossOmpK35/36 downregulation
Escherichia coli β-Lactamase ProductionblaTEM, blaSHV, blaCTX-M
PBP3 ModificationInsertions or mutations in ftsl (PBP3)

Table 2: Example MIC Data for this compound and this compound-Durlobactam against A. baumannii

Strain TypeThis compound MIC (µg/mL)This compound-Durlobactam (4 µg/mL fixed Durlobactam) MIC (µg/mL)Implied Mechanism
Wild-Type (Susceptible)2≤0.5Susceptible
OXA-23 Producer641Class D β-Lactamase
TEM-1 Producer322Class A β-Lactamase
PBP3 Mutant>128>128Target Modification
NDM-1 Producer (Metallo-β-lactamase)>128>128Metallo-β-Lactamase

Data are illustrative, based on findings from surveillance and mechanistic studies.[10][17][18]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

  • Prepare Inoculum: Select 3-5 well-isolated colonies from an overnight agar (B569324) plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Plates:

    • For this compound alone: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • For this compound-Durlobactam: The recommended method is to use doubling dilutions of this compound in CAMHB containing a fixed concentration of 4 µg/mL of durlobactam.[10][19]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents.[20][21]

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations.

    • Along the x-axis (columns), prepare serial two-fold dilutions of Drug A (e.g., this compound).

    • Along the y-axis (rows), prepare serial two-fold dilutions of Drug B (e.g., a novel inhibitor or another antibiotic).

    • Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and a growth control well with no drugs.

  • Inoculation: Inoculate all wells (except a sterility control) with a bacterial suspension prepared as described in the MIC protocol, to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5[22]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[20]

    • Antagonism: FICI > 4.0[20]

Protocol 3: Nitrocefin-Based β-Lactamase Activity Assay

This colorimetric assay provides a rapid qualitative or quantitative measure of β-lactamase activity.[23][24]

  • Prepare Cell Lysate:

    • Culture the bacterial strain to mid-log phase.

    • Harvest cells by centrifugation.

    • Resuspend the pellet in an appropriate assay buffer and lyse the cells using sonication or chemical lysis.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Assay Procedure:

    • Add 50 µL of the cell lysate (or a dilution thereof) to a 96-well plate. Include a positive control (purified β-lactamase) and a negative control (assay buffer).

    • Prepare a reaction mix containing the chromogenic substrate Nitrocefin in assay buffer according to the manufacturer's instructions.[24]

    • Add 50 µL of the Nitrocefin reaction mix to each well.

  • Measurement:

    • Nitrocefin is yellow and turns red upon hydrolysis by β-lactamase.

    • Measure the absorbance at 490 nm kinetically in a microplate reader at room temperature for 30-60 minutes.

  • Interpretation: A rapid increase in absorbance at 490 nm indicates the presence of β-lactamase activity. The rate of color change is proportional to the enzyme activity in the sample.[23]

References

Technical Support Center: Sulbactam Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for my experiments?

A1: The choice of solvent for this compound depends on the required concentration and the experimental system. This compound, as a crystalline solid, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1] For aqueous systems, this compound sodium, the salt form, is freely soluble in water.[2][3] If you are using the free acid form in an aqueous buffer, the solubility is lower. For instance, in PBS (pH 7.2), the solubility is approximately 5 mg/mL.[1]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause?

A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. This "salting out" effect occurs when the organic solvent concentration decreases, reducing the solubility of the compound in the mixed solvent system. To avoid this, ensure the final concentration of the organic solvent in your assay is low enough to not affect the solubility of this compound or have physiological effects on your experimental model.[1] It is also crucial to consider the pH of your final solution, as this compound's stability is pH-dependent.

Q3: What is the optimal pH range for working with this compound solutions?

A3: The maximum stability of this compound in aqueous solutions occurs in the pH range of 3.0 to 7.0.[4] When preparing aqueous solutions, it is recommended to use buffers within this pH range to minimize degradation.

Q4: How should I store my this compound solutions?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is advisable to prepare aliquots of your stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Solid this compound should be stored at -20°C.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound powder is not dissolving in aqueous buffer. You may be using the free acid form of this compound, which has lower aqueous solubility. The concentration you are trying to achieve may be above its solubility limit in the chosen buffer.- Use this compound sodium, which is freely soluble in water.[2][3] - If using the free acid, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer. - Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation at higher temperatures.
Precipitate forms after adding this compound stock to the culture medium. The final concentration of the organic solvent from your stock solution may be too high. The pH of the medium may be outside the optimal stability range for this compound. Incompatibility with other media components.- Reduce the volume of the organic stock solution added by preparing a more concentrated stock. - Perform a serial dilution of your stock in the culture medium to determine the point of precipitation. - Check the pH of your final culture medium and adjust if necessary to be within the 3.0-7.0 range for optimal stability.[4] - Prepare an organic solvent-free aqueous solution by directly dissolving this compound in the aqueous buffer if the desired concentration is achievable.[1]
Loss of this compound activity in the assay over time. This compound may be degrading in the aqueous solution. Aqueous solutions are recommended for use within one day.[1] The pH of the solution may be outside the optimal stability range.- Prepare fresh this compound solutions for each experiment. - Ensure the pH of your assay buffer is between 3.0 and 7.0.[4] - Store stock solutions in appropriate solvents at low temperatures (-20°C or -80°C) and protect from light.

Data Presentation: this compound Solubility

Solvent Solubility Form
Ethanol~30 mg/mLThis compound (Crystalline Solid)[1]
DMSO~30 mg/mLThis compound (Crystalline Solid)[1]
Dimethylformamide (DMF)~30 mg/mLThis compound (Crystalline Solid)[1]
PBS (pH 7.2)~5 mg/mLThis compound (Crystalline Solid)[1]
WaterFreely SolubleThis compound Sodium[2][3]
Water≥18 mg/mLThis compound[6][7]
MethanolSparingly SolubleThis compound Sodium[2]
Ethanol (99.5)Very Slightly SolubleThis compound Sodium[2]
AcetonitrilePractically InsolubleThis compound Sodium[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of this compound Sodium
  • Weighing: Weigh the desired amount of this compound sodium powder in a sterile conical tube.

  • Dissolution: Add the required volume of sterile, purified water or a suitable aqueous buffer (e.g., PBS, pH 7.2) to the tube.

  • Mixing: Gently swirl or vortex the tube until the powder is fully dissolved.

  • Sterilization (Optional): If required for your assay, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Use: Use the freshly prepared aqueous solution immediately or within the same day for optimal activity.[1]

Protocol 3: Workflow for Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol is a general guideline based on established methods for AST.[8][9]

  • Prepare this compound Stock: Prepare a sterile stock solution of this compound (or this compound in combination with a β-lactam antibiotic) at a concentration 100-fold higher than the highest concentration to be tested.

  • Prepare Inoculum: Culture the bacterial strain of interest overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Sulbactam_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to This compound This compound This compound->PBP Binds to (Intrinsic Activity) This compound->Beta_Lactamase Irreversibly Inhibits Sulbactam_Solution_Preparation_Workflow cluster_organic Organic Stock Preparation cluster_aqueous Aqueous Working Solution Preparation cluster_dilution Dilution for Assay weigh_solid_org Weigh this compound (Free Acid) add_dmso Add DMSO/Ethanol/DMF weigh_solid_org->add_dmso vortex_org Vortex to Dissolve add_dmso->vortex_org aliquot_store Aliquot and Store at -20°C / -80°C vortex_org->aliquot_store stock_solution Stock Solution (Organic or Aqueous) weigh_solid_aq Weigh this compound Sodium add_buffer Add Aqueous Buffer (pH 3.0-7.0) weigh_solid_aq->add_buffer vortex_aq Vortex to Dissolve add_buffer->vortex_aq filter_sterilize Filter Sterilize (0.22 µm) vortex_aq->filter_sterilize use_fresh Use Immediately filter_sterilize->use_fresh dilute_in_assay Dilute into Assay Medium stock_solution->dilute_in_assay check_precipitation Check for Precipitation dilute_in_assay->check_precipitation proceed_assay Proceed with Experiment check_precipitation->proceed_assay

References

Technical Support Center: Sulbactam Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulbactam synergy testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent or no synergy with this compound in my checkerboard assays?

A1: Inconsistent results in checkerboard assays are a common challenge. Several factors can contribute to this variability:

  • Bacterial Isolate Variability: The intrinsic resistance mechanisms of your bacterial strain play a crucial role. This compound's synergistic effect is often dependent on the specific beta-lactamases produced by the organism.[1][2] Different isolates, even of the same species, can harbor different resistance genes, leading to varied responses.

  • Inoculum Effect: The starting concentration of bacteria can significantly impact the Minimum Inhibitory Concentration (MIC) values and, consequently, the Fractional Inhibitory Concentration Index (FICI). Ensure you are using a standardized inoculum as specified in your protocol (e.g., 0.5 McFarland standard).

  • Methodological Deviations: Minor variations in protocol, such as incubation time, temperature, and cation concentrations in the Mueller-Hinton broth, can affect antibiotic activity and synergy.[3] Adherence to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) is critical.

  • Interpretation of Results: The FICI cutoffs for synergy (≤0.5), additivity (>0.5 to <4), and antagonism (≥4) are guidelines.[4] Results falling close to these boundaries can be ambiguous. It is often recommended to confirm checkerboard findings with a second method, such as a time-kill assay.[5][6]

Q2: My time-kill assays are not showing the expected synergistic bactericidal activity.

A2: If your time-kill assays are not demonstrating synergy, consider the following:

  • Suboptimal Antibiotic Concentrations: The concentrations of this compound and the partner antibiotic are critical. Concentrations that are too high may result in rapid killing by one agent alone, masking any synergistic effect. Conversely, concentrations that are too low may not be sufficient to demonstrate synergy. It is common to use concentrations at 0.5x or 1x the MIC of each drug alone.[7]

  • Sampling Time Points: The kinetics of synergistic killing can vary. Ensure you are sampling at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours) to capture the dynamic interaction between the antibiotics.[7]

  • Definition of Synergy: Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[8] Ensure your data meets this criterion.

  • Pharmacodynamic Mismatch: The two antibiotics may have incompatible pharmacodynamics. For example, combining a bacteriostatic agent with a bactericidal agent that requires active cell division can sometimes lead to indifferent or even antagonistic effects.

Q3: Can the choice of the partner antibiotic affect the synergy with this compound?

A3: Absolutely. The choice of the partner antibiotic is a key determinant of synergy. This compound is a β-lactamase inhibitor, so its primary synergistic activity is observed with β-lactam antibiotics that are susceptible to degradation by these enzymes.[2][9] However, synergy has also been reported with other classes of antibiotics against certain pathogens. For example, studies have shown synergistic effects of this compound with aminoglycosides and carbapenems against Acinetobacter baumannii.[10][11][12] The underlying mechanism of synergy in these cases may be more complex, potentially involving enhanced cell wall permeability.

Q4: What are the key differences between checkerboard and time-kill assays for synergy testing?

A4: Checkerboard and time-kill assays are the two most common methods for assessing antibiotic synergy, but they provide different types of information:

  • Checkerboard Assay: This method determines the minimum inhibitory concentrations of two drugs in combination and calculates a Fractional Inhibitory Concentration Index (FICI) to classify the interaction as synergistic, additive, indifferent, or antagonistic.[4][13] It is a high-throughput method for screening multiple combinations and concentrations.

  • Time-Kill Assay: This method measures the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[5][8] It provides dynamic information about the bactericidal or bacteriostatic nature of the interaction and is considered more informative for confirming synergy. However, it is more labor-intensive than the checkerboard assay.

Discrepancies between the two methods can occur.[3] For instance, a combination may appear synergistic in a checkerboard assay (indicating inhibition of growth) but not show enhanced killing in a time-kill assay.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is a generalized guideline for performing a checkerboard assay to determine the synergy between this compound and a partner antibiotic.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic at a concentration at least 10 times the expected MIC.

    • Sterilize the stock solutions by filtration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Create a two-dimensional serial dilution of the antibiotics. Dilute this compound horizontally and the partner antibiotic vertically. This creates a gradient of concentrations for both drugs.[13][14]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) using the following formulas:[7][10]

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI < 4

    • Antagonism: FICI ≥ 4

Time-Kill Curve Assay Protocol

This protocol outlines the steps for performing a time-kill curve assay to evaluate the bactericidal synergy of this compound with another antibiotic.

  • Preparation of Bacterial Culture:

    • Grow an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare flasks or tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a predetermined concentration, e.g., 0.5x MIC)

      • Partner antibiotic alone (at a predetermined concentration, e.g., 0.5x MIC)[7]

      • This compound and partner antibiotic in combination (at the same concentrations as above)

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[7]

  • Bacterial Viable Count:

    • Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[8]

    • Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.

Data Presentation

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) in Checkerboard Assays

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 2: Example of this compound Synergy with Various Antibiotics against Acinetobacter baumannii

Partner AntibioticSynergy Rate (%)Reference
Meropenem (B701)17.7 - 43[10][15]
Amikacin19.3[10]
Fosfomycin41.9[10]
Tigecycline12.9 - 27[10][15]
Colistin (B93849)6.5 - 17[10][15]
Cefepime≥95 (with durlobactam)[7][16]

Visualizations

Sulbactam_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Synergy Synergistic Effect This compound This compound This compound->PBP Inhibits (intrinsic activity) BetaLactamase β-Lactamase This compound->BetaLactamase Inhibits Partner_Antibiotic Partner β-Lactam Antibiotic BetaLactamase->Partner_Antibiotic Degrades Partner_Antibiotic->PBP Inhibits Inactivation Inactivation

Caption: Mechanism of this compound Synergy with a β-Lactam Antibiotic.

Troubleshooting_Workflow Start Inconsistent Synergy Results Check_Method Review Assay Method Start->Check_Method Checkerboard or Time-Kill? Check_Isolate Characterize Bacterial Isolate Start->Check_Isolate Check_Reagents Verify Reagents & Concentrations Start->Check_Reagents Inoculum Standardize Inoculum Check_Method->Inoculum Protocol Adhere to Standard Protocol (e.g., CLSI) Check_Method->Protocol Resistance Determine Resistance Profile (e.g., β-lactamases) Check_Isolate->Resistance Antibiotic_Conc Confirm Antibiotic Concentrations Check_Reagents->Antibiotic_Conc Confirm_Method Confirm with a Second Method (e.g., Time-Kill) Inoculum->Confirm_Method Protocol->Confirm_Method Resistance->Confirm_Method Antibiotic_Conc->Confirm_Method End Consistent Results Confirm_Method->End

Caption: Troubleshooting Workflow for Inconsistent Synergy Testing Results.

References

Technical Support Center: Sulbactam Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Sulbactam in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound's stability in aqueous solutions?

This compound's stability is primarily influenced by pH, temperature, and the composition of the aqueous solution.[1][2][3] As a β-lactam compound, this compound is susceptible to hydrolysis of its β-lactam ring, which is the main degradation pathway.[3]

Q2: What is the optimal pH range for this compound stability?

This compound exhibits maximum stability in the pH range of 3.0 to 7.0.[2] Outside of this range, particularly in extreme acidic or alkaline conditions, the hydrolysis of the β-lactam ring is significantly accelerated.[3]

Q3: How does temperature impact the stability of this compound solutions?

Higher temperatures accelerate the degradation of this compound.[3] For optimal stability, especially for long-term storage, it is recommended to store this compound solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[3] Working solutions in aqueous or mixed solvents should ideally be prepared fresh daily and kept at 2-8°C.[3]

Q4: Can the buffer composition affect this compound's stability?

Yes, the composition of the buffer can influence the rate of degradation. While specific buffer effects are complex, it is crucial to maintain the pH within the optimal range of 3.0 to 7.0.[2] Citrate buffered solutions have been used to enhance the stability of other beta-lactam antibiotics near neutral pH.[4]

Q5: Is this compound compatible with other drugs in solution?

This compound's compatibility with other drugs depends on the specific agent. For instance, this compound/durlobactam was found to be physically compatible with 86 out of 95 tested intravenous drugs over a 4-hour period.[5][6] However, incompatibilities leading to precipitation or changes in turbidity have been observed with drugs such as albumin, amiodarone (B1667116) hydrochloride, ciprofloxacin, and phenytoin (B1677684) sodium.[6][7][8] It is essential to consult specific compatibility studies before co-administering this compound with other medications. The presence of this compound has been shown to have no adverse effect on the stability of ampicillin.[9]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. Inappropriate pH: The pH of the solution may be outside the optimal stability range (3.0-7.0).1. Measure the pH of your solution. 2. Adjust the pH to be within the 3.0-7.0 range using an appropriate buffer system.[2] 3. Prepare fresh solutions and re-analyze.
High Temperature: The solution is being stored or handled at an elevated temperature.1. Store stock and working solutions at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[3] 2. Minimize the time solutions spend at room temperature during experiments.
Precipitate formation or cloudiness in the solution. Incompatibility with other components: this compound may be incompatible with other drugs or excipients in the formulation.1. Review the compatibility data for all components in your solution.[5][6][7][8] 2. If co-administering with another drug, check for known incompatibilities. 3. If possible, prepare and analyze this compound solutions separately.
Inconsistent analytical results for this compound concentration. Degradation during sample processing or analysis: The analytical method itself may be contributing to degradation.1. Ensure the mobile phase pH for HPLC analysis is within the optimal stability range for this compound.[3] 2. Consider reducing the column temperature during chromatography to minimize on-column degradation.[3] 3. Analyze samples as quickly as possible after preparation.[3]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationNotes
Solid (powder)Room TemperatureAs per manufacturer's specificationsStore in a cool, dry place.[3]
Stock Solution (in organic solvent)-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CUse high-purity, anhydrous solvents. Minimize freeze-thaw cycles.[3]
Working Solutions (in aqueous or mixed solvents)2-8°CPrepare fresh dailyStability is significantly reduced in aqueous solutions.[3]
Samples in Autosampler2-8°CAnalyze as quickly as possible, ideally within 24 hoursMinimize time at room temperature.[3]

Table 2: pH-Dependent Degradation of Sodium this compound

pHDegradation KineticsStability
0.74 - 2.9Pseudo-first-orderLess Stable
3.0 - 7.0Pseudo-first-orderMaximum Stability [2]
7.1 - 9.95Pseudo-first-orderLess Stable
Based on a study conducted at 35°C with an ionic strength of 0.5.[2]

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound sodium reference standard

  • High-purity water (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Triethylamine (B128534)

  • Acclaim 120 C18 column (250 x 4.6 mm, 5µm) or equivalent

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine in a ratio of 23:77:0.2 (v/v/v).[10]

  • Filter and degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Further dilute to a working concentration (e.g., 50 µg/mL).[10]

  • Sample Solution: Prepare your experimental this compound solution in the desired aqueous buffer at a known concentration.

4. Chromatographic Conditions:

  • Column: Acclaim 120 C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase: Methanol:Potassium Phosphate Buffer (pH 7.0):Triethylamine (23:77:0.2)[10]

  • Flow Rate: 1.15 mL/min[10]

  • Detection Wavelength: 230 nm[10]

  • Injection Volume: 20 µL (can be optimized)

  • Column Temperature: Ambient or controlled (e.g., 25°C)

5. Stability Study Procedure:

  • Store your sample solutions under the desired experimental conditions (e.g., different pH, temperature).

  • At specified time points, withdraw an aliquot of each sample.

  • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the assay.

  • Inject the samples onto the HPLC system.

  • Quantify the peak area of this compound and compare it to the initial concentration (time zero) to determine the percentage of degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in the mobile phase before analysis.[3]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[3]

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (as described in Protocol 1).

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions (Different pH, Buffers) Stock_Solution->Working_Solutions Dilution Temp_Control Incubate at Different Temperatures (4°C, 25°C, 37°C) Working_Solutions->Temp_Control Incubation Sampling Sample at Time Intervals Temp_Control->Sampling Time Points HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Injection Data_Processing Data Processing (Degradation Rate) HPLC_Analysis->Data_Processing Peak Area

Caption: Experimental workflow for assessing this compound stability.

logical_relationship Sulbactam_Stability This compound Stability in Aqueous Solution pH pH Sulbactam_Stability->pH affects Temperature Temperature Sulbactam_Stability->Temperature affects Buffer_Composition Buffer Composition Sulbactam_Stability->Buffer_Composition affects Other_Drugs Presence of Other Drugs Sulbactam_Stability->Other_Drugs affects Optimal_pH Optimal pH: 3.0-7.0 pH->Optimal_pH High_Temp_Degradation Higher Temp = Increased Degradation Temperature->High_Temp_Degradation Compatibility_Issues Potential for Incompatibility Other_Drugs->Compatibility_Issues

Caption: Key factors influencing this compound stability.

References

Troubleshooting Peak Tailing in Sulbactam HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Sulbactam. The information is presented in a user-friendly question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in HPLC, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue that can compromise the accuracy and resolution of your analysis.[1][2][3] For a polar compound like this compound, the primary causes often involve secondary interactions with the stationary phase.[1][4]

Common Causes Include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with polar analytes like this compound.[1][4][5] This is a major contributor to peak tailing, especially for basic compounds.[4][6]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[1][5][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[5][8]

  • Column Degradation: Over time, columns can degrade due to issues like bed deformation, voids at the column inlet, or contamination, all of which can cause peak tailing.[1][2][9]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing.[1][10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical approach to troubleshooting is crucial. The following workflow can help you identify and resolve the issue.

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Method Optimization cluster_3 Column & Hardware Solutions cluster_4 Resolution A Peak Tailing Observed in this compound Peak B Check for Obvious Issues: - All peaks tailing or just this compound? - Recent changes to method? A->B C Inject a Standard Compound B->C If only this compound tails D Inspect System Hardware B->D If all peaks tail E Adjust Mobile Phase pH C->E J Minimize Extra-Column Volume D->J F Reduce Sample Concentration E->F G Modify Mobile Phase Composition F->G H Use End-Capped Column G->H I Replace Guard/Column H->I K Symmetrical Peak Achieved I->K J->K

A troubleshooting workflow for addressing peak tailing in HPLC.

Q3: My this compound peak is tailing, but other compounds in the same run look fine. What should I investigate first?

When only a specific peak, like this compound, is tailing, it strongly suggests a chemical interaction between the analyte and the stationary phase.[11]

  • Primary Suspect: Silanol Interactions. this compound, being a polar molecule, is prone to secondary interactions with acidic silanol groups on the silica (B1680970) packing of the column.[1][4]

  • Actionable Steps:

    • Lower the Mobile Phase pH: By lowering the pH to around 3 or below, you can suppress the ionization of the silanol groups, thereby reducing their interaction with this compound.[4][6][10]

    • Use Mobile Phase Additives: Incorporating a tail-suppressing agent like triethylamine (B128534) (TEA) can help to mask the active silanol sites.[5][12]

    • Consider an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanol groups and are designed to minimize these secondary interactions.[4][5][6]

Q4: What if all the peaks in my chromatogram are tailing?

If all peaks are showing tailing, the issue is likely not chemical in nature but rather a physical or systemic problem.[3][11]

  • Potential Causes:

    • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the flow path, affecting all peaks.[2][3][13]

    • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening and tailing for all peaks.[8][10]

  • Troubleshooting Steps:

    • Replace the Guard Column: If you are using one, it may be contaminated or blocked.

    • Backflush the Column: Reversing the column and flushing it with a strong solvent may dislodge particulates from the inlet frit.[3]

    • Inspect and Optimize Connections: Ensure all fittings are secure and that the tubing length and internal diameter are minimized.

    • Replace the Column: If the above steps fail, the analytical column may be irreversibly damaged and require replacement.[9]

Q5: Could my sample preparation be causing the peak tailing?

Yes, sample preparation can significantly impact peak shape.

  • Column Overload: Injecting a sample that is too concentrated is a common cause of peak tailing.[1][2][5]

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[7][9]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[1][11]

    • Solution: Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9]

Experimental Protocols and Data

Typical HPLC Parameters for this compound Analysis

The following table summarizes typical starting conditions for the reversed-phase HPLC analysis of this compound, based on published methods. These parameters can be used as a baseline for method development and troubleshooting.

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14][15]
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Buffer mixture[12][14]
pH 3.0 - 6.0 (adjusted with phosphoric acid or other suitable acid)[12][14]
Flow Rate 1.0 mL/min[12][14]
Detection Wavelength 225 - 230 nm[14][16]
Injection Volume 10 - 20 µL[14][15]
Temperature Ambient[12]

Detailed Experimental Protocol Example: Isocratic RP-HPLC for this compound

This protocol provides a detailed methodology for the analysis of this compound, which can be adapted for specific laboratory conditions.

  • Mobile Phase Preparation:

    • Prepare a solution of acetonitrile and water at a ratio of 45:55 (v/v).

    • Adjust the pH of the aqueous component to 3.0 using ortho-phosphoric acid before mixing with the organic solvent.[14]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • For pharmaceutical dosage forms, extract the sample with a suitable solvent and dilute with the mobile phase to fall within the linear range of the method.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : pH 3.0 Water (45:55).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 225 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Perform replicate injections of the standard solution to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility). The USP tailing factor should ideally be less than 2.0.[9]

    • Inject the prepared samples for analysis.

References

Technical Support Center: Sulbactam In Vitro Activity & pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing in vitro experiments involving sulbactam, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound's in vitro activity?

A1: this compound, a β-lactamase inhibitor, generally exhibits greater potency under neutral to slightly alkaline conditions. Its effectiveness in inhibiting many Class A β-lactamases, such as TEM-1, is significantly enhanced at a pH of around 7.5 to 8.0 compared to acidic conditions (pH 5.8 to 6.5)[1][2].

Q2: How does acidic pH affect this compound's performance?

A2: Acidic pH has been shown to decrease the inhibitory activity of this compound against several β-lactamases[2][3]. For instance, the 50% inhibitory concentrations (IC50s) of this compound against TEM-1 β-lactamase can be up to 300-fold higher at pH 6.5 compared to pH 8.0[1]. This reduced activity can lead to higher Minimum Inhibitory Concentrations (MICs) when testing this compound in combination with a β-lactam antibiotic against β-lactamase-producing bacteria in an acidic environment[4].

Q3: Is this compound stable at different pH values?

A3: this compound is known to be susceptible to degradation, and this can be influenced by pH[5]. While specific degradation kinetics can vary, it is crucial to consider pH as a factor in maintaining the integrity of this compound in stock solutions and during experiments. Generally, this compound is more stable than clavulanic acid in various infusion solutions[6].

Q4: Can the pH of the growth medium affect MIC results for this compound combinations?

A4: Absolutely. The pH of the testing medium can significantly impact the MIC of β-lactam/sulbactam combinations against β-lactamase-producing organisms. An acidic medium can lead to apparently higher MICs due to the reduced inhibitory effect of this compound on the β-lactamase, not necessarily a change in the intrinsic susceptibility of the bacteria to the β-lactam itself[1][4].

Troubleshooting Guide: pH-Related Issues in this compound In Vitro Assays

Problem Potential Cause Troubleshooting Steps
Higher than expected MICs for a known susceptible strain. The pH of the broth or agar (B569324) medium is too low (acidic).1. Verify the pH of your prepared medium after sterilization and cooling. The recommended pH for standard antimicrobial susceptibility testing is typically between 7.2 and 7.4.2. Ensure that the bacterial inoculum does not significantly alter the pH of the medium.3. If testing under specific acidic conditions is intended, be aware that this may lead to higher MICs due to reduced this compound activity.
Inconsistent or poor reproducibility of IC50 values in β-lactamase inhibition assays. Fluctuations in the pH of the reaction buffer during the assay.1. Use a robust buffering system (e.g., phosphate (B84403) buffer) at a concentration sufficient to maintain the desired pH throughout the experiment (typically 50 mM)[2].2. Prepare fresh buffers for each experiment and verify the pH at the experimental temperature.3. Minimize exposure of the reaction mixture to air, as absorbed CO2 can lower the pH.
Apparent loss of this compound activity in stock solutions. Inappropriate pH of the solvent or storage conditions leading to degradation.1. Reconstitute this compound in a buffer at a neutral or slightly alkaline pH for storage.2. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.3. For long-term storage, consider the use of a stable isotope-labeled internal standard like this compound-d5 to accurately track potential degradation.
Unexpectedly low inhibition of β-lactamase activity. The experimental pH is suboptimal for this compound's inhibitory action against the specific β-lactamase being studied.1. Review the literature for the optimal pH for this compound's activity against the target β-lactamase class. For many Class A enzymes, a pH of 7.5-8.0 is more favorable than acidic pH[2].2. Consider performing a pH-optimization experiment to determine the ideal pH for your specific assay conditions.

Quantitative Data Summary

The following table summarizes the impact of pH on the in vitro activity of this compound.

Parameterβ-Lactamase/OrganismpHValueReference
IC50 TEM-18.0Significantly Lower[1]
TEM-16.5Up to 300-fold Higher[1]
Various β-lactamases7.5Lower IC50s (more effective)[2]
Various β-lactamases5.8Higher IC50s (less effective)[2][3]
Geometric Mean MIC Bacteroides fragilis group (Ampicillin-Sulbactam)7.1Lowest[4]
Bacteroides fragilis group (Ampicillin-Sulbactam)6.3Intermediate[4]
Bacteroides fragilis group (Ampicillin-Sulbactam)5.8Highest[4]

Experimental Protocols

Protocol 1: pH-Controlled Broth Microdilution for MIC Determination

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound at a specific, controlled pH.

  • Media Preparation:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • After autoclaving and cooling to room temperature, aseptically adjust the pH of the broth to the desired value (e.g., 6.5, 7.3, or 8.0) using sterile 1 M HCl or 1 M NaOH. Use a calibrated pH meter with a sterile probe.

    • Verify the final pH of a sample of the adjusted medium.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in the pH-adjusted CAMHB in a 96-well microtiter plate.

    • Add a fixed, constant concentration of this compound to each well containing the β-lactam antibiotic.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Inhibition Assay (IC50 Determination) at Various pH Values

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound against a specific β-lactamase at different pH levels.

  • Buffer Preparation:

    • Prepare a series of 50 mM phosphate buffers at the desired pH values (e.g., 6.5, 7.0, 7.5, 8.0). Verify the pH of each buffer at the intended reaction temperature.

  • Reagent Preparation:

    • Prepare a stock solution of the purified β-lactamase enzyme in an appropriate buffer.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of a chromogenic β-lactam substrate (e.g., nitrocefin).

  • Assay Procedure:

    • In a 96-well plate, add the pH-specific buffer.

    • Add varying concentrations of this compound to the wells.

    • Add a constant concentration of the β-lactamase enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at the desired temperature.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & pH-adjust Mueller-Hinton Broth inoculate Inoculate Microtiter Plate prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of β-lactam + this compound prep_drugs->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for pH-controlled MIC determination.

Logical_Relationship_pH_Activity cluster_pH pH Environment cluster_activity This compound Activity cluster_outcome Experimental Outcome acidic_pH Acidic pH (e.g., 5.8-6.5) decreased_activity Decreased β-lactamase Inhibition acidic_pH->decreased_activity leads to alkaline_pH Neutral to Alkaline pH (e.g., 7.5-8.0) increased_activity Increased β-lactamase Inhibition alkaline_pH->increased_activity leads to higher_mic Higher MIC Values decreased_activity->higher_mic results in lower_mic Lower MIC Values increased_activity->lower_mic results in

Caption: Impact of pH on this compound activity and MIC.

References

Validation & Comparative

In Vitro Efficacy of Sulbactam Versus Tazobactam Against Klebsiella pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two prominent β-lactamase inhibitors, sulbactam and tazobactam (B1681243), against the clinically significant pathogen Klebsiella pneumoniae. The information presented is curated from peer-reviewed experimental data to support research and development in the field of infectious diseases.

Introduction

Klebsiella pneumoniae is a major cause of nosocomial infections and is notorious for its ability to acquire resistance to a wide range of antibiotics. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The co-administration of a β-lactamase inhibitor, such as this compound or tazobactam, with a β-lactam antibiotic is a critical strategy to overcome this resistance.[1] This guide focuses on the comparative in vitro performance of these two inhibitors when combined with various penicillin derivatives against K. pneumoniae.

The production of β-lactamases is a major cause of resistance to β-lactam antibiotics.[2] K. pneumoniae can produce a variety of these enzymes, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can hydrolyze a broad range of β-lactam drugs.[2][3] this compound and tazobactam are irreversible inhibitors of many plasmid-mediated and chromosomally-mediated β-lactamases.

Mechanism of Action: β-Lactamase Inhibition

This compound and tazobactam are not typically used as standalone therapeutic agents due to their weak intrinsic antibacterial activity. Their primary role is to protect β-lactam antibiotics from enzymatic degradation by β-lactamases. They act as "suicide inhibitors," forming a stable, inactive complex with the β-lactamase enzyme, thereby allowing the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase_Inhibitor β-Lactamase Inhibitor (this compound or Tazobactam) Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase_Inhibitor->Beta_Lactamase Irreversibly Binds and Inactivates Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Mechanism of β-Lactamase Inhibition

Comparative In Vitro Efficacy Data

The following tables summarize the in vitro activity of this compound and tazobactam in combination with various β-lactam antibiotics against Klebsiella pneumoniae. Data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as susceptibility percentages.

Table 1: Piperacillin-Tazobactam (B1260346) vs. Other β-Lactam Combinations against K. pneumoniae

Antibiotic CombinationIsolate PhenotypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference
Piperacillin-TazobactamESBL-producing-16/4-[4]
Piperacillin-TazobactamESBL-negative-4/4-[4]
Piperacillin-Tazobactam3GC-resistant8≥12857.1
Piperacillin-Tazobactam3GC-susceptible≤1893.3

Table 2: Ampicillin-Sulbactam vs. Other β-Lactam Combinations against K. pneumoniae

Antibiotic CombinationIsolate PhenotypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference
Ampicillin-SulbactamICU isolates-3278[5]
Ampicillin-SulbactamICU isolates--83[6]

Table 3: Cefoperazone-Sulbactam vs. Cefoperazone-Tazobactam against K. pneumoniae

Antibiotic CombinationIsolate PhenotypeSusceptibility (%)Reference
Cefoperazone-SulbactamUropathogens67[7]
Cefoperazone-TazobactamUropathogens83[7]

Experimental Protocols

The data presented in this guide were primarily obtained through standardized in vitro susceptibility testing methods. The general workflow for these experiments is outlined below.

G cluster_0 Experimental Workflow: In Vitro Susceptibility Testing Isolate_Collection Clinical K. pneumoniae Isolate Collection Isolate_Identification Bacterial Identification (e.g., MicroScan, VITEK 2) Isolate_Collection->Isolate_Identification Phenotypic_Screening Phenotypic Screening (e.g., ESBL production via double-disk diffusion) Isolate_Identification->Phenotypic_Screening Inoculum_Preparation Inoculum Preparation (Standardized to 0.5 McFarland) Phenotypic_Screening->Inoculum_Preparation MIC_Determination MIC Determination (Broth Microdilution or Agar (B569324) Dilution) Inoculum_Preparation->MIC_Determination Data_Analysis Data Analysis and Interpretation (e.g., CLSI/EUCAST breakpoints) MIC_Determination->Data_Analysis

Workflow for In Vitro Susceptibility Testing

Key Methodological Details:
  • Bacterial Isolates : Clinical isolates of K. pneumoniae are typically collected from various patient specimens.[4] Studies often categorize these isolates based on their resistance profiles, such as ESBL-producing or carbapenem-resistant strains.[4]

  • Identification and Phenotypic Characterization : Standard microbiological procedures are used for bacterial identification, such as the use of automated systems like MicroScan or VITEK 2.[4][8] Phenotypic tests, like the double-disk diffusion method, are employed to screen for specific resistance mechanisms, such as the production of ESBLs.[4]

  • Minimum Inhibitory Concentration (MIC) Determination : The in vitro activity of the antibiotic combinations is most commonly determined using broth microdilution or agar dilution methods, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][9]

    • Broth Microdilution : This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates.[9][10] A standardized bacterial inoculum is added to each well, and the plates are incubated. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • Agar Dilution : In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[4][5] A standardized bacterial suspension is then inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antimicrobial agent that prevents bacterial growth.

Discussion and Conclusion

The in vitro efficacy of this compound and tazobactam against Klebsiella pneumoniae is highly dependent on the specific β-lactam partner and the resistance mechanisms of the bacterial isolates.

Based on the available data, tazobactam, particularly in the piperacillin-tazobactam combination, generally demonstrates potent in vitro activity against both ESBL-producing and non-ESBL-producing K. pneumoniae.[4] However, its effectiveness can be diminished against strains with high levels of β-lactamase production or other resistance mechanisms. One study directly comparing cefoperazone-sulbactam to cefoperazone-tazobactam found a higher susceptibility rate for the tazobactam combination against uropathogenic K. pneumoniae.[7]

Ampicillin-sulbactam shows moderate activity, with a notable percentage of isolates exhibiting resistance.[5][6] The choice of β-lactamase inhibitor and its partner antibiotic should be guided by local antimicrobial surveillance data and, when possible, by individual susceptibility testing of the infecting organism.

It is important to note that in vitro data may not always directly correlate with clinical outcomes, and factors such as the site of infection, host immune status, and pharmacokinetic/pharmacodynamic properties of the drugs also play a crucial role in therapeutic success. This guide provides a foundation for understanding the comparative in vitro landscape of this compound and tazobactam against K. pneumoniae, which can inform further research and preclinical development.

References

A Comparative Guide to the β-Lactamase Inhibitory Profiles of Sulbactam and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the β-lactamase inhibitory profiles of two widely utilized inhibitors: sulbactam and clavulanic acid. By presenting quantitative data, detailed experimental methodologies, and mechanistic insights, this document aims to serve as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

β-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is frequently challenged by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. This compound and clavulanic acid are two prominent "suicide inhibitors" that covalently bind to and inactivate β-lactamase enzymes, thereby restoring the activity of their partner antibiotics.[1][2][3] While both serve a similar purpose, their inhibitory profiles against different classes of β-lactamases exhibit notable differences.

Mechanism of Action: Covalent Inhibition

Both this compound and clavulanic acid are mechanism-based inhibitors that act as "suicide substrates" for β-lactamase enzymes.[4] The process involves the inhibitor binding to the active site of the enzyme, followed by the acylation of a critical serine residue. This forms a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis, thus inactivating the enzyme.[5][6]

The following diagrams illustrate the key steps in the inhibitory pathways of clavulanic acid and this compound.

clavulanic_acid_mechanism cluster_0 Clavulanic Acid Inhibition Pathway A β-lactamase Active Site + Clavulanic Acid B Initial Non-covalent Michaelis Complex A->B Reversible Binding C Acyl-Enzyme Intermediate (Serine Acylation) B->C Nucleophilic Attack by Serine D Ring Fragmentation & Tautomerization C->D Oxazolidine Ring Opening E Stable, Inactivated Enzyme Complex D->E Formation of Stable Enamine sulbactam_mechanism cluster_1 This compound Inhibition Pathway F β-lactamase Active Site + this compound G Initial Non-covalent Michaelis Complex F->G Reversible Binding H Acyl-Enzyme Intermediate (Serine Acylation) G->H Nucleophilic Attack by Serine I Irreversible Covalent Adduct Formation H->I Permanent Inactivation experimental_workflow cluster_2 IC50 Determination Workflow prep_reagents 1. Reagent Preparation - β-lactamase solution - Inhibitor stock solutions - Nitrocefin (B1678963) solution - Assay buffer serial_dilutions 2. Serial Dilution of Inhibitor Prepare a range of inhibitor concentrations. prep_reagents->serial_dilutions assay_setup 3. Assay Plate Setup - Add buffer, enzyme, and inhibitor to wells. - Include controls (no inhibitor, no enzyme). serial_dilutions->assay_setup pre_incubation 4. Pre-incubation Incubate enzyme and inhibitor together. assay_setup->pre_incubation reaction_initiation 5. Reaction Initiation Add nitrocefin to all wells to start the reaction. pre_incubation->reaction_initiation measurement 6. Spectrophotometric Measurement Measure absorbance at 486 nm kinetically. reaction_initiation->measurement analysis 7. Data Analysis - Calculate initial reaction velocities. - Plot % inhibition vs. log(inhibitor concentration). - Determine IC50 from the dose-response curve. measurement->analysis

References

Avibactam vs. Sulbactam: A Comparative Guide to β-Lactam Potentiation Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a continuous search for novel therapeutic strategies. One of the most successful approaches has been the combination of β-lactam antibiotics with β-lactamase inhibitors. These inhibitors protect the β-lactam ring from degradation by bacterial β-lactamases, restoring their antimicrobial activity. This guide provides a detailed comparison of two key β-lactamase inhibitors: the newer, broad-spectrum agent Avibactam, and the established inhibitor Sulbactam.

Executive Summary

Avibactam, a non-β-lactam β-lactamase inhibitor, demonstrates a broader spectrum of activity, inhibiting Ambler class A, C, and some class D β-lactamases. This makes it effective against a wider range of resistant Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC cephalosporinases. This compound, a β-lactam-based inhibitor, is primarily active against class A β-lactamases. However, it possesses the unique characteristic of intrinsic antibacterial activity against certain pathogens, most notably Acinetobacter baumannii. The choice between these inhibitors depends on the specific β-lactam partner, the target pathogen, and its resistance mechanisms.

Mechanism of Action

Avibactam and this compound employ different chemical strategies to inhibit β-lactamases, leading to distinct inhibitory profiles.

Avibactam: A Reversible Covalent Inhibitor

Avibactam's mechanism involves a novel, reversible covalent modification of the serine residue in the active site of the β-lactamase. This process is more efficient than the "suicide" inhibition of older inhibitors.[1]

Avibactam_Mechanism Avibactam Avibactam AcylEnzyme Stable Acyl-Enzyme Intermediate (Covalent) Avibactam->AcylEnzyme Binds to active site BetaLactamase β-Lactamase (Class A, C, some D) BetaLactamase->AcylEnzyme BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolysis Regenerated Regenerated Active β-Lactamase AcylEnzyme->Regenerated Slow hydrolysis (Reversible) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of Avibactam action.
This compound: An Irreversible Inhibitor with Intrinsic Activity

This compound is a penicillanic acid sulfone that acts as an irreversible "suicide" inhibitor of many class A β-lactamases.[2] It also exhibits intrinsic antibacterial activity against a limited number of bacterial species by binding to their penicillin-binding proteins (PBPs).[2]

Sulbactam_Mechanism cluster_0 β-Lactamase Inhibition cluster_1 Intrinsic Antibacterial Activity Sulbactam_inhibit This compound IrreversibleComplex Irreversible Acyl-Enzyme Complex Sulbactam_inhibit->IrreversibleComplex Forms BetaLactamase_S β-Lactamase (Primarily Class A) BetaLactamase_S->IrreversibleComplex Sulbactam_intrinsic This compound PBP_S Penicillin-Binding Protein (PBP) Sulbactam_intrinsic->PBP_S Binds to CellWall_S Bacterial Cell Wall Synthesis PBP_S->CellWall_S Catalyzes Lysis_S Cell Lysis CellWall_S->Lysis_S Inhibition leads to

Caption: Dual mechanism of this compound.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of Avibactam and this compound in potentiating β-lactam antibiotics against key resistant Gram-negative pathogens.

Table 1: Potentiation of β-Lactams against Acinetobacter baumannii
CombinationResistance MechanismMIC50 (mg/L)MIC90 (mg/L)
This compoundOXA producers1664
This compound/Avibactam (4 mg/L)OXA producers24
This compoundNDM producers>64>64
This compound/Avibactam (4 mg/L)NDM producers3264

Data synthesized from a study on 187 multidrug-resistant Acinetobacter clinical isolates.[3]

Table 2: Potentiation of Ceftazidime (B193861) against Enterobacteriaceae
InhibitorOrganism (Resistance Mechanism)Ceftazidime MIC50 (mg/L)Ceftazidime MIC90 (mg/L)
NoneE. coli (ESBL)>128>128
Avibactam (4 mg/L)E. coli (ESBL)0.251
NoneK. pneumoniae (KPC)>128>128
Avibactam (4 mg/L)K. pneumoniae (KPC)0.52
This compoundNot typically used for ESBL/KPC in Enterobacteriaceae--

Data for Avibactam from a study on a collection of Enterobacteriaceae clinical isolates.[4] this compound is generally not effective against the β-lactamases produced by these resistant Enterobacteriaceae.

Table 3: Potentiation of β-Lactams against Pseudomonas aeruginosa
CombinationSusceptibility Rate (%)MIC50 (mg/L)MIC90 (mg/L)
Ceftazidime-Avibactam96.928
Piperacillin-Tazobactam77.54128
Meropenem (B701)76.00.516

Data from the 2017 INFORM Program on 1,909 P. aeruginosa isolates.[5] Note: this compound combinations are generally not the primary choice for P. aeruginosa due to limited efficacy.

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods, namely broth microdilution and time-kill assays, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth_Microdilution_Workflow Start Start: Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Plates with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Antimicrobial Agents in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read MIC Determine MIC: Lowest concentration with no growth Read->MIC

Caption: Broth microdilution workflow.

Detailed Methodology:

  • Guidelines: The broth microdilution testing is performed according to the guidelines outlined in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[6][7][8][9]

  • Media: Cation-adjusted Mueller-Hinton broth is typically used.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation: The β-lactam and the inhibitor are prepared in serial twofold dilutions. For combinations, the inhibitor may be at a fixed concentration (e.g., 4 mg/L for avibactam) with varying concentrations of the β-lactam.[4]

  • Incubation: The inoculated microdilution plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Quality control is performed using reference strains as specified in CLSI document M100, "Performance Standards for Antimicrobial Susceptibility Testing".[10][11][12][13][14]

Time-Kill Assay

This dynamic method assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Assay_Workflow Start Start: Log-phase bacterial culture Inoculum Adjust to starting inoculum (e.g., 5x10^5 CFU/mL) Start->Inoculum Expose Expose to antimicrobial agents (alone and in combination) Inoculum->Expose Incubate Incubate at 37°C with shaking Expose->Incubate Sample Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serially dilute and plate on agar (B569324) Sample->Plate Count Incubate and count CFU/mL Plate->Count Plot Plot log10 CFU/mL vs. time Count->Plot

Caption: Time-kill assay workflow.

Detailed Methodology:

  • Inoculum: A starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL from a log-phase culture is used.

  • Antimicrobial Concentrations: The antimicrobial agents are tested at concentrations corresponding to their MICs or multiples of their MICs.

  • Sampling: Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted. Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy

While in vitro data provides a strong foundation for comparison, in vivo studies are crucial for understanding the clinical potential of these combinations. In a murine infection model against A. baumannii, the combination of cefiderocol (B606585) with ceftazidime/avibactam or ampicillin/sulbactam demonstrated efficacy and prevented the development of resistance during treatment, even against cefiderocol-non-susceptible isolates.[15] This highlights the potential for synergistic effects in a complex biological system.

Conclusion

Avibactam and this compound are both valuable tools in the fight against resistant bacteria, but they occupy different niches. Avibactam's broad-spectrum activity against class A, C, and some D β-lactamases makes it a powerful potentiator for β-lactams like ceftazidime and aztreonam (B1666516) against a wide array of multidrug-resistant Enterobacteriaceae and P. aeruginosa. This compound, while having a narrower β-lactamase inhibition spectrum, remains a critical component in combinations targeting A. baumannii due to its intrinsic activity. The choice of inhibitor should be guided by the identity of the infecting pathogen, its known or suspected resistance mechanisms, and the desired spectrum of the partner β-lactam. The continued development and strategic use of such inhibitor combinations are essential for preserving the efficacy of our existing antibiotic arsenal.

References

Sulbactam Combination Therapy vs. Monotherapy in the Treatment of Multidrug-Resistant Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant (MDR) organisms, particularly Acinetobacter baumannii, presents a formidable challenge in clinical practice. Sulbactam, a β-lactamase inhibitor with intrinsic antibacterial activity against A. baumannii, has emerged as a critical component of treatment regimens. However, the evolution of resistance necessitates the exploration of combination therapies to enhance its efficacy. This guide provides an objective comparison of this compound combination therapies versus monotherapy for treating MDR infections, supported by experimental data and detailed methodologies.

Executive Summary

This compound's utility as a monotherapy for MDR infections is increasingly limited due to resistance mechanisms, primarily the production of various β-lactamases.[1] The combination of this compound with novel β-lactamase inhibitors, such as durlobactam (B607225) and avibactam, has demonstrated superior efficacy in both preclinical and clinical settings. Notably, the this compound-durlobactam combination has shown significant improvements in clinical outcomes and mortality rates in patients with carbapenem-resistant A. baumannii (CRAB) infections compared to traditional monotherapies like colistin (B93849). In contrast, while this compound-based combination therapies have shown promise, the evidence for combining this compound with other antibiotics like carbapenems or tigecycline (B611373) is less definitive, with some studies showing benefit while others report no significant difference compared to monotherapy.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and its combinations against MDR isolates is a key indicator of potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, with lower values indicating greater potency.

TherapyOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Fold Decrease in MIC₉₀ (vs. This compound alone)Reference
This compoundCarbapenem-Resistant A. baumannii (CRAB)1664-[2]
This compound/AvibactamCRAB (OXA producers)2416[2]
This compound/RelebactamCRAB (OXA producers)8164[2]
This compoundA. baumannii clinical isolates864-[3]
This compound/DurlobactamA. baumannii clinical isolates1232[3]

Key Findings from In Vitro Studies:

  • The addition of novel β-lactamase inhibitors significantly enhances the in vitro activity of this compound against MDR A. baumannii.

  • Avibactam and durlobactam demonstrated a more pronounced synergistic effect with this compound compared to relebactam.[2][3]

  • A study on 187 MDR Acinetobacter clinical isolates showed that this compound/avibactam restored this compound activity with a decrease of ≥2 dilutions in this compound MICs in 89% of isolates.[4] In the same study, this compound/relebactam restored this compound susceptibility in 40% of isolates.[4]

Clinical Efficacy: Head-to-Head Comparisons

Clinical trials provide the most robust evidence for comparing treatment regimens. The ATTACK trial is a landmark study that evaluated the efficacy and safety of this compound-durlobactam versus colistin in patients with serious infections caused by carbapenem-resistant A. baumannii-calcoaceticus complex (ABC).

OutcomeThis compound-Durlobactam (SUL-DUR)ColistinTreatment Difference (95% CI)p-valueReference
28-Day All-Cause Mortality19.0% (12/63)32.3% (20/62)-13.2% (-30.0 to 3.5)<0.001 (non-inferiority)[5][6]
Clinical Cure Rate at Test-of-Cure61.9%40.3%21.6% (2.9 to 40.3)<0.05 (superiority)[6][7]
Microbiological Favorable Outcome67-70%33-63%--[5]
Nephrotoxicity13%38%-<0.001[6]

Key Findings from Clinical Studies:

  • This compound-durlobactam was non-inferior to colistin for 28-day all-cause mortality and demonstrated superiority in clinical cure rates for CRAB infections.[6][7]

  • Treatment with this compound-durlobactam was associated with a significantly lower incidence of nephrotoxicity compared to colistin.[6]

  • A meta-analysis of studies on cefoperazone/sulbactam-based regimens for multiresistant A. baumannii infections showed a 38% reduction in the risk of mortality compared to non-cefoperazone/sulbactam-based regimens.[8]

  • In patients with this compound-susceptible strains of MDR Acinetobacter calcoaceticus-Acinetobacter baumannii complex pneumonia, there was no difference in clinical and microbiological outcomes between combination therapy and monotherapy.[9] However, for this compound-resistant strains, combination therapy with carbapenems was often employed.[9]

Experimental Protocols

In Vitro Susceptibility Testing
  • Methodology: The in vitro activity of this compound in combination with other agents is typically assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Bacterial isolates are grown to a specific density (e.g., 0.5 McFarland standard).

    • Serial twofold dilutions of the antimicrobial agents (this compound alone and in combination) are prepared in cation-adjusted Mueller-Hinton broth.

    • The bacterial suspension is inoculated into the wells containing the antimicrobial dilutions.

    • Plates are incubated at 35°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Synergy Assessment: For combination therapies, synergy is often evaluated by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is typically considered synergistic.

ATTACK Phase 3 Clinical Trial Protocol
  • Study Design: A global, two-part, randomized, active-controlled, open-label, Phase 3 clinical trial (NCT03894046).[10][11]

  • Patient Population: Adults with hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), or bloodstream infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex.

  • Treatment Arms:

    • Experimental Arm: this compound-durlobactam (ETX2514SUL) administered intravenously.[10]

    • Control Arm: Colistin administered intravenously.

    • Both arms also received imipenem/cilastatin as background therapy to cover other potential Gram-negative pathogens.[12]

  • Primary Endpoint: 28-day all-cause mortality.[5]

  • Secondary Endpoints: Clinical cure at the test-of-cure visit, microbiological outcome, and safety (including nephrotoxicity).[6][13]

Mechanisms of Action and Resistance

Mechanism of this compound Action and Resistance cluster_sulbactam_action This compound Action cluster_resistance_mechanisms Resistance Mechanisms cluster_combination_therapy Combination Therapy Action This compound This compound PBP1 PBP1 This compound->PBP1 Inhibits PBP3 PBP3 This compound->PBP3 Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP1->Cell Wall Synthesis PBP3->Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Inhibition leads to Beta-lactamases Beta-lactamases Beta-lactamases->this compound Degrade PBP3 Mutations PBP3 Mutations PBP3 Mutations->this compound Reduce binding Efflux Pumps Efflux Pumps Efflux Pumps->this compound Export BLI β-lactamase Inhibitor (e.g., Durlobactam, Avibactam) BLI->Beta-lactamases Inhibits

Caption: this compound's mechanism of action and bacterial resistance pathways.

Experimental Workflow for Synergy Testing

Experimental Workflow for Synergy Testing Isolate_MDR_Strain Isolate MDR Bacterial Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum Isolate_MDR_Strain->Prepare_Inoculum Checkerboard_Assay Perform Checkerboard Broth Microdilution Assay Prepare_Inoculum->Checkerboard_Assay Serial_Dilutions_A Prepare Serial Dilutions of Drug A (this compound) Serial_Dilutions_A->Checkerboard_Assay Serial_Dilutions_B Prepare Serial Dilutions of Drug B (e.g., Durlobactam) Serial_Dilutions_B->Checkerboard_Assay Incubate Incubate at 37°C for 18-24 hours Checkerboard_Assay->Incubate Determine_MIC Determine MIC of each drug alone and in combination Incubate->Determine_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Determine_MIC->Calculate_FICI Interpret_Results Interpret Results: Synergy (FICI ≤ 0.5) Indifference (0.5 < FICI ≤ 4) Antagonism (FICI > 4) Calculate_FICI->Interpret_Results

Caption: Workflow for determining in vitro synergy of antibiotic combinations.

Logical Relationship of Treatment Strategies

Logical Flow for Treating MDR Infections Patient_Infection Patient with Suspected MDR Infection Initial_Assessment Initial Clinical Assessment and Specimen Collection Patient_Infection->Initial_Assessment Empiric_Therapy Initiate Empiric Broad-Spectrum Therapy Initial_Assessment->Empiric_Therapy AST Antimicrobial Susceptibility Testing (AST) Initial_Assessment->AST Identify_Pathogen Identify Pathogen (e.g., CRAB) AST->Identify_Pathogen Sulbactam_Susceptible This compound Susceptible? Identify_Pathogen->Sulbactam_Susceptible Monotherapy Consider this compound Monotherapy or De-escalation Sulbactam_Susceptible->Monotherapy Yes Combination_Therapy Initiate Targeted Combination Therapy (e.g., this compound-Durlobactam) Sulbactam_Susceptible->Combination_Therapy No Monitor_Response Monitor Clinical and Microbiological Response Monotherapy->Monitor_Response Combination_Therapy->Monitor_Response Adjust_Therapy Adjust Therapy Based on Response and Tolerability Monitor_Response->Adjust_Therapy

Caption: Decision-making framework for MDR infection treatment.

Conclusion

The evidence strongly suggests that for serious MDR infections, particularly those caused by carbapenem-resistant Acinetobacter baumannii, this compound combination therapy with novel β-lactamase inhibitors like durlobactam offers a significant clinical advantage over this compound monotherapy or traditional last-resort agents like colistin. These combinations not only restore and enhance the in vitro activity of this compound but also translate to improved clinical cure rates and a better safety profile. While this compound monotherapy may still have a role in cases where the isolate is susceptible, the high prevalence of resistance mechanisms necessitates a move towards combination strategies. The development and clinical validation of new this compound-based combinations represent a critical advancement in the fight against multidrug-resistant pathogens. Further research should continue to explore other synergistic combinations and optimize dosing strategies to preserve the efficacy of this important antibiotic.

References

A Head-to-Head In Vitro Comparison of Sulbactam and Durlobactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of sulbactam and durlobactam (B607225), focusing on their individual and combined activities against key bacterial pathogens. The information presented is intended for researchers, scientists, and drug development professionals.

This compound, a first-generation β-lactamase inhibitor, also possesses intrinsic antibacterial activity against certain bacteria, notably Acinetobacter baumannii, by binding to penicillin-binding proteins (PBPs).[1][2][3] However, its efficacy is often compromised by bacterial β-lactamases.[3] Durlobactam is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor with activity against Ambler class A, C, and D serine β-lactamases.[2][4][5] It is developed to be co-administered with this compound to protect it from degradation by these enzymes, thereby restoring its antibacterial activity.[2][4]

Quantitative Performance Analysis

The primary measure of in vitro efficacy for antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The data below, gathered from multiple studies, consistently demonstrates the synergistic effect of combining durlobactam with this compound against Acinetobacter baumannii-calcoaceticus complex (ABC) isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.

Table 1: Comparative MIC Values of this compound alone vs. This compound-Durlobactam against Acinetobacter baumannii-calcoaceticus complex (ABC)
Antibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound864
This compound-Durlobactam12

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data sourced from a global surveillance study of 5,032 ABC clinical isolates collected from 2016 to 2021. Durlobactam was at a fixed concentration of 4 µg/mL.[6]

Table 2: this compound-Durlobactam Activity against Resistant Acinetobacter baumannii Phenotypes
Resistant Phenotype% Susceptibility to this compound-Durlobactam (MIC ≤4 µg/mL)
Carbapenem-non-susceptible>96%
Colistin-resistant>96%
Multidrug-resistant (MDR)>96%
Extensively drug-resistant (XDR)>96%

Data from a study where this compound-durlobactam demonstrated consistent activity against various antibiotic-resistant subsets.[3][4]

Experimental Methodologies

The in vitro data presented in this guide are primarily derived from studies employing the following standard experimental protocols:

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Clinical isolates of Acinetobacter baumannii were cultured on appropriate agar (B569324) plates, and colonies were suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation: Stock solutions of this compound and durlobactam were prepared. Serial twofold dilutions of this compound were made in cation-adjusted Mueller-Hinton broth (CAMHB). For the combination testing, durlobactam was added at a fixed concentration (commonly 4 µg/mL) to each dilution of this compound.

  • Assay Procedure: The prepared bacterial inoculum was added to microtiter plate wells containing the serially diluted antimicrobial agents. The plates were incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Bacterial Isolate Preparation inoculation Inoculation of Microtiter Plates bacterial_prep->inoculation antimicrobial_prep Antimicrobial Agent Preparation antimicrobial_prep->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Mechanism of Action

This compound and durlobactam exhibit a synergistic mechanism of action. This compound's primary antibacterial effect against A. baumannii is through the inhibition of essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are crucial for bacterial cell wall synthesis.[3] However, many resistant strains produce β-lactamase enzymes that can hydrolyze and inactivate this compound.

Durlobactam functions as a β-lactamase inhibitor. It protects this compound from degradation by a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes, which are commonly found in resistant A. baumannii.[2][4][5] By inhibiting these enzymes, durlobactam restores this compound's ability to bind to its PBP targets and exert its bactericidal effect.

mechanism_of_action cluster_drugs Drugs cluster_bacterial_components Bacterial Components cluster_outcomes Outcomes This compound This compound pbp Penicillin-Binding Proteins (PBP1 & PBP3) This compound->pbp Inhibits sulbactam_degradation This compound Degradation This compound->sulbactam_degradation durlobactam Durlobactam beta_lactamase β-Lactamases (Class A, C, D) durlobactam->beta_lactamase Inhibits cell_wall_synthesis_inhibition Inhibition of Cell Wall Synthesis pbp->cell_wall_synthesis_inhibition beta_lactamase->this compound Degrades bacterial_cell_death Bacterial Cell Death cell_wall_synthesis_inhibition->bacterial_cell_death

References

Navigating the Correlation: A Guide to Validating Sulbactam MIC Results with Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro minimum inhibitory concentration (MIC) of an antibiotic is a cornerstone of susceptibility testing, guiding clinicians in therapeutic choices. However, the translation of these in vitro measurements to in vivo clinical success is not always straightforward. This guide provides a comparative analysis of studies that have sought to validate sulbactam MIC results with clinical outcomes, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

Unraveling the this compound MIC-Outcome Relationship: A Mixed Picture

The correlation between this compound MICs and patient outcomes presents a complex landscape, with studies revealing varying degrees of association depending on the bacterial species, infection type, and the this compound-containing antimicrobial agent used.

A study on carbapenem-resistant Acinetobacter infections treated with ampicillin/sulbactam found no significant association between the this compound MIC and patient outcome[1][2][3]. In this analysis of 22 infections, patient survival did not correlate with the susceptibility profile of the infecting isolate, highlighting a potential disconnect between in vitro testing and clinical reality for this specific pathogen and drug combination[1][2][3].

Conversely, a multicenter retrospective cohort study investigating Escherichia coli bacteremia treated with cefoperazone/sulbactam demonstrated a clearer link between MIC values and clinical success[4][5]. This research indicated that patients with isolates exhibiting a cefoperazone/sulbactam MIC of ≤ 16 mg/L had favorable outcomes, whereas those with isolates having an MIC of ≥ 64 mg/L were at a higher risk of 30-day mortality[4][5].

The recent development of this compound-durlobactam, a novel β-lactam/β-lactamase inhibitor combination, has provided more promising data. In the Phase 3 ATTACK trial, this combination was evaluated against colistin (B93849) for serious infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (CRABC)[6][7][8]. The results showed high rates of microbiological eradication that correlated well with clinical cure for isolates with this compound-durlobactam MICs up to 4 µg/mL[9]. This suggests that for this specific agent, MIC values are a more reliable predictor of clinical response.

Comparative Data Summary

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of this compound MIC results and corresponding clinical outcomes.

Table 1: this compound MIC vs. In-Hospital Survival in Carbapenem-Resistant Acinetobacter Infections Treated with Ampicillin/Sulbactam [1][2][3]

This compound MIC (mg/L)Susceptibility CategoryNumber of PatientsIn-Hospital Survival Rate
≤4Susceptible714% (1/7)
8Intermediate1050% (5/10)
≥16Resistant580% (4/5)

Table 2: Cefoperazone/Sulbactam MIC vs. 30-Day Mortality in E. coli Bacteremia [4][5]

Cefoperazone/Sulbactam MIC (mg/L)Outcome
≤16Favorable outcome
≥64High risk of mortality

Table 3: this compound-Durlobactam MIC vs. Microbiological Eradication in Carbapenem-Resistant Acinetobacter baumannii-calcoaceticus Complex Infections (ATTACK Trial) [9]

This compound-Durlobactam MIC (µg/mL)Microbiological Eradication Rate at Test-of-Cure
0.560%
168%
275%
482%

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the findings. Below are summaries of the key experimental protocols.

MIC Determination
  • Ampicillin/Sulbactam for Acinetobacter sp.: The this compound MIC was determined, though the specific method was not detailed in the provided summary. Breakpoints used were: Susceptible (≤4 mg/L), Intermediate (8 mg/L), and Resistant (≥16 mg/L)[1][2][3].

  • Cefoperazone/Sulbactam for E. coli: The MICs of cefoperazone/sulbactam were determined using the agar (B569324) dilution method[4].

  • This compound-Durlobactam for Acinetobacter baumannii-calcoaceticus complex: Minimum inhibitory concentrations were determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[6][8]. The susceptibility breakpoint for this compound-durlobactam is ≤4 µg/mL[10]. The development of the testing method involved evaluating various combinations of this compound and durlobactam, with the final method using doubling dilutions of this compound in the presence of a fixed concentration of 4 µg/mL of durlobactam[11][12][13].

Clinical Outcome Assessment
  • Carbapenem-Resistant Acinetobacter Infections: The primary outcome measured was in-hospital mortality[1][2][3].

  • E. coli Bacteremia: The primary outcome was 30-day mortality. Clinical success was also evaluated[4][5].

  • ATTACK Trial (this compound-Durlobactam): The primary efficacy endpoint was 28-day all-cause mortality. Clinical cure and microbiological outcomes were evaluated at the Test of Cure (7 ± 2 days after the last dose)[6][7][8].

Visualizing the Workflow

The following diagram illustrates the general workflow for validating in vitro susceptibility testing with clinical outcome data.

G cluster_2 Data Analysis Patient Patient with Bacterial Infection Isolate Bacterial Isolate Collection Patient->Isolate Treatment Antimicrobial Treatment Patient->Treatment MIC_Test MIC Determination (e.g., Broth Microdilution) Isolate->MIC_Test MIC_Result MIC Value (mg/L) MIC_Test->MIC_Result Breakpoint Interpretive Criteria (e.g., CLSI Breakpoints) MIC_Result->Breakpoint Susceptibility Susceptibility Profile (S, I, R) Breakpoint->Susceptibility Correlation Correlation Analysis Susceptibility->Correlation Outcome Clinical Outcome Assessment Treatment->Outcome Cure Clinical Cure/ Microbiological Eradication Outcome->Cure Mortality Mortality Outcome->Mortality Cure->Correlation Mortality->Correlation

Caption: Workflow from MIC testing to clinical outcome correlation.

Conclusion

The validation of this compound MIC results with clinical outcomes is an ongoing area of research with significant implications for antimicrobial stewardship and drug development. While a direct and consistent correlation is not always observed, particularly with older drug combinations against highly resistant pathogens, newer agents like this compound-durlobactam appear to demonstrate a more reliable link between in vitro susceptibility and in vivo efficacy. This underscores the importance of robust clinical data to support the interpretation of MIC values and guide the effective use of antimicrobials. Researchers and developers should continue to prioritize studies that bridge the gap between the laboratory and the clinic to optimize patient care.

References

A Comparative Guide to Cefoperazone-Sulbactam and Other β-Lactam/β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefoperazone-Sulbactam with other prominent β-lactam/β-lactamase inhibitor combinations, including Piperacillin-Tazobactam (B1260346), Ceftazidime-Avibactam, and Meropenem-Vaborbactam. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Cefoperazone-Sulbactam is a potent β-lactam/β-lactamase inhibitor combination with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including anaerobes. Sulbactam, a β-lactamase inhibitor, protects cefoperazone (B1668861) from degradation by a wide range of β-lactamase enzymes, restoring its activity against resistant strains. This guide evaluates its performance in comparison to other commonly used and newer combinations in terms of in vitro activity, clinical efficacy, and pharmacokinetic profiles.

In Vitro Activity

The in vitro efficacy of β-lactam/β-lactamase inhibitor combinations is a critical determinant of their potential clinical utility. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for key Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Key Gram-Negative Pathogens

OrganismCefoperazone-SulbactamPiperacillin-TazobactamCeftazidime-AvibactamMeropenem-Vaborbactam
Pseudomonas aeruginosa8/32[1]16/644/8[2]1/4
Klebsiella pneumoniae (ESBL-producing)0.5/32[1]8/>640.5/20.06/0.5
Escherichia coli (ESBL-producing)0.5/16[1]4/640.25/10.03/0.12
Acinetobacter baumannii (Carbapenem-resistant)8/64[1]>64/>6416/>648/64

Note: Data is compiled from various sources and direct head-to-head comparative studies are limited. MIC values can vary based on geographic location and specific resistance mechanisms.

For carbapenem-resistant Acinetobacter baumannii, the addition of this compound to cefoperazone significantly reduces the MIC values, with susceptibility rates for a 1:1 ratio of cefoperazone-sulbactam reaching 80%, compared to 0% for cefoperazone alone.[3] In contrast, for carbapenem-resistant P. aeruginosa, the addition of this compound shows a more modest effect on MICs.[3]

Clinical Efficacy

Clinical trials provide essential data on the real-world performance of these antibiotic combinations. The following table summarizes key findings from comparative studies.

Table 2: Summary of Comparative Clinical Trial Outcomes

IndicationComparisonClinical Cure RateAll-Cause MortalityKey Findings & Citations
Hospital-Acquired Pneumonia (HAP) / Ventilator-Associated Pneumonia (VAP)Cefoperazone-Sulbactam vs. Piperacillin-Tazobactam80.9% vs. 80.1%23.9% vs. 20.9%No significant difference in clinical cure or mortality rates.[2][4]
Severe Community-Acquired Pneumonia (SCAP)Cefoperazone-Sulbactam vs. Piperacillin-Tazobactam84.2% vs. 80.3%16.0% vs. 17.8%Cefoperazone-Sulbactam was non-inferior to Piperacillin-Tazobactam. After adjusting for disease severity, Cefoperazone-Sulbactam showed a tendency towards superiority.[5]
Intra-abdominal InfectionsCefoperazone-Sulbactam vs. Other Cephalosporins87.7% vs. 81.7%No significant differenceCefoperazone-Sulbactam was associated with a higher clinical efficacy rate.[1][6]
Complicated Urinary Tract Infections (cUTI)Meropenem-Vaborbactam vs. Piperacillin-Tazobactam98.4% vs. 94.0%-Meropenem-Vaborbactam demonstrated statistical superiority.
Nosocomial PneumoniaCeftazidime-Avibactam vs. Meropenem68.8% vs. 73.0%-Ceftazidime-Avibactam was non-inferior to Meropenem.[7]
Serious Infections (Sepsis, UTI, cIAI, Pneumonia)Meropenem-Vaborbactam vs. Ceftazidime-Avibactam-17.0% vs. 20.6%Meropenem-Vaborbactam was associated with lower adjusted mortality.[8][9][10]

Pharmacokinetic Profiles

The pharmacokinetic properties of these combinations influence dosing regimens and therapeutic success.

Table 3: Comparative Pharmacokinetic Parameters

ParameterCefoperazoneThis compoundPiperacillinTazobactamCeftazidimeAvibactamMeropenemVaborbactam
Half-life (t½) (hours) ~2.0~1.0~1.0~1.0~1.8~2.7~1.0~1.7
Protein Binding 82-93%~38%~30%~30%~17%~8%~2%~33%
Primary Route of Elimination BiliaryRenalRenalRenalRenalRenalRenalRenal

Note: Values are approximate and can vary based on patient factors such as renal and hepatic function.

Mechanisms of Action and Resistance

The following diagrams illustrate the mechanism of action of β-lactam/β-lactamase inhibitor combinations and the primary mechanisms of bacterial resistance.

G cluster_0 Mechanism of Action Beta-lactam Beta-lactam PBP Penicillin-Binding Protein (PBP) Beta-lactam->PBP Binds to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to Beta-lactamase Beta-lactamase Beta-lactamase->Beta-lactam Hydrolyzes & Inactivates Inhibitor Beta-lactamase Inhibitor Inhibitor->Beta-lactamase Binds to & Inactivates

Mechanism of β-lactam/β-lactamase inhibitor action.

G cluster_1 Resistance Mechanisms Bacterial Resistance Bacterial Resistance Enzymatic Degradation Enzymatic Degradation (β-lactamase production) Bacterial Resistance->Enzymatic Degradation Target Modification Target Modification (Alteration of PBPs) Bacterial Resistance->Target Modification Reduced Permeability Reduced Permeability (Porin loss) Bacterial Resistance->Reduced Permeability Efflux Pumps Efflux Pumps Bacterial Resistance->Efflux Pumps

Common mechanisms of bacterial resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare Bacterial Inoculum Serial Dilution Prepare 2-fold serial dilutions of antibiotic combinations in microtiter plate Prepare Bacterial Inoculum->Serial Dilution Inoculate Plate Inoculate microtiter plate with bacterial suspension Serial Dilution->Inoculate Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate Plate->Incubate Read Results Determine MIC as the lowest concentration with no visible growth Incubate->Read Results End End Read Results->End

Workflow for MIC determination by broth microdilution.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Drug Dilution: Serial two-fold dilutions of the β-lactam/β-lactamase inhibitor combinations are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

G Start Start Prepare Inoculum Prepare bacterial suspension in logarithmic growth phase Start->Prepare Inoculum Expose to Antibiotic Add antibiotic combination at pre-determined concentrations Prepare Inoculum->Expose to Antibiotic Incubate and Sample Incubate at 37°C with shaking. Collect samples at 0, 2, 4, 8, 24 hours Expose to Antibiotic->Incubate and Sample Plate and Count Perform serial dilutions and plate on -agar to determine viable cell counts (CFU/mL) Incubate and Sample->Plate and Count Plot Data Plot log10 CFU/mL versus time Plate and Count->Plot Data End End Plot Data->End

Workflow for a time-kill assay.

Methodology:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in a suitable broth medium.

  • Drug Exposure: The antibiotic combinations are added to the bacterial suspension at concentrations typically corresponding to multiples of the MIC.

  • Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion

Cefoperazone-Sulbactam remains a valuable therapeutic option, demonstrating robust in vitro activity and clinical efficacy against a wide range of pathogens, particularly in the context of infections caused by ESBL-producing Enterobacteriaceae and Acinetobacter baumannii. While newer agents like Ceftazidime-Avibactam and Meropenem-Vaborbactam offer advantages against certain carbapenem-resistant organisms, Cefoperazone-Sulbactam's established clinical track record and favorable pharmacokinetic profile ensure its continued relevance. The choice of a specific β-lactam/β-lactamase inhibitor combination should be guided by local susceptibility patterns, the specific pathogen, the site of infection, and patient-specific factors. Further head-to-head comparative studies, especially against the newer agents, are warranted to better define the precise role of Cefoperazone-Sulbactam in the current landscape of antimicrobial resistance.

References

A Comparative Guide to the In Vitro Activity of Piperacillin-Tazobactam and Ampicillin-Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of two widely used beta-lactam/beta-lactamase inhibitor combinations: piperacillin-tazobactam (B1260346) and ampicillin-sulbactam. The information presented is collated from various scientific studies and is intended to assist researchers and drug development professionals in understanding the comparative efficacy of these agents against a range of clinically relevant bacteria.

Data Summary

The in vitro potency of piperacillin-tazobactam and ampicillin-sulbactam varies across different bacterial species, largely influenced by the specific beta-lactamases produced by the organism. The following tables summarize the comparative activity of these two antimicrobial combinations against Gram-positive, Gram-negative, and anaerobic bacteria.

Gram-Positive Bacteria
OrganismPiperacillin-Tazobactam (% Susceptible)Ampicillin-Sulbactam (% Susceptible)Key Findings
Gram-positive cocci (general)97.3% - 98.2%97.3% - 98.2%Both combinations demonstrate excellent and comparable activity against the Gram-positive cocci tested.[1]
Enterococcus faecalisBactericidal activity for 36% to 47% of the dosing intervalBactericidal activity for 36% to 47% of the dosing intervalBoth agents provide similar, though suboptimal, bactericidal activity against E. faecalis.[2][3]
Gram-Negative Bacteria
Organism/GroupPiperacillin-Tazobactam (% Susceptible / MIC90 µg/mL)Ampicillin-Sulbactam (% Susceptible / MIC90 µg/mL)Key Findings
Enterobacteriaceae (overall)80.0% - 91.7%77.6% - 83.2%Piperacillin-tazobactam is generally more active against Enterobacteriaceae.[1][4]
Escherichia coli84.4% / 6.25 µg/mL- / -Piperacillin-tazobactam is highly active, including against many extended-spectrum beta-lactamase (ESBL) producing strains.[4][5] It has shown greater activity than ampicillin-sulbactam against E. coli.[6][7]
Klebsiella pneumoniae~84.4%-Piperacillin-tazobactam is active against a significant portion of K. pneumoniae isolates, including many ESBL producers.[4]
Proteus mirabilis- / 1.56 µg/mL-Piperacillin-tazobactam is more active against TEM-2 producing P. mirabilis than ampicillin-sulbactam.[8]
Proteus vulgaris- / 3.13 µg/mL-Piperacillin-tazobactam demonstrates greater activity against P. vulgaris compared to piperacillin-sulbactam.[6][7]
Pseudomonas aeruginosa61.5%Very low activityPiperacillin-tazobactam is significantly more active against P. aeruginosa.[1]
Acinetobacter baumanniiLower activity87.0% (as ampicillin-sulbactam)Ampicillin-sulbactam, primarily due to the intrinsic activity of sulbactam, is more active against A. baumannii.[1][6][7][9]
Stenotrophomonas maltophilia100%-Piperacillin-tazobactam shows excellent activity.[1]
Burkholderia cepacia90.9%-Piperacillin-tazobactam demonstrates high activity.[1]
Anaerobic Bacteria
Organism/GroupPiperacillin-TazobactamAmpicillin-SulbactamKey Findings
Bacteroides fragilis groupExcellent activityExcellent activityBoth combinations provide excellent coverage against B. fragilis.[2][3][10]
Anaerobic bacteria (general)All tested strains susceptibleAll tested strains susceptibleBoth agents are highly effective against a broad range of anaerobic bacteria.[10]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly Minimum Inhibitory Concentration (MIC) determination through broth microdilution or agar (B569324) dilution methods. These experiments are conducted according to standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Inoculation : Each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for aerobic bacteria. For anaerobic bacteria, incubation is performed under anaerobic conditions for 42-48 hours.

  • MIC Determination : Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria and is also used for aerobic organisms.

  • Preparation of Antimicrobial Plates : A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation : A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation : A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation : The plates are incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperature for a specified duration.

  • MIC Determination : The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_isolate Bacterial Isolate mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_isolate->mcfarland inoculation Inoculate Microtiter Plate or Agar Plates mcfarland->inoculation antibiotic_dilutions Prepare Serial Two-Fold Antibiotic Dilutions antibiotic_dilutions->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Combination Therapy of Sulbactam and Meropenem: A Synergistic Approach Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant Acinetobacter baumannii poses a significant threat in clinical settings, necessitating innovative therapeutic strategies. One promising approach is the combination of sulbactam, a β-lactamase inhibitor with intrinsic antibacterial activity against A. baumannii, and meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic. This guide provides a comparative analysis of the synergistic effects of this combination, supported by experimental data and detailed methodologies for researchers and drug development professionals.

In Vitro Synergy of this compound and Meropenem

Multiple studies have demonstrated the synergistic activity of this compound and meropenem against carbapenem-resistant Acinetobacter baumannii (CRAB). The primary methods for evaluating this synergy are the checkerboard assay and time-kill studies.

The checkerboard method determines the fractional inhibitory concentration index (FICI), which quantifies the interaction between two drugs. An FICI of ≤0.5 indicates synergy. Time-kill assays provide a dynamic measure of bactericidal activity over time, with synergy defined as a ≥2-log10 decrease in bacterial count by the combination compared to the most active single agent.

Table 1: Synergy of Meropenem and this compound against A. baumannii determined by Checkerboard Assay

StudyNumber of IsolatesSynergy Rate (%)Additivity/Indifference Rate (%)Antagonism Rate (%)
Study 1[1]80 CRAB66.2533.750
Study 2[2]30 MDR-CRAB43570
Study 3[3]10235.1Not specifiedNot specified

Table 2: Synergy of Meropenem and this compound against A. baumannii determined by Time-Kill Assay

StudyNumber of IsolatesSynergy Rate (%)
Study 4[3]6954.8

It is noteworthy that time-kill assays tend to report higher rates of synergy compared to checkerboard and Etest methods[3][4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synergy testing. Below are protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

This method assesses the in vitro interaction of two antimicrobial agents against a bacterial isolate.

  • Preparation of Materials :

    • Prepare stock solutions of meropenem and this compound.

    • Use 96-well microtiter plates.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of 5 x 10^5 CFU/mL in each well[1][5].

    • Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Assay Procedure :

    • Dispense 50 µL of CAMHB into each well of the microtiter plate[5].

    • Create serial twofold dilutions of meropenem along the x-axis and this compound along the y-axis of the plate.

    • Inoculate each well with 100 µL of the prepared bacterial suspension[5].

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis :

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Meropenem = MIC of Meropenem in combination / MIC of Meropenem alone

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Meropenem + FIC of this compound.

    • Interpret the FICI as follows: ≤0.5 = Synergy; >0.5 to 4 = Indifference or Additive effect; >4 = Antagonism[3].

Time-Kill Assay Protocol

This assay evaluates the rate of bacterial killing by antimicrobial agents over time.

  • Preparation of Materials :

    • Prepare fresh bacterial cultures grown to the logarithmic phase.

    • Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Prepare antibiotic solutions of meropenem and this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)[6][7].

  • Assay Procedure :

    • Set up test tubes or flasks for each condition: growth control (no antibiotic), meropenem alone, this compound alone, and the combination of meropenem and this compound.

    • Add the appropriate antibiotic concentrations to the bacterial suspensions.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube[7].

    • Perform serial dilutions of the aliquots and plate them on nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Data Analysis :

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥3 log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Analysis & Interpretation bacterial_culture Bacterial Isolate Culture mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate Plate inoculum->inoculate_plate setup_tubes Setup Test Tubes with Antibiotics inoculum->setup_tubes antibiotic_stocks Prepare Antibiotic Stock Solutions serial_dilution Serial Dilutions in 96-well plate antibiotic_stocks->serial_dilution antibiotic_stocks->setup_tubes serial_dilution->inoculate_plate incubate_cb Incubate 18-24h at 37°C inoculate_plate->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret FICI (Synergy, Indifference, Antagonism) calc_fici->interpret_fici incubate_tk Incubate with Shaking setup_tubes->incubate_tk sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate_tk->sampling plating Serial Dilution & Plating sampling->plating count_colonies Count CFUs plating->count_colonies plot_timekill Plot Time-Kill Curves count_colonies->plot_timekill interpret_timekill Interpret Curves (Synergy, Bactericidal Activity) plot_timekill->interpret_timekill

Caption: Workflow for assessing synergy via checkerboard and time-kill assays.

Proposed Mechanism of Synergistic Action

Mechanism_of_Synergy cluster_bacterium Acinetobacter baumannii meropenem Meropenem pbp Penicillin-Binding Proteins (PBPs) meropenem->pbp Binds to This compound This compound This compound->pbp Binds to (weaker) beta_lactamase β-Lactamases (e.g., OXA, ADC) This compound->beta_lactamase Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits beta_lactamase->meropenem Inactivates lysis Cell Lysis & Death cell_wall->lysis Leads to

Caption: this compound protects meropenem from β-lactamase degradation.

The primary mechanism behind the synergy is the ability of this compound to inhibit β-lactamases produced by A. baumannii. These enzymes are a major cause of resistance to carbapenems like meropenem. By inactivating these β-lactamases, this compound effectively restores the activity of meropenem, allowing it to bind to its target, the penicillin-binding proteins (PBPs), and disrupt cell wall synthesis, leading to bacterial cell death[8]. Additionally, this compound itself has intrinsic antibacterial activity against A. baumannii due to its affinity for certain PBPs.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include proper disposal. Sulbactam, a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics, requires careful handling and disposal to prevent environmental contamination and the potential for promoting antibiotic resistance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies to protect public health and the environment. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] It is crucial to adhere to federal, state, and local regulations, which may be more stringent than federal guidelines.[1]

Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[1] Studies by the U.S. Geological Survey have found traces of pharmaceuticals in a significant percentage of tested U.S. waterways, highlighting the environmental impact of incorrect disposal practices.[3] For antibiotics and their inhibitors, this environmental presence is particularly concerning as it can contribute to the development of antimicrobial resistance.[4]

Step-by-Step Disposal Procedures for this compound

The following procedures are designed to provide a clear path for the safe disposal of this compound in a laboratory or research setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While most antibiotic waste is not classified as federally hazardous, this can vary by state and the specific formulation.[3] Review the Safety Data Sheet (SDS) for this compound, which provides guidance on its classification.[5] The SDS for this compound indicates that it may cause allergic skin reactions and respiratory sensitization.[5][6]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. If it is deemed hazardous, it must be segregated from non-hazardous waste.[3] All pharmaceutical waste should be kept separate from general refuse.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn. This includes safety glasses or goggles, gloves, and a laboratory coat or disposable garment.[7] If there is a risk of generating dust, respiratory protection may be necessary.[5][7]

3. On-Site Management and Storage:

  • Use Designated Containers: Place this compound waste in a designated, leak-proof, and clearly labeled container.[3][8] The container should be sealed to prevent spills or environmental release.[8]

  • Secure Storage: Store the waste container in a secure area, away from incompatible materials such as strong acids and bases.[7]

4. Disposal Route Selection:

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on specific disposal protocols and licensed waste contractors.

  • Licensed Waste Disposal Service: The recommended method for disposing of pharmaceutical waste is through a licensed and reputable pharmaceutical waste disposal service.[3] These services are equipped to handle and treat the waste in compliance with all regulations.

  • Incineration: High-temperature incineration is the preferred method for the destruction of many pharmaceuticals, as it effectively breaks down the active compounds.[2][9][10]

  • Avoid Prohibited Disposal Methods:

    • Do Not Flush: Unless specifically instructed by the FDA, do not flush this compound down the drain.[1][11][12] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

    • Do Not Place in Regular Trash: Avoid disposing of this compound in the household or laboratory trash unless no other take-back or disposal options are available and after following specific FDA guidelines for doing so, which include mixing the substance with an unappealing material like coffee grounds or cat litter and sealing it in a container.[1][11][12]

Summary of this compound Disposal Options

Disposal OptionRecommendationRegulatory Considerations
Licensed Pharmaceutical Waste Contractor Highly Recommended Ensures compliance with EPA, DEA (if applicable), and state regulations. Provides a documented chain of custody for waste disposal.
High-Temperature Incineration Preferred Method Considered the most effective method for destroying active pharmaceutical ingredients and preventing environmental release.[2][9][10]
Sewer/Drain Disposal (Flushing) Not Recommended Contributes to water pollution and the development of antibiotic resistance. Prohibited for hazardous pharmaceutical waste under EPA Subpart P.[2][4]
Regular Trash Disposal Not Recommended (with exceptions) Should only be considered as a last resort when no other options are available and must follow FDA guidelines for rendering the substance undesirable and preventing leakage.[11][12]
Drug Take-Back Programs Recommended (for non-laboratory settings) A safe and effective disposal method for unused medications from households and some clinical settings.[1][4][12]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste in a research or laboratory environment.

SulbactamDisposalWorkflow start This compound Waste Generated characterize Characterize Waste (Consult SDS & Local Regulations) start->characterize is_hazardous Is the waste classified as hazardous? characterize->is_hazardous segregate_hazardous Segregate as Hazardous Waste is_hazardous->segregate_hazardous Yes segregate_nonhazardous Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_nonhazardous No contact_ehs Contact Environmental Health & Safety (EHS) segregate_hazardous->contact_ehs segregate_nonhazardous->contact_ehs licensed_contractor Arrange for pickup by Licensed Waste Contractor contact_ehs->licensed_contractor incineration High-Temperature Incineration licensed_contractor->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to safety and regulatory compliance.

References

Essential Safety and Operational Guide for Handling Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sulbactam. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to avoid exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose Guidelines for Use
Eye/Face Protection Safety glasses with side shields or goggles.[1]To prevent eye contact with this compound powder or solutions.Must be worn at all times when handling the substance.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact.Inspect gloves for integrity before use and wash hands thoroughly after removal.
Skin and Body Protection Protective laboratory coat, apron, or disposable garment.[1]To protect skin and clothing from contamination.Should be worn when direct skin contact is anticipated.[1] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection Generally not required with adequate ventilation.[1]To prevent inhalation of dust particles.Use in areas with appropriate exhaust ventilation. If ventilation is inadequate or dust is generated, wear a suitable respirator.[3]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure for handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][2] Local exhaust ventilation is preferred to control emissions at the source.[1]

  • Ensure easy access to an eyewash station and safety shower.

  • Minimize dust generation and accumulation during handling.[3]

2. Donning PPE:

  • Before handling this compound, put on all required PPE as outlined in the table above.

  • Perform hand hygiene before donning PPE.[5]

3. Handling this compound Powder:

  • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

  • Avoid all contact and inhalation of dust, fumes, and vapors associated with the product.[1]

  • No eating, drinking, or smoking is permitted in the handling area.[1]

4. Reconstitution and Dilution (If applicable):

  • For reconstitution, use the appropriate sterile diluent as specified in the product literature (e.g., sterile water for injection).[6][7]

  • Gently shake the vial to dissolve the powder.[6][7]

  • The reconstituted solution should be clear and free of particulates.[6]

  • Reconstituted solutions are often not for direct injection and must be further diluted.[6][7][8] This should typically occur within one hour of reconstitution.[6][7][8]

5. Storage:

  • Store this compound powder in a tightly sealed container in a cool, well-ventilated place.

  • Recommended storage temperature for the powder is often refrigerated at 2-8°C or at a controlled room temperature of 20°-25°C (68°-77°F).[1][6] Always refer to the manufacturer's instructions.

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear full PPE, including respiratory protection if dust is present.

  • Collect spilled powder using techniques that minimize dust migration.[1]

  • Clean the affected area with soap and water.[1]

  • Dispose of contaminated materials according to institutional and local regulations.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the exposed area with soap and water.[1][3] Seek medical attention if irritation or a rash occurs.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]

  • Ingestion: Rinse the mouth with water and seek medical attention immediately.[3][4] Do not induce vomiting unless directed by medical personnel.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.[9][10]

1. Categorization of Waste:

  • Unused/Expired this compound: Treat as hazardous chemical waste.[9]

  • Contaminated Labware (vials, pipette tips, etc.): Collect in an approved container for chemical waste.

  • Contaminated PPE: Place in a designated, sealed bag for disposal.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain.[1]

  • Collect all this compound waste in clearly labeled, approved containers for hazardous chemical waste.[9]

  • Follow all federal, state, and local regulations for the disposal of pharmaceutical waste.[1]

  • Alternatively, mix unused medicines with an unappealing substance like dirt or cat litter, place the mixture in a sealed container, and dispose of it in the household trash if take-back programs are unavailable.[11]

  • For liquid waste containing this compound (e.g., used cell culture media), autoclaving may not be sufficient to deactivate the antibiotic.[9] Treat it as chemical waste and follow your institution's guidelines.

Workflow for Safe Handling of this compound

Sulbactam_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Ventilation & Safety Equipment B Don Required PPE (Gloves, Coat, Goggles) A->B C Handle this compound Powder (Minimize Dust) B->C D Reconstitute/Dilute (If Applicable) C->D Spill Spill Occurs C->Spill E Segregate Waste (Chemical vs. Regular) D->E F Dispose of Waste per Institutional Guidelines E->F G Doff PPE F->G H Wash Hands Thoroughly G->H SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->E After Cleanup

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulbactam
Reactant of Route 2
Sulbactam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。